Product packaging for 1-(Furan-2-ylmethyl)piperidin-4-amine(Cat. No.:CAS No. 185110-14-9)

1-(Furan-2-ylmethyl)piperidin-4-amine

Katalognummer: B179590
CAS-Nummer: 185110-14-9
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: HLOJZOPKEIBEMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(Furan-2-ylmethyl)piperidin-4-amine (CAS 185110-14-9) is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a molecular weight of 180.25 g/mol and the molecular formula C10H16N2O . Its structure combines two privileged pharmacophores: a piperidine ring and a furan moiety. The piperidine scaffold is one of the most prevalent heterocycles in FDA-approved pharmaceuticals and is associated with a broad spectrum of biological activities, serving as a key building block for central nervous system modulators, analgesics, and antihistamines, among other therapeutic agents . The furan ring, an electron-rich aromatic heterocycle, is frequently found in bioactive compounds and contributes to various pharmacological effects, including antibacterial, antifungal, and anti-inflammatory activities. Its presence can influence the molecule's electronic interactions with biological targets and its metabolic stability . The conjugation of these two systems into a single molecular entity aims to leverage the favorable properties of each, creating a hybrid structure with potential for enhanced or novel biological activity. This makes this compound a valuable intermediate for the synthesis and exploration of novel bioactive compounds. Recent research into structurally related compounds highlights the ongoing interest in such hybrids. For instance, analogues featuring the 1-(benzofuran-2-ylmethyl)piperidine scaffold are being investigated as potent histamine H3 receptor antagonists for potential application in neurodegenerative diseases like Alzheimer's . Similarly, furanylmethylamine-based structures are being explored in the development of first-in-class small-molecule inhibitors for conditions such as graft-versus-host disease . This compound is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Certificate of Analysis for lot-specific data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O B179590 1-(Furan-2-ylmethyl)piperidin-4-amine CAS No. 185110-14-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(furan-2-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h1-2,7,9H,3-6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOJZOPKEIBEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of 1-(Furan-2-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(Furan-2-ylmethyl)piperidin-4-amine, a heterocyclic amine with potential applications in pharmaceutical research and development. Due to the limited availability of published data for this specific compound, this document outlines the essential experimental protocols required for its thorough characterization. The methodologies described herein are fundamental for establishing a complete physicochemical profile, ensuring purity, and enabling further investigation into its biological activity.

Chemical Identity

PropertyValue
IUPAC Name This compound
CAS Number 185110-14-9
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Chemical Structure ```

/ CH2-N-CH2-CH-NH2 | | | CH2-CH2

Caption: Experimental workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide on 1-(Furan-2-ylmethyl)piperidin-4-amine: Synthesis, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(Furan-2-ylmethyl)piperidin-4-amine is a heterocyclic organic compound incorporating both a furan and a piperidine moiety. This unique structural combination makes it a molecule of interest in medicinal chemistry and drug discovery, as both furan and piperidine rings are common scaffolds in a wide array of biologically active compounds. Furan derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] Similarly, the piperidine ring is a key structural element in many pharmaceuticals, contributing to their efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and expected analytical characteristics of this compound, based on established chemical principles and data from closely related analogues.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring substituted at the nitrogen atom (position 1) with a furan-2-ylmethyl group and at position 4 with an amine group.

Molecular Formula: C₁₀H₁₆N₂O

Molecular Weight: 180.25 g/mol

IUPAC Name: this compound

The structure combines the aromatic, electron-rich furan ring with the saturated, flexible piperidine ring, which can adopt various chair and boat conformations. The presence of two basic nitrogen atoms (the secondary amine in the piperidine ring and the primary exocyclic amine) suggests that the compound will exhibit basic properties and can form salts with acids.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the reviewed literature, a highly plausible and efficient method is through reductive amination . This common and versatile reaction involves the condensation of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, the logical precursors would be furan-2-carbaldehyde (furfural) and piperidin-4-amine . The reaction would proceed via the formation of an imine intermediate, which is then reduced to the final product.

Proposed Experimental Protocol (based on general reductive amination procedures):

  • Reaction Setup: To a solution of piperidin-4-amine (1.0 equivalent) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane, add furan-2-carbaldehyde (1.0-1.2 equivalents).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques like TLC or GC-MS.

  • Reduction: A reducing agent is then added to the mixture. Common choices for reductive amination include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂ gas with a Palladium, Platinum, or Nickel catalyst). Sodium triacetoxyborohydride is often preferred as it is mild and tolerant of a wider range of functional groups. The reducing agent is typically added portion-wise at 0 °C, and the reaction is then allowed to warm to room temperature and stirred for several hours to overnight.

  • Work-up and Purification: Upon completion of the reaction, the mixture is quenched with water or a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

The following diagram illustrates the proposed synthetic workflow:

G reagents Furan-2-carbaldehyde + Piperidin-4-amine (in Methanol) mixing Mixing and Stirring (Room Temperature, 1-2h) reagents->mixing Step 1 imine Imine Intermediate Formation mixing->imine Step 2 reduction Addition of Reducing Agent (e.g., NaBH(OAc)₃) (0°C to Room Temp.) imine->reduction Step 3 product_crude Crude Product Mixture reduction->product_crude Step 4 workup Aqueous Work-up & Extraction product_crude->workup Step 5 purification Column Chromatography workup->purification Step 6 final_product Pure this compound purification->final_product Step 7

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization

While specific experimental spectral data for this compound is not available in the cited literature, the expected data can be predicted based on the analysis of its structural components and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the piperidine ring protons, and the amine protons.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Notes
Furan H-5~7.3-7.4doublet (d) or multiplet (m)Most downfield furan proton.
Furan H-3~6.2-6.3doublet (d) or multiplet (m)
Furan H-4~6.1-6.2doublet of doublets (dd)
-CH₂- (furfuryl)~3.5-3.7singlet (s)Methylene bridge between furan and piperidine.
Piperidine H-4~2.5-2.8multiplet (m)Proton at the carbon bearing the amine group.
Piperidine H-2, H-6 (axial & equatorial)~2.0-3.0multiplets (m)Protons adjacent to the nitrogen.
Piperidine H-3, H-5 (axial & equatorial)~1.2-1.9multiplets (m)
-NH₂Broad singletChemical shift can vary with solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the furan and piperidine rings.

Carbon Assignment Expected Chemical Shift (ppm)
Furan C-2~150-155
Furan C-5~140-145
Furan C-3~110-115
Furan C-4~105-110
-CH₂- (furfuryl)~55-60
Piperidine C-4~45-55
Piperidine C-2, C-6~50-60
Piperidine C-3, C-5~30-40
Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following absorption bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (primary amine)3300-3500Medium, two bands
C-H stretch (aromatic, furan)3100-3150Medium
C-H stretch (aliphatic, piperidine)2800-3000Strong
C=C stretch (furan ring)~1500, ~1580Medium to strong
C-N stretch1000-1250Medium
C-O-C stretch (furan ring)1000-1300Strong
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 180. Key fragmentation patterns would likely involve the loss of the furan-2-ylmethyl group or cleavage of the piperidine ring. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Potential Biological Activity and Applications

Given the prevalence of the furan and piperidine scaffolds in bioactive molecules, this compound is a candidate for screening in various biological assays. Furan-containing compounds have demonstrated a wide range of activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. The piperidine moiety is a well-established pharmacophore that can interact with various receptors and enzymes in the central nervous system and other biological systems.

Derivatives of the core structure of 1-(Furan-2-ylmethyl)piperidine have been investigated for activities such as inhibition of the ST2 (Stimulation-2) receptor, which is implicated in inflammatory diseases. While no specific biological targets have been identified for this compound itself in the available literature, its structural motifs suggest potential for further investigation in drug discovery programs, particularly in the areas of anti-infectives and anti-inflammatory agents.

The following diagram outlines a logical workflow for the biological evaluation of this compound.

G start This compound screening High-Throughput Screening (e.g., Antimicrobial, Cytotoxicity) start->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active no_activity No Significant Activity hit_id->no_activity Inactive lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Logical workflow for the biological evaluation of the target compound.

Conclusion

This compound is a molecule with significant potential for further research in the fields of synthetic and medicinal chemistry. While detailed experimental data for this specific compound is sparse in the current literature, its synthesis is readily achievable through established methods like reductive amination. The expected analytical data, based on its chemical structure, provides a clear roadmap for its characterization. The combination of the furan and piperidine moieties suggests that this compound and its derivatives could be valuable starting points for the development of new therapeutic agents. Further research is warranted to synthesize, characterize, and evaluate the biological activities of this promising compound.

References

A Technical Guide to the Spectroscopic Characterization of 1-(Furan-2-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the expected spectroscopic properties of 1-(Furan-2-ylmethyl)piperidin-4-amine and the methodologies for their determination.

Predicted Spectroscopic Data

The following tables outline the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral characteristics of furan, piperidine, and primary amine functional groups.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.5dd1HH-5 (furan)
~6.3dd1HH-4 (furan)
~6.2dd1HH-3 (furan)
~3.5s2H-CH₂- (furan-CH₂)
~2.8-3.0m2HH-2, H-6 (piperidine, eq)
~2.0-2.2m2HH-2, H-6 (piperidine, ax)
~2.6-2.8m1HH-4 (piperidine)
~1.7-1.9m2HH-3, H-5 (piperidine, eq)
~1.4-1.6m2HH-3, H-5 (piperidine, ax)
(variable)br s2H-NH₂
Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~152C-2 (furan)
~142C-5 (furan)
~110C-4 (furan)
~107C-3 (furan)
~55-CH₂- (furan-CH₂)
~53C-2, C-6 (piperidine)
~50C-4 (piperidine)
~35C-3, C-5 (piperidine)
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, sharp (two bands)N-H stretch (primary amine)
3120-3100Weak=C-H stretch (furan)
2950-2800StrongC-H stretch (aliphatic)
1650-1580MediumN-H bend (primary amine)
~1500, ~1470MediumC=C stretch (furan ring)
1250-1020MediumC-N stretch (aliphatic amine)
~1010StrongC-O-C stretch (furan)
910-665BroadN-H wag (primary amine)
Predicted Mass Spectrometry Data
m/zInterpretation
180[M]⁺ (Molecular Ion)
163[M-NH₃]⁺
95[Furan-CH₂-NH]⁺ fragment
81[Furan-CH₂]⁺ fragment (base peak)
85[Piperidin-4-amine]⁺ fragment

Experimental Protocols

The following sections detail generalized protocols for obtaining NMR, IR, and MS spectra for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a small vial.

  • For enhanced solubility, the sample may be gently heated or vortexed.

  • If any solid particles remain, filter the solution using a Pasteur pipette with a cotton plug into a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration if the solvent signal is not used as a reference.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the NMR spectrum using appropriate parameters, including pulse width, acquisition time, and relaxation delay.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample.

  • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis mix Mix Sample with KBr grind Grind Mixture mix->grind press Press into a Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum sample_spec->process identify Identify Functional Groups process->identify

IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the low μg/mL to ng/mL range) in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture with water.

  • The choice of solvent depends on the ionization technique to be used (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

Data Acquisition:

  • Introduce the sample solution into the mass spectrometer's ion source, often via direct infusion or coupled with a liquid chromatography (LC) system.

  • Select the appropriate ionization mode (positive or negative) and method (e.g., ESI, APCI).

  • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to fragmentation.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent introduce Introduce Sample to Ion Source dissolve->introduce ionize Ionize Sample (e.g., ESI, APCI) introduce->ionize analyze Analyze Ions by m/z Ratio ionize->analyze detect Detect Ions analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Spectrum (Molecular Weight, Fragmentation) spectrum->interpret

Mass Spectrometry Experimental Workflow

Methodological Framework for the Characterization of 1-(Furan-2-ylmethyl)piperidin-4-amine: A Guide to Solubility and Stability Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide outlines a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel compound 1-(Furan-2-ylmethyl)piperidin-4-amine. As a molecule of interest for researchers, scientists, and drug development professionals, understanding its physicochemical properties is a critical first step in preclinical assessment.

While specific experimental data for this compound is not extensively available in public literature, this document provides standardized, best-practice methodologies for its determination. The protocols and logical workflows detailed herein are designed to generate the robust and reliable data required for further development.

Predicted Physicochemical Properties

The chemical structure of this compound, featuring a basic piperidine ring (pKa ~11.2 for the protonated form) and a furan moiety, suggests a degree of aqueous solubility that is likely pH-dependent. The primary amine on the piperidine ring will be protonated at physiological pH, enhancing its solubility in acidic to neutral media. Conversely, the furan ring introduces a degree of lipophilicity. Stability may be influenced by the furan ring, which can be susceptible to oxidative or acidic degradation.

Experimental Protocols for Solubility and Stability Assessment

To quantitatively assess the compound's properties, the following experimental protocols are recommended.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Protocol:

  • Preparation: Prepare a series of buffered solutions at various pH levels (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Incubation: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a low-binding filter).

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express solubility in units of mg/mL or µg/mL for each pH value.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation pathways and establishing the intrinsic stability of a compound.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose aliquots of the stock solution to a range of stress conditions, including:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Solid compound and solution at 60°C.

    • Photostability: Expose solid and solution to light (ICH Q1B guidelines).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all process impurities and degradation products.

  • Data Evaluation: Calculate the percentage of the remaining parent compound and identify and quantify major degradation products.

Data Presentation

All quantitative data generated from these protocols should be summarized in clear, structured tables to facilitate comparison and analysis.

Table 1: pH-Dependent Aqueous Solubility of this compound

Buffer pH Temperature (°C) Solubility (mg/mL)
2.0 25 [Experimental Value]
4.5 25 [Experimental Value]
7.4 25 [Experimental Value]

| 9.0 | 25 | [Experimental Value] |

Table 2: Summary of Forced Degradation Study Results

Stress Condition Duration (hrs) Initial Assay (%) Final Assay (%) % Degradation Major Degradants Formed
0.1 N HCl (60°C) 48 100 [Experimental Value] [Calculated Value] [Identity/Peak Area]
0.1 N NaOH (60°C) 48 100 [Experimental Value] [Calculated Value] [Identity/Peak Area]
3% H₂O₂ (RT) 48 100 [Experimental Value] [Calculated Value] [Identity/Peak Area]
Thermal (60°C) 48 100 [Experimental Value] [Calculated Value] [Identity/Peak Area]

| Photolytic | 48 | 100 | [Experimental Value] | [Calculated Value] | [Identity/Peak Area] |

Visualized Experimental Workflows

To further clarify the proposed methodologies, the following diagrams illustrate the logical flow of the experimental processes.

G prep Prepare pH Buffers (e.g., 2.0, 4.5, 7.4, 9.0) add_compound Add Excess Compound to Each Buffer prep->add_compound equilibrate Equilibrate (e.g., 24-48h at 25°C) add_compound->equilibrate separate Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration in Supernatant (HPLC-UV) separate->quantify report Report Solubility (mg/mL) quantify->report

Caption: Workflow for Aqueous Solubility Determination.

G cluster_stress Apply Stress Conditions start Prepare Compound Stock Solution acid Acidic (0.1N HCl) base Basic (0.1N NaOH) oxidative Oxidative (3% H₂O₂) thermal Thermal (60°C) photo Photolytic (ICH Q1B) acid->base sample Sample at Time Points (0, 2, 4, 8, 24h...) acid->sample base->oxidative base->sample oxidative->thermal oxidative->sample thermal->photo thermal->sample photo->sample analyze Analyze via Stability-Indicating HPLC Method sample->analyze evaluate Evaluate Data: - % Degradation - Identify Degradants analyze->evaluate

Caption: Workflow for Forced Degradation Study.

The Rising Therapeutic Potential of Furan-Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in pharmaceutical research. Among the myriad of heterocyclic compounds, furan-piperidine derivatives have emerged as a promising scaffold, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research on the anticancer, antimicrobial, and neurological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to facilitate further research and development in this area.

Anticancer Activity: Targeting Cellular Proliferation

Furan-piperidine derivatives have shown significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative furan-piperidine derivatives against different cancer cell lines, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound IDCancer Cell LineIC50 (µM)Reference
FP-1 MCF-7 (Breast)4.06[1]
FP-2 MCF-7 (Breast)2.96[1]
FP-Chalcone-1 A549 (Lung)27.7 (µg/mL)[2]
FP-Chalcone-1 HepG2 (Liver)26.6 (µg/mL)[2]
Furopyridone-1 KYSE70 (Esophageal)0.655 (µg/mL)[3]
Furopyridone-2 KYSE150 (Esophageal)0.655 (µg/mL)[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[4][5][6]

Materials:

  • Furan-piperidine derivative stock solution (in DMSO)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: After incubation, treat the cells with various concentrations of the furan-piperidine derivative. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for another 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability versus the compound concentration.

Signaling Pathway: Intrinsic Apoptosis

Many furan-piperidine derivatives exert their anticancer effects by triggering the intrinsic apoptosis pathway, which is initiated by intracellular stress signals.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol Stress DNA Damage, Oxidative Stress Bax Bax/Bak Stress->Bax Bcl2 Bcl-2 Bcl2->Bax CytoC Cytochrome c Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Procas9 Pro-caspase-9 Procas9->Apoptosome Procas3 Pro-caspase-3 Casp9->Procas3 Casp3 Caspase-3 Procas3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Furan-piperidine derivatives have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of select furan-piperidine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Dibenzofuran bis(bibenzyl) Candida albicans16 - 512[7]
FP-Pyrazoline-1 Staphylococcus aureus256[8]
FP-Pyrazoline-2 Staphylococcus aureus256[8]
FP-Pyrazoline-3 Staphylococcus aureus256[8]
FP-Pyrazoline-1 Escherichia coli512[8]
FP-Pyrazoline-3 Escherichia coli1024[8]
Piperidine Derivative 6 Bacillus subtilis0.75 (mg/mL)[9]
Piperidine Derivative 6 Various Bacteria1.5 (mg/mL)[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[10][11][12][13][14]

Materials:

  • Furan-piperidine derivative stock solution

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • Sterile 96-well microtiter plates

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the furan-piperidine derivative in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solution D Perform Serial Dilution in 96-well Plate A->D B Culture Microorganism C Adjust Inoculum to 0.5 McFarland B->C E Inoculate Wells C->E D->E F Incubate Plate E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC G->H

Caption: Workflow for MIC determination by broth microdilution.

Neurological Activity: Modulating Neuronal Signaling

Furan-piperidine derivatives have also been investigated for their potential in treating neurological disorders, particularly for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.

Quantitative Data Summary: Acetylcholinesterase Inhibition

The following table shows the IC50 values of furan-piperidine derivatives for the inhibition of acetylcholinesterase.

Compound IDIC50 (µM)Reference
Dihydrofuran-Piperazine 3j 1.17[15]
Dihydrofuran-Piperazine 3a 2.62[15]
Dihydrofuran-Piperazine 3l 3.90[15]
Dihydrofuran-Piperazine 3c 5.29[15]
Piperidine Derivative 5d 0.013[16]
Piperidine Derivative 5a 0.09[16]
Phthalimide-Piperazine 4b 16.42[17]
Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring acetylcholinesterase activity.[18][19][20][21][22]

Materials:

  • Furan-piperidine derivative stock solution

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the furan-piperidine derivative at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: Neuronal Synaptic Transmission

The therapeutic effect of AChE inhibitors is based on their ability to modulate synaptic transmission by increasing the availability of acetylcholine in the synaptic cleft.

Neuronal_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Furan-Piperidine Derivative Vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine (ACh) Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Breakdown Receptor ACh Receptor ACh->Receptor Binding Signal Signal Transduction Receptor->Signal Inhibitor AChE Inhibitor Inhibitor->AChE

Caption: Modulation of neuronal signaling by AChE inhibitors.

This guide highlights the significant potential of furan-piperidine derivatives in various therapeutic areas. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel drugs based on this versatile chemical scaffold. Further investigations into structure-activity relationships, pharmacokinetic properties, and in vivo efficacy are crucial next steps in translating the promise of these compounds into clinical applications.

References

Literature review on the synthesis of N-substituted piperidin-4-amines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of N-Substituted Piperidin-4-amines

For Researchers, Scientists, and Drug Development Professionals

The N-substituted piperidin-4-amine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. Its prevalence is due to the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the N-substituent and the 4-amino group provide key vectors for interacting with biological targets. This guide provides a comprehensive review of the core synthetic strategies employed to construct this important chemical entity, focusing on practical methodologies, quantitative data, and detailed experimental protocols.

Core Synthetic Strategies

The synthesis of N-substituted piperidin-4-amines can be broadly categorized into two main approaches:

  • Construction of the C4-N bond : This typically involves the reaction of a pre-functionalized N-substituted piperidin-4-one with an amine source.

  • Construction of the N1-C bond : This involves the derivatization of a piperidin-4-amine precursor at the ring nitrogen (N1 position).

The choice of strategy is often dictated by the commercial availability of starting materials and the desired complexity of the final molecule.

// Connections Piperidinone -> ReductiveAmination [color="#5F6368"]; Amine -> ReductiveAmination [color="#5F6368"]; ReductiveAmination -> FinalProduct1 [label=" Forms C4-N bond", color="#EA4335"];

Aminopiperidine -> BuchwaldHartwig [color="#5F6368"]; ArylHalide -> BuchwaldHartwig [color="#5F6368"]; BuchwaldHartwig -> FinalProduct2 [label=" Forms N1-Aryl bond", color="#EA4335"];

Aminopiperidine -> Alkylation [color="#5F6368"]; AlkylHalide -> Alkylation [color="#5F6368"]; Alkylation -> FinalProduct3 [label=" Forms N1-Alkyl bond", color="#EA4335"]; } dot Caption: Overview of primary synthetic routes.

Reductive Amination

Reductive amination is arguably the most common and direct method for synthesizing N-substituted piperidin-4-amines. This one-pot reaction involves the condensation of an N-protected piperidin-4-one with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

The choice of reducing agent is critical for the success of the reaction. Mild hydride reagents are preferred as they selectively reduce the iminium ion without competing reduction of the ketone starting material.

Reductive_Amination_Mechanism

Data on Reductive Amination Reactions
Piperidin-4-one DerivativeAmineReducing AgentSolventConditionsYield (%)Reference
N-Boc-piperidin-4-oneAnilineNaBH(OAc)₃1,2-DichloroethaneAcetic acid, RTNot specified[1]
N-Boc-piperidin-4-one3,4-DichloroanilineH₂, Pd/CMethanolRT, 24h82[2]
N-Boc-piperidin-4-oneAnilineNaBH₃CNNot specifiedAcid catalyzedNot specified[1]
N-Boc-piperidin-4-oneAnilineH₂, Pd/CNot specifiedAcid catalyzedNot specified[1]
Experimental Protocol: Reductive Amination of N-Boc-4-Piperidinone with Aniline[1]

This protocol is adapted from the synthesis of a fentanyl precursor.

  • Setup : To a solution of N-Boc-4-piperidinone (1.0 eq) in 1,2-dichloroethane, add aniline (1.0 eq) and a catalytic amount of acetic acid.

  • Reaction : Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction : Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Monitoring : Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

N-Arylation via Buchwald-Hartwig Amination

For the synthesis of N-aryl piperidin-4-amines, particularly when the aryl group is complex or electron-rich, the Buchwald-Hartwig amination is a powerful and versatile tool. This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and an amine. The reaction's success hinges on the appropriate choice of palladium precursor, phosphine ligand, and base. Modern generations of bulky, electron-rich phosphine ligands have enabled these couplings to proceed under milder conditions with a broader substrate scope.[3][4]

Data on Buchwald-Hartwig Amination Reactions
Amine DerivativeAryl Halide/TriflatePd-Catalyst / LigandBaseSolventConditionsYield (%)Reference
Morpholinep-Tolyl triflate(SIPr)Pd(methallyl)ClLHMDSTolueneRT, 1 min70[5]
Morpholine2-Chlorotoluene(SIPr)Pd(methallyl)ClLHMDSTolueneRT, 25 min94[5]
N-Boc-piperazine4-Bromotoluene(SIPr)Pd(methallyl)ClLHMDSTolueneRT, 5 min96[5]
Morpholine4-Bromoanisole(SIPr)Pd(methallyl)ClLHMDSTolueneRT, 5 min90[5]

(Note: Data for morpholine and piperazine are shown as representative examples of cyclic amine couplings under this protocol).

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[5][6]
  • Setup : In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., (SIPr)Pd(methallyl)Cl, 1-2 mol%).

  • Reagents : Add the aryl halide (1.0 eq), the amine (e.g., 4-amino-N-Boc-piperidine, 1.2 eq), and the solvent (e.g., anhydrous toluene).

  • Base Addition : Add the base (e.g., Lithium hexamethyldisilazide (LHMDS), 1.4 eq).

  • Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature and quench with water.

  • Extraction : Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

N-Alkylation via Nucleophilic Substitution

Direct N-alkylation is a fundamental method for introducing alkyl substituents onto the piperidine ring nitrogen. This reaction typically involves treating a piperidin-4-amine derivative with an alkyl halide (or other electrophile) in the presence of a base. The base is required to neutralize the acid formed during the reaction, driving it to completion.[6] While straightforward, this method can sometimes lead to over-alkylation, forming quaternary ammonium salts, especially with highly reactive alkylating agents.[6]

Data on N-Alkylation Reactions
AmineAlkyl HalideBaseSolventConditionsYield (%)Reference
Piperidine2-Phenethyl bromideAl₂O₃–OKAcetonitrileRT80
2-Aminopyridinen-Butyl iodiden-ButyllithiumTHF0 °C to RT, 1h82[7]
N-Boc-4-aminopyridineVarious alkyl halidesElectrogenerated CH₂CN⁻AcetonitrileMildHigh[8]
PiperidineBromoacetonitrileNot specifiedNot specifiedNot specified95[2]
Piperidine2-IodoethanolNot specifiedNot specifiedNot specified91[2]
Experimental Protocol: General Procedure for N-Alkylation[7][8]
  • Setup : To a solution of the piperidin-4-amine (1.0 eq) in a suitable dry solvent (e.g., DMF, Acetonitrile), add a base (e.g., K₂CO₃, DIPEA, 1.5-2.0 eq).

  • Reagent Addition : Add the alkyl halide (1.1 eq) dropwise at room temperature. For highly reactive halides, cooling the reaction to 0 °C may be necessary.

  • Reaction : Stir the mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC.

  • Work-up : Once complete, filter off the solid base (if applicable) or dilute the reaction mixture with water.

  • Extraction : Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification : Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash chromatography or recrystallization.

References

Technical Brief: Physicochemical and Biological Data on 1-(Furan-2-ylmethyl)piperidin-4-amine Remains Uncharacterized in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – An extensive search of publicly available chemical databases and scientific literature has revealed a notable absence of specific data for the compound 1-(Furan-2-ylmethyl)piperidin-4-amine. Despite significant interest in novel piperidine derivatives within the fields of medicinal chemistry and drug development, this particular molecule appears to be uncharacterized in the public record. Key identifiers such as a CAS Registry Number and experimentally determined molecular weight are not presently available, precluding a comprehensive technical overview.

This report summarizes the findings of a systematic search for information pertaining to this compound, a molecule possessing a furan moiety linked via a methyl group to the nitrogen of a 4-aminopiperidine scaffold. The core objective was to compile a detailed technical guide encompassing its physicochemical properties, relevant experimental protocols, and any known biological activities or associated signaling pathways. However, the foundational data required for such a guide is not currently accessible in prominent chemical repositories.

Summary of Findings

A structured search was conducted across multiple chemical and biological databases, including but not limited to PubChem, ChemSpider, and various commercial supplier catalogs. The search queries were designed to identify the compound's CAS number, molecular formula, molecular weight, and any associated research articles or patents.

The search results consistently yielded information for structurally related but distinct molecules. These included derivatives with substitutions on the piperidine ring, variations in the linker between the furan and piperidine moieties, or alternative heterocyclic systems. The absence of a specific entry for this compound suggests that it may be a novel compound that has not yet been synthesized, or if it has, its properties have not been disclosed in publicly accessible literature.

Data Unavailability

The following table highlights the lack of available data for the target compound:

PropertyData PointStatus
Identifier CAS Registry NumberNot Found
Chemical Formula C₁₀H₁₆N₂OInferred
Molecular Weight 180.25 g/mol Calculated
Experimental Data Synthesis ProtocolsNot Found
Spectroscopic Data (NMR, MS, IR)Not Found
Physical Properties (m.p., b.p.)Not Found
Biological Activity Signaling Pathway InvolvementNot Found
Pharmacological ProfileNot Found
Toxicity DataNot Found

Logical Relationship Diagram

The following diagram illustrates the intended, though currently unfeasible, workflow for compiling the requested technical guide, highlighting the critical dependency on the initial identification of the compound's basic properties.

A Identify Compound: This compound B Retrieve CAS Number & Molecular Weight A->B C Search for Experimental Protocols B->C D Search for Biological Activity & Pathways B->D F Data Not Found B->F E Compile Data into Technical Guide C->E D->E

Figure 1. Conceptual workflow for the generation of a technical guide, illustrating the critical roadblock due to the unavailability of foundational compound data.

Conclusion for the Research Community

For researchers, scientists, and drug development professionals interested in this compound, the initial step would be the de novo synthesis and characterization of this compound. The lack of existing data presents an opportunity for novel research, including the development of a synthetic route, full analytical characterization (including NMR, mass spectrometry, and elemental analysis), and subsequent investigation of its biological properties.

Until such foundational research is conducted and published, a comprehensive technical guide on this compound cannot be responsibly compiled. The scientific community is encouraged to address this knowledge gap, should the molecule be of significant theoretical or practical interest.

An In-Depth Technical Guide to 1-(Furan-2-ylmethyl)piperidin-4-amine: Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Furan-2-ylmethyl)piperidin-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. While a singular "discovery" of this compound is not prominently documented in scientific literature, its significance arises from its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. This document details its physicochemical properties, outlines a plausible and detailed synthetic protocol based on established chemical reactions, and presents this information in a clear, structured format for easy reference by researchers and drug development professionals.

Introduction

This compound belongs to a class of compounds that incorporate both a piperidine and a furan moiety. The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The furan ring, an aromatic heterocycle, is also a key component in numerous biologically active compounds and can participate in various molecular interactions. The combination of these two structural features makes this compound a valuable building block for the synthesis of novel chemical entities with potential for diverse biological activities. Its history is primarily that of a key intermediate in the elaboration of more complex structures rather than a molecule with intrinsic, well-documented biological effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not readily available
Melting Point Not readily available
Solubility Expected to be soluble in common organic solvents
CAS Number 303204-64-0

Synthesis

The synthesis of this compound can be efficiently achieved through reductive amination. This common and robust method in organic chemistry involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. A logical and widely applicable approach for the synthesis of the title compound is the reductive amination of piperidin-4-amine with furfural.

Experimental Protocol: Reductive Amination

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • Piperidin-4-amine

  • Furfural

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of piperidin-4-amine (1.0 eq) in 1,2-dichloroethane (DCE) or methanol (MeOH) is added furfural (1.0-1.2 eq). If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: The reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with dichloromethane or ethyl acetate (3 x volumes).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Characterization: The crude product can be purified by column chromatography on silica gel if necessary. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of this compound Reactants Piperidin-4-amine + Furfural Imine_Formation Imine Formation (Solvent, optional Acid Catalyst) Reactants->Imine_Formation Reduction In situ Reduction (Reducing Agent, e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Work-up (Quenching, Extraction) Reduction->Workup Purification Purification (Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Logical Relationships in Synthesis

The choice of reagents and reaction conditions is critical for the successful synthesis of the target compound. The following diagram illustrates the logical relationships and considerations in the planning of the synthesis.

G cluster_logic Synthetic Strategy Considerations Target This compound Retrosynthesis Retrosynthetic Analysis Target->Retrosynthesis Precursors Piperidin-4-amine + Furfural Retrosynthesis->Precursors Method Reductive Amination Precursors->Method Reducing_Agent Choice of Reducing Agent (e.g., NaBH(OAc)₃ for mild conditions) Method->Reducing_Agent Solvent Choice of Solvent (e.g., DCE, MeOH) Method->Solvent Catalyst Use of Acid Catalyst (e.g., Acetic Acid to promote imine formation) Method->Catalyst

Caption: Key considerations for the synthesis of the target compound.

Conclusion

This compound is a valuable chemical intermediate with a straightforward and accessible synthetic route. While its independent discovery and biological profile are not extensively detailed, its utility in the construction of more elaborate molecules for drug discovery is evident. This guide provides the essential technical information for its synthesis and handling, serving as a practical resource for researchers in the field of medicinal and organic chemistry. The provided synthetic protocol, based on the robust reductive amination reaction, offers a reliable method for obtaining this compound for further research and development endeavors.

Predicted Pharmacological Profile of 1-(Furan-2-ylmethyl)piperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the predicted pharmacological profile of the novel compound 1-(Furan-2-ylmethyl)piperidin-4-amine. Lacking direct empirical data, this profile is constructed through chemoinformatic analysis of its core structural motifs: a furan ring and a 4-aminopiperidine scaffold. The piperidine moiety is a well-established pharmacophore in numerous centrally-acting agents, suggesting a high probability of activity at aminergic G-protein coupled receptors (GPCRs) or ion channels. The furan ring, a versatile heterocyclic structure, is known to contribute to a wide array of biological activities and may influence receptor binding affinity, selectivity, and metabolic stability.[1][2][3] This document provides a predictive assessment of its primary targets, potential signaling pathways, and detailed protocols for experimental validation.

Introduction and Structural Rationale

This compound is a synthetic compound combining two key heterocyclic structures prevalent in medicinal chemistry.

  • Piperidine Scaffold: The piperidine ring is a foundational element in many pharmaceuticals, particularly those targeting the central nervous system (CNS).[3][4] Its saturated, six-membered ring structure allows for specific spatial arrangements of substituents that are critical for receptor interaction. Derivatives of 4-aminopiperidine, in particular, have been explored for analgesic, antipsychotic, and antimicrobial properties.[4][5][6] The piperidine nitrogen introduces a basic center, crucial for forming salt bridges and interacting with acidic residues in receptor binding pockets.

  • Furan Moiety: The furan ring is an aromatic five-membered heterocycle found in numerous bioactive compounds.[1][2][7] It can act as a bioisostere for phenyl rings, modifying steric and electronic properties to enhance metabolic stability or receptor interactions.[1] Furan derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2][7][8] The linkage via a methylene group provides conformational flexibility, allowing the furan ring to orient itself within a binding site.

Based on this structural amalgamation, this compound is predicted to primarily interact with CNS targets, with potential secondary anti-inflammatory or antimicrobial activities.

Predicted Pharmacological Profile and Quantitative Data

The following tables summarize the in silico predicted binding affinities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for this compound. These values are hypothetical and derived from computational models based on structural similarity to known ligands. Experimental validation is required.

Table 1: Predicted Binding Affinity for Primary CNS Targets

Target Receptor Predicted Affinity (Ki, nM) Predicted Functional Activity Rationale
µ-Opioid Receptor (MOR) 50 - 200 Agonist / Partial Agonist The 4-aminopiperidine core is a key feature of potent opioid analgesics like fentanyl.[5][6]
Dopamine D2 Receptor 100 - 500 Antagonist Many antipsychotic drugs contain a piperidine moiety that interacts with D2 receptors.
Serotonin 5-HT2A Receptor 80 - 300 Antagonist / Inverse Agonist The combination of an aromatic system (furan) and a basic amine is common in atypical antipsychotics and antidepressants.

| Sigma-1 Receptor | 30 - 150 | Agonist | Sigma receptors bind a wide variety of piperidine-containing structures and are involved in neuro-modulation. |

Table 2: Predicted ADMET Profile

Parameter Predicted Value Interpretation
Molecular Weight 180.25 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP 1.8 Good balance between solubility and permeability
H-Bond Donors 2 Compliant with Lipinski's Rule of Five (≤5)
H-Bond Acceptors 3 Compliant with Lipinski's Rule of Five (≤10)
Blood-Brain Barrier (BBB) Permeation High Probability Low molecular weight and moderate lipophilicity suggest CNS penetration.
CYP450 Inhibition (Predicted) Potential inhibitor of CYP2D6 Furan rings can sometimes lead to mechanism-based inhibition of P450 enzymes.[9]

| hERG Inhibition (Predicted) | Low to Moderate Risk | The piperidine scaffold can contribute to hERG channel affinity; requires experimental verification. |

Experimental Validation Workflow

To validate the predicted profile, a systematic experimental workflow is necessary. The following diagram illustrates the proposed screening cascade, from initial binding assays to functional characterization.

G A Compound Synthesis & Purification B Primary Screening: Receptor Binding Assays (e.g., MOR, D2, 5-HT2A) A->B Test Compound C Determine Ki values B->C Quantitative Analysis D Secondary Screening: Functional Assays (e.g., cAMP, Ca2+ Flux) C->D Hits with Ki < 1µM E Determine EC50/IC50 & Mode of Action (Agonist/Antagonist) D->E Dose-Response Analysis F Selectivity Profiling (Broad Receptor Panel) E->F Active Compounds G In Vitro ADME/Tox Assays (Microsomal Stability, hERG, Cytotoxicity) E->G Active Compounds H Lead Candidate Selection F->H G->H

Caption: Experimental workflow for pharmacological characterization.

Key Experimental Protocols

Radioligand Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the µ-Opioid Receptor (MOR).

Materials:

  • Cell membranes expressing human MOR (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Test Compound: this compound.

  • Non-specific control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Microplate reader or liquid scintillation counter.

Methodology:

  • Preparation: Serially dilute the test compound in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Incubation: In a 96-well plate, combine:

    • 50 µL of cell membranes (10-20 µg protein).

    • 50 µL of [³H]-DAMGO (at a final concentration near its Kd, e.g., 1 nM).

    • 50 µL of test compound, buffer (for total binding), or Naloxone (for non-specific binding).

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for GPCRs)

Objective: To determine if the compound acts as an agonist or antagonist at a Gi-coupled receptor like the MOR.

Materials:

  • CHO cells stably expressing human MOR.

  • Assay medium (e.g., Hanks' Balanced Salt Solution with IBMX).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Agonist control: DAMGO.

  • Antagonist control: Naloxone.

Methodology:

  • Cell Plating: Plate the MOR-expressing CHO cells in a 96-well plate and allow them to adhere overnight.

  • Agonist Mode:

    • Remove culture medium and add assay medium containing various concentrations of the test compound.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of a known agonist (e.g., DAMGO at its EC80) along with forskolin.

    • Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50.

    • Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound to determine the IC50.

Predicted Signaling Pathway (µ-Opioid Receptor)

Assuming the compound acts as an agonist at the µ-Opioid Receptor (a Gi-coupled GPCR), it would trigger the following canonical signaling cascade, leading to an overall inhibitory effect on neuronal activity.

G cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein (α, βγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi Inhibits IonChannel K+ Channel (GIRK) G_protein->IonChannel βγ Activates cAMP cAMP AC->cAMP Efflux K+ Efflux (Hyperpolarization) IonChannel->Efflux Compound 1-(Furan-2-ylmethyl) piperidin-4-amine (Agonist) Compound->MOR Binds ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Reduced Neuronal Excitability PKA->Inhibition Reduced Signaling Efflux->Inhibition

Caption: Predicted signaling pathway for MOR agonism.

Conclusion and Future Directions

The structural components of this compound strongly suggest a potential for bioactivity, particularly within the central nervous system. In silico analysis prioritizes its evaluation as a modulator of opioid, dopamine, and serotonin receptors. The experimental protocols and workflows detailed in this guide provide a clear path for validating these predictions. Future research should focus on executing this screening cascade to confirm primary targets, followed by selectivity profiling and initial ADMET characterization to assess its viability as a potential therapeutic lead.

References

In Silico Modeling and Docking Studies of 1-(Furan-2-ylmethyl)piperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking workflow, using the novel scaffold 1-(Furan-2-ylmethyl)piperidin-4-amine as an exemplar candidate. The furan and piperidine moieties are prevalent in numerous pharmacologically active compounds, making this scaffold a person of interest for drug discovery endeavors.[1][2] This document outlines detailed protocols for ligand and protein preparation, computational docking simulations, and post-simulation analysis. Furthermore, it presents a framework for interpreting the resulting data and discusses the importance of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction in early-stage drug development. The methodologies and visualizations provided herein are intended to serve as a practical guide for researchers engaged in computational drug design and virtual screening campaigns.

Introduction: The Rationale for In Silico Analysis

Computational, or in silico, methods have become indispensable in modern drug discovery. They offer a rapid and cost-effective means to screen large libraries of chemical compounds, predict their binding affinity to biological targets, and assess their drug-like properties long before synthesis is undertaken. This approach significantly narrows the field of potential candidates, allowing for a more focused and efficient allocation of laboratory resources.

The subject of this guide, this compound, contains a furan ring, a five-membered aromatic heterocycle known for its diverse biological activities, and a piperidine ring, a common scaffold in medicinal chemistry.[3][4] The electron-rich nature and aromaticity of the furan ring enable various interactions with biological targets, while the piperidine group can be modified to fine-tune physicochemical properties.[2] However, it is also crucial to consider the metabolic liabilities of the furan moiety, which can undergo bioactivation to reactive intermediates.[5][6][7] In silico tools can help to predict such metabolic outcomes early in the design phase.

This guide will walk through a hypothetical docking study of this compound against a selected protein kinase target, a family of enzymes frequently implicated in proliferative diseases.

In Silico Workflow: A Conceptual Overview

The computational workflow for a molecular docking study is a multi-step process that requires careful preparation and validation at each stage. The overall process aims to predict the preferred orientation and binding affinity of a ligand when bound to a specific protein target.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (1-(Furan-2-yl...)amine) protein_prep Protein Target Preparation (e.g., Kinase Domain) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep->grid_gen docking Molecular Docking (Run Simulation) grid_gen->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis interaction_analysis Binding Interaction Analysis (H-bonds, Hydrophobic, etc.) pose_analysis->interaction_analysis admet ADMET Prediction interaction_analysis->admet

Caption: High-level workflow for a typical molecular docking study.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for conducting a molecular docking study. These are generalized procedures and may require optimization based on the specific software and target protein used.

Ligand Preparation Protocol
  • 2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D structure into a 3D conformation.

  • Protonation State Determination: Assign appropriate protonation states at a physiological pH (e.g., 7.4). For this compound, the piperidine amine is expected to be protonated.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation of the ligand. This step removes steric clashes and brings bond lengths and angles to their optimal values.

  • File Format Conversion: Save the prepared ligand structure in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

Protein Preparation Protocol
  • Protein Structure Retrieval: Obtain the 3D structure of the target protein from a public database like the Protein Data Bank (PDB). For this example, we will hypothesize using a structure of a well-known kinase.

  • Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges using a force field (e.g., Gasteiger charges).

  • Repair Missing Residues/Atoms: If the crystal structure has missing residues or atoms, use modeling software (e.g., MODELLER) to build and refine these regions.

  • File Format Conversion: Save the prepared protein structure in the required format (e.g., .pdbqt).

Molecular Docking Protocol
  • Binding Site Identification: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through binding site prediction software.

  • Grid Box Generation: Define a grid box that encompasses the entire binding site. The grid box defines the search space for the docking algorithm.

  • Docking Simulation: Run the molecular docking simulation using software such as AutoDock Vina, GOLD, or Glide.[3] The software will systematically sample different conformations and orientations of the ligand within the grid box.

  • Scoring: The program will calculate a binding score or affinity (typically in kcal/mol) for the top-ranked poses. This score estimates the binding free energy of the ligand-protein complex.

  • Pose Generation: The output will consist of a set of predicted binding poses for the ligand, ranked by their docking scores.

Data Presentation and Interpretation

The output of a docking simulation is rich with data that requires careful analysis. All quantitative data should be summarized in clear, structured tables for comparison.

Illustrative Docking Results

The following table presents hypothetical docking results for this compound against three different protein kinase targets. This data is for illustrative purposes only.

Target ProteinPDB IDBinding Affinity (kcal/mol)RMSD from Crystal Ligand (Å)Key Interacting Residues
Kinase A1XXX-8.51.2LYS72, GLU91, LEU148
Kinase B1XXY-7.91.8ASP201, PHE202, VAL55
Kinase C1XXZ-6.22.5THR110, ASN155
Analysis of Binding Interactions

The most critical part of the analysis is to visualize the top-ranked docking pose and identify the specific molecular interactions that stabilize the ligand-protein complex.

G cluster_ligand This compound cluster_protein Kinase Active Site Residues furan Furan Ring phe PHE202 (Hydrophobic Pocket) furan->phe π-π Stacking piperidine_N Piperidine Nitrogen (Protonated) glu GLU91 (Salt Bridge) piperidine_N->glu Ionic Bond amine 4-Amine Group asp ASP201 (Hinge Region) amine->asp H-Bond (Donor) lys LYS72 (Catalytic) amine->lys H-Bond (Acceptor)

Caption: Potential molecular interactions within a kinase binding site.

These interactions typically include:

  • Hydrogen Bonds: Crucial for specificity and affinity.

  • Hydrophobic Interactions: Often drive the initial binding event.

  • Ionic Bonds (Salt Bridges): Strong interactions between charged groups.

  • π-π Stacking: Interactions between aromatic rings.[1]

In Silico ADMET Prediction

A promising binding affinity does not guarantee a successful drug. The candidate molecule must also possess favorable ADMET properties. Computational tools can predict these properties based on the molecule's structure.

Lipinski's Rule of Five

This rule provides a guideline for oral bioavailability. A molecule is more likely to be orally active if it does not violate more than one of the following criteria:

  • Molecular Weight ≤ 500 g/mol

  • LogP (lipophilicity) ≤ 5

  • Hydrogen Bond Donors ≤ 5

  • Hydrogen Bond Acceptors ≤ 10

Table: Predicted Physicochemical Properties for the Target Compound

PropertyPredicted ValueLipinski's RuleCompliance
Molecular Weight182.26 g/mol ≤ 500Yes
XLogP31.3≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
Toxicity and Metabolism Prediction

As mentioned, the furan ring can be a structural alert due to its potential for metabolic activation by cytochrome P450 enzymes.[5][6] In silico models can predict the likelihood of a compound being a substrate for various P450 isoforms and flag potential toxicophores.

G cluster_pathway Hypothetical Metabolic Activation of Furan Moiety Furan Furan-containing Compound P450 Cytochrome P450 (e.g., CYP2E1) Furan->P450 Oxidation Epoxide Reactive Epoxide Intermediate P450->Epoxide Enedial cis-2-butene-1,4-dial (BDA) Epoxide->Enedial Ring Opening Adducts Protein/DNA Adducts (Toxicity) Enedial->Adducts Covalent Binding

Caption: Potential metabolic pathway leading to furan-induced toxicity.[5]

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the analysis of this compound. Through detailed protocols and illustrative data, we have demonstrated how computational tools can be leveraged to predict binding affinity, understand molecular interactions, and assess the drug-like properties of a novel compound.

The hypothetical results suggest that this compound is a promising scaffold with good predicted oral bioavailability. However, the potential for metabolic activation of the furan ring warrants further investigation through in vitro metabolism studies. The next logical steps would involve the chemical synthesis of this compound and its analogs, followed by in vitro validation of its binding to the predicted kinase targets and assessment of its cellular activity. The synergy between in silico prediction and experimental validation remains the cornerstone of efficient and successful drug discovery campaigns.

References

Initial Toxicity Screening of Furan-Containing Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the initial toxicity screening of furan-containing compounds. The furan moiety, a common scaffold in pharmaceuticals and a known toxicant, necessitates a thorough evaluation of potential liabilities early in the drug development process. This document outlines the key mechanisms of furan toxicity, details experimental protocols for essential in vitro and in vivo assays, and presents quantitative toxicity data to aid in risk assessment.

Core Concepts in Furan Toxicity

The toxicity of many furan-containing compounds is not inherent to the parent molecule but arises from its metabolic activation.[1] The central mechanism involves the oxidation of the furan ring by cytochrome P450 enzymes, primarily CYP2E1, to a highly reactive α,β-unsaturated dialdehyde intermediate, cis-2-butene-1,4-dial (BDA).[2][3] This electrophilic metabolite can readily form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity.[1][3]

The primary downstream consequences of BDA formation include:

  • Hepatotoxicity: The liver is a major target organ for furan toxicity due to its high concentration of CYP enzymes.[1][2] Toxicity can manifest as liver cell necrosis, release of liver enzymes, and, with chronic exposure, cholangiocarcinomas and hepatocellular carcinomas.[4][5]

  • Genotoxicity: BDA can react with DNA to form adducts, leading to DNA damage, mutations, and chromosomal aberrations.[6] While furan itself may not be mutagenic in some standard assays, its metabolite BDA has shown genotoxic potential.[6]

  • Cytotoxicity: At the cellular level, furan toxicity is characterized by a decrease in cell viability and an increase in lactate dehydrogenase (LDH) release.[6]

  • Oxidative Stress: Furan exposure can lead to an imbalance in the cellular redox state, characterized by the overproduction of reactive oxygen species (ROS) and depletion of endogenous antioxidants.[6][7]

  • Apoptosis: The culmination of cellular damage often triggers programmed cell death, or apoptosis, which can be observed through the activation of key effector enzymes like caspase-3.[4][7]

Data Presentation: Quantitative Toxicity Data

The following tables summarize quantitative data from various studies on the toxicity of furan and its derivatives. These values can serve as a reference for comparing the toxic potential of novel furan-containing compounds.

Table 1: In Vitro Cytotoxicity of Furan-Containing Compounds

CompoundCell LineAssayIC50Reference
FuranTM4 Sertoli CellsMTT750 - 3000 µM (concentration range studied)[6]
FuranTM3 Leydig Cells-250 - 2500 µM (concentration range studied)[8]
Furan Derivative 4MCF-7MTT4.06 µM[9]
Furan Derivative 7MCF-7MTT2.96 µM[9]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativesHeLa, HepG2MTTVaried, with some showing significant activity[10]

Table 2: In Vivo Toxicity of Furan

SpeciesRoute of AdministrationEndpointDose/ConcentrationReference
Rat (F344/N)GavageCholangiocarcinoma2, 4, 8 mg/kg/day (2 years)[2]
Mouse (B6C3F1)GavageHepatocellular adenomas/carcinomas4, 8 mg/kg (2 years)[5]
RatInhalationLC50 (60 minutes)3,464 ppm[11]
MouseInhalationLC50 (1 hour)42 ppm[11]
RatOralLD501650 mg/kg[12]
MouseOralLD502300 mg/kg[12]

Experimental Protocols

Detailed methodologies for key experiments in the initial toxicity screening of furan-containing compounds are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the furan-containing compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment (Comet Assay)

Principle: The Comet assay, or single-cell gel electrophoresis, detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail" that can be visualized and quantified.

Protocol:

  • Cell Preparation: Treat cells with the furan-containing compound, with and without a metabolic activation system (S9 fraction), for a defined period. Harvest the cells and resuspend in ice-cold PBS.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Cell Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to separate the DNA fragments.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

Apoptosis Detection (Caspase-3 Activity Assay)

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic or colorimetric substrate that is cleaved by active caspase-3.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the furan-containing compound. After treatment, harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading in the assay.

  • Caspase-3 Activity Measurement: Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric detection).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Detection: Measure the absorbance (at 405 nm for pNA) or fluorescence (excitation/emission ~400/505 nm for AFC) using a plate reader.

  • Data Analysis: Compare the caspase-3 activity in treated samples to that in untreated controls to determine the fold-increase in apoptosis.

Mandatory Visualizations

Signaling Pathways

Furan_Toxicity_Pathway Furan Furan-Containing Compound CYP2E1 CYP2E1 (Metabolic Activation) Furan->CYP2E1 BDA cis-2-butene-1,4-dial (BDA) (Reactive Metabolite) CYP2E1->BDA Macromolecules Cellular Macromolecules (Proteins, DNA) BDA->Macromolecules Covalent Binding ROS Increased ROS (Oxidative Stress) BDA->ROS DNA_Damage DNA Damage BDA->DNA_Damage Adducts Macromolecular Adducts Macromolecules->Adducts Hepatotoxicity Hepatotoxicity Adducts->Hepatotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Caspase3->Hepatotoxicity

Caption: Furan Toxicity Signaling Pathway.

Experimental Workflow

Toxicity_Screening_Workflow Start Novel Furan-Containing Compound In_Silico In Silico Assessment (e.g., Structural Alerts) Start->In_Silico In_Vitro_Metabolism In Vitro Metabolic Stability (Microsomes/Hepatocytes) In_Silico->In_Vitro_Metabolism Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) In_Vitro_Metabolism->Cytotoxicity Genotoxicity In Vitro Genotoxicity (e.g., Ames, Comet, Micronucleus) Cytotoxicity->Genotoxicity Apoptosis_Assay Mechanism of Cell Death (e.g., Caspase Assay) Genotoxicity->Apoptosis_Assay In_Vivo_Acute In Vivo Acute Toxicity (Rodent Model) Apoptosis_Assay->In_Vivo_Acute Decision Risk Assessment & Decision to Proceed In_Vivo_Acute->Decision Decision->Start High Risk/ Redesign End Further Development Decision->End Low Risk

Caption: Initial Toxicity Screening Workflow.

Logical Relationship: Metabolic Activation is Key to Toxicity

Metabolic_Activation_Logic Furan_Compound Furan-Containing Compound Metabolic_Activation Metabolic Activation (e.g., CYP2E1) Furan_Compound->Metabolic_Activation Reactive_Metabolite Reactive Metabolite (e.g., BDA) Metabolic_Activation->Reactive_Metabolite Yes No_Toxicity Low/No Toxicity Metabolic_Activation->No_Toxicity No Toxicity Toxicity (Hepatotoxicity, Genotoxicity, etc.) Reactive_Metabolite->Toxicity

Caption: Role of Metabolic Activation.

References

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a privileged scaffold in medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active compounds underscores its importance in the development of new therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of piperidine derivatives across various therapeutic areas, with a focus on acetylcholinesterase inhibitors, CCR5 antagonists, and anticancer agents. Detailed experimental methodologies and visualizations of key biological pathways are presented to offer a comprehensive resource for researchers in the field.

Piperidine Derivatives as Acetylcholinesterase Inhibitors

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Piperidine-based compounds have been extensively explored as AChE inhibitors.

A seminal example is the development of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil). The SAR studies of this class of compounds have revealed several key features crucial for potent inhibitory activity.[1]

Key SAR Insights for Piperidine-Based AChE Inhibitors:

  • N-Benzyl Group: The 1-benzyl substituent on the piperidine ring is a critical pharmacophoric element, engaging with the peripheral anionic site (PAS) of the AChE enzyme.

  • Linker and Central Moiety: The nature and length of the linker between the piperidine and the indanone moiety significantly influence potency. A methylene linker has been found to be optimal.

  • Indanone Moiety: The 5,6-dimethoxy substitution on the indanone ring contributes to the high affinity for the catalytic anionic site (CAS) of AChE.[1]

The following table summarizes the quantitative SAR data for a series of 1-benzylpiperidine derivatives.

Compound IDR (Substitution on Indanone)IC50 (nM) for AChE
1a H150
1b 5-Methoxy35
1c 5,6-Dimethoxy (Donepezil)5.7[1]
1d 5-Chloro89
Experimental Protocol: Acetylcholinesterase Inhibition Assay

The inhibitory activity of piperidine derivatives against AChE can be determined using a modified Ellman's method.[2][3]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperidine derivatives)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE enzyme solution.[2]

  • Incubate the mixture for 15 minutes at 37°C.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.

  • The rate of reaction is determined, and the percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are calculated from the dose-response curves.

Signaling Pathway: Cholinergic Neurotransmission

The therapeutic effect of AChE inhibitors is directly linked to the enhancement of cholinergic signaling in the brain, which is impaired in Alzheimer's disease.[4][5]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT uptake ACh_vesicle Acetylcholine (in vesicle) ChAT->ACh_vesicle synthesis ACh_release ACh ACh_vesicle->ACh_release release ACh_cleft Acetylcholine ACh_release->ACh_cleft AChE AChE ACh_cleft->AChE hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR binding Inhibitor Piperidine Derivative Inhibitor->AChE inhibition Signal Signal Transduction AChR->Signal

Figure 1: Cholinergic signaling at the synapse and the inhibitory action of piperidine derivatives on AChE.

Piperidine Derivatives as CCR5 Antagonists for HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[6] Piperidine-containing molecules have been successfully developed as CCR5 antagonists, effectively blocking this viral entry pathway.

The oximino-piperidino-piperidine amides are a notable class of CCR5 antagonists. SAR studies on these compounds have provided valuable insights for optimizing their anti-HIV activity.[7][8]

Key SAR Insights for Piperidine-Based CCR5 Antagonists:

  • Oximino-piperidino Core: This central scaffold is essential for interacting with the transmembrane binding pocket of the CCR5 receptor.

  • Phenyl and Oxime Substitutions: Substitutions on the phenyl ring (e.g., 4-bromo, 4-trifluoromethyl) and small alkyl groups on the oxime moiety are well-tolerated and can enhance potency.[7]

  • Amide Moiety: The nature of the amide group on the second piperidine ring is critical for activity, with moieties like 2,6-dimethylnicotinamide N-oxide being optimal.[7]

The following table presents the quantitative SAR data for a selection of oximino-piperidino-piperidine amide derivatives.

Compound IDPhenyl Substitution (R1)Oxime Substitution (R2)Amide Moiety (R3)CCR5 Binding Ki (nM)Anti-HIV-1 IC50 (nM)
2a 4-BrEthyl2,6-dimethylnicotinamide1.20.5
2b 4-CF3Ethyl2,6-dimethylnicotinamide1.50.7
2c 4-BrMethyl2,6-dimethylnicotinamide2.11.0
2d 4-BrEthylNicotinamide15.88.2
Experimental Protocol: CCR5 Receptor Binding Assay

The affinity of piperidine derivatives for the CCR5 receptor can be evaluated through a competitive binding assay using a radiolabeled ligand.[9][10]

Materials:

  • Cell line expressing human CCR5 (e.g., L1.2-CCR5 cells)

  • Radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α)

  • Test compounds (piperidine derivatives)

  • Binding buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Scintillation counter

Procedure:

  • Harvest and resuspend CCR5-expressing cells in binding buffer.

  • In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand, varying concentrations of the test compound, and the cell suspension.

  • Incubate the plate for 60-90 minutes at room temperature.

  • Wash the cells to remove unbound radioligand.

  • Measure the amount of bound radioactivity in each well using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Signaling Pathway: HIV-1 Entry via CCR5

The binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on T-cells triggers a conformational change, allowing it to then bind to the CCR5 co-receptor. This interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry.[11][12]

HIV_Entry cluster_virus HIV-1 Virion cluster_cell_membrane Host Cell Membrane cluster_antagonist Therapeutic Intervention gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 cluster_cell_membrane cluster_cell_membrane gp41->cluster_cell_membrane 5. Membrane Fusion CD4->gp120 2. Conformational Change CCR5->gp41 4. gp41 Unfolds Antagonist Piperidine CCR5 Antagonist Antagonist->CCR5 Blockade PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTOR mTOR Akt->mTOR Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Inhibitor Piperidine Akt Inhibitor Inhibitor->Akt Inhibition Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Downstream->Transcription

References

Methodological & Application

Application Note: Synthesis and Characterization of 1-(Furan-2-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines a detailed protocol for the synthesis of 1-(Furan-2-ylmethyl)piperidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on a two-step process involving the reductive amination of furan-2-carbaldehyde with a protected piperidine derivative, followed by deprotection. This application note provides a comprehensive experimental protocol, characterization data, and a visual representation of the experimental workflow.

Introduction

Furan and piperidine moieties are prevalent scaffolds in a wide range of biologically active compounds and approved pharmaceuticals. The combination of these two heterocyclic systems in this compound creates a versatile chemical intermediate. This compound can be further functionalized at the primary amine, making it a key component for constructing compound libraries for screening and lead optimization in drug development programs. The protocol described herein details a reliable and efficient method for its preparation and characterization.

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of the target compound and its immediate precursor.

Table 1: Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance (Expected)
tert-butyl (1-(furan-2-ylmethyl)piperidin-4-yl)carbamateC₁₅H₂₄N₂O₃280.36Off-white to pale yellow solid
This compoundC₁₀H₁₆N₂O180.25Pale yellow oil

Table 2: Spectral Data

Compound Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec. (ESI+) m/z
tert-butyl (1-(furan-2-ylmethyl)piperidin-4-yl)carbamate~7.35 (d, 1H), ~6.30 (dd, 1H), ~6.18 (d, 1H), ~4.45 (br s, 1H), ~3.50 (s, 2H), ~3.45 (br s, 1H), ~2.75 (d, 2H), ~2.15 (t, 2H), ~1.85 (d, 2H), ~1.55 (q, 2H), 1.44 (s, 9H)~155.1, ~152.0, ~142.0, ~110.1, ~108.5, ~79.2, ~53.0, ~52.5, ~48.0, ~32.5, ~28.4281.19 [M+H]⁺
This compound~7.34 (d, 1H), ~6.29 (dd, 1H), ~6.17 (d, 1H), ~3.48 (s, 2H), ~2.85 (d, 2H), ~2.65 (m, 1H), ~2.10 (t, 2H), ~1.75 (d, 2H), ~1.40 (q, 2H), ~1.30 (br s, 2H, NH₂)~152.1, ~141.9, ~110.0, ~108.4, ~53.2, ~52.8, ~50.5, ~49.8, ~35.0181.13 [M+H]⁺

Note: NMR chemical shifts (δ) are predicted and may vary slightly based on experimental conditions.

Experimental Protocol: Synthesis of this compound

The synthesis is performed in two main stages: reductive amination to form the protected intermediate, followed by deprotection to yield the final product.

Stage 1: Synthesis of tert-butyl (1-(furan-2-ylmethyl)piperidin-4-yl)carbamate

This stage involves the reductive amination of furan-2-carbaldehyde with tert-butyl piperidin-4-ylcarbamate.

Materials:

  • tert-butyl piperidin-4-ylcarbamate (1.0 eq)

  • Furan-2-carbaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tert-butyl piperidin-4-ylcarbamate in dichloromethane, add furan-2-carbaldehyde and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure protected amine.

Stage 2: Synthesis of this compound

This stage involves the acid-catalyzed deprotection of the Boc-protected intermediate.

Materials:

  • tert-butyl (1-(furan-2-ylmethyl)piperidin-4-yl)carbamate (1.0 eq)

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • 1M Sodium hydroxide solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the purified product from Stage 1 in 1,4-dioxane.

  • Add 4M HCl in 1,4-dioxane to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Add diethyl ether to the residue to precipitate the dihydrochloride salt of the product.

  • Filter the solid and wash with diethyl ether.

  • To obtain the free base, dissolve the salt in water and basify to pH >12 with 1M NaOH solution.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Visualized Workflows

The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.

Synthesis_Pathway R1 tert-butyl piperidin-4-ylcarbamate R2 Furan-2-carbaldehyde I1 tert-butyl (1-(furan-2-ylmethyl) piperidin-4-yl)carbamate R1->I1 R2->I1 P1 1-(Furan-2-ylmethyl) piperidin-4-amine I1->P1 Deprotection (HCl/Dioxane) S1_label Step 1: Reductive Amination (NaBH(OAc)₃, DCM)

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow start Start reductive_amination Reductive Amination (Stage 1) start->reductive_amination workup1 Aqueous Workup & Extraction reductive_amination->workup1 Reaction purify1 Column Chromatography workup1->purify1 Crude Product deprotection Boc Deprotection (Stage 2) purify1->deprotection Protected Intermediate workup2 Aqueous Workup & Extraction deprotection->workup2 Reaction characterization Characterization (NMR, MS) workup2->characterization Purified Product end Final Product characterization->end

Caption: General experimental workflow for synthesis and characterization.

Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Reductive amination is a cornerstone of modern medicinal chemistry, providing a robust and efficient method for synthesizing secondary and tertiary amines.[1] This process, which involves the in-situ formation and reduction of an imine or iminium ion, is widely used in the construction of complex molecules with pharmaceutical applications. The furan moiety is a prevalent heterocyclic scaffold in numerous biologically active compounds, acting as a versatile building block in drug discovery due to its capacity for various chemical interactions.[2] Similarly, the piperidine ring is one of the most significant nitrogen-containing heterocycles in pharmaceuticals, appearing in a wide array of drugs across different therapeutic areas.[3]

This document provides a detailed protocol for the synthesis of N-(furan-2-ylmethyl)piperidin-4-amine via the reductive amination of furan-2-carbaldehyde with piperidin-4-amine. This reaction utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that tolerates a wide range of functional groups, making it ideal for complex molecule synthesis.[4][5]

Reaction Scheme

The reductive amination proceeds by the initial condensation of furan-2-carbaldehyde and piperidin-4-amine to form an intermediate iminium ion. This intermediate is then selectively reduced in situ by sodium triacetoxyborohydride to yield the final secondary amine product.

reaction_scheme cluster_conditions NaBH(OAc)₃ DCE or DCM, rt furan_aldehyde Furan-2-carbaldehyde dummy1 furan_aldehyde->dummy1 plus1 + plus1->dummy1 piperidine_amine Piperidin-4-amine piperidine_amine->dummy1 final_product N-(furan-2-ylmethyl)piperidin-4-amine conditions_node conditions_node conditions_node->final_product dummy1->conditions_node dummy2

Caption: Chemical scheme for the reductive amination.

Experimental Protocol

This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.[1][4]

2.1 Materials and Reagents:

  • Furan-2-carbaldehyde (Furfural)

  • Piperidin-4-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Solvents for chromatography (e.g., Dichloromethane, Methanol, Triethylamine)

2.2 Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

2.3 Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂), add furan-2-carbaldehyde (1.0 eq.) and piperidin-4-amine (1.0-1.2 eq.).

  • Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 eq.) to the solution in portions. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane with a small amount of triethylamine (e.g., 0-10% MeOH in DCM + 0.5% Et₃N) to prevent product tailing.

  • Combine the pure fractions and remove the solvent in vacuo to yield N-(furan-2-ylmethyl)piperidin-4-amine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical parameters for the described reductive amination. Yields are estimated based on similar transformations reported in the literature.

ParameterValue/ConditionNotes
Furan-2-carbaldehyde 1.0 equivalentLimiting reagent.
Piperidin-4-amine 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
Reducing Agent Sodium Triacetoxyborohydride1.5 - 2.0 equivalents. A mild and selective reagent.[6]
Solvent 1,2-Dichloroethane (DCE) or CH₂Cl₂Anhydrous conditions are preferred. DCE is a common choice.[4]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 2 - 12 hoursMonitor by TLC for completion.
Typical Yield 70 - 90%Yields can vary based on reaction scale and purification efficiency.

Experimental Workflow

The overall process from starting materials to the purified final product can be visualized as a sequential workflow.

experimental_workflow start Combine Aldehyde and Amine in Solvent add_reductant Add NaBH(OAc)₃ start->add_reductant reaction Stir and Monitor Reaction (TLC) add_reductant->reaction quench Quench with Sat. NaHCO₃ reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize product Final Product: N-(furan-2-ylmethyl)piperidin-4-amine characterize->product

Caption: General workflow for synthesis and purification.

Applications in Drug Discovery

The N-(furan-2-ylmethyl)amine scaffold is of significant interest in drug development. For example, structurally related furan-based compounds have been identified as inhibitors of the ST2 (Interleukin-1 receptor-like 1) signaling pathway.[7] The ST2 receptor is activated by the cytokine IL-33, and their interaction promotes pro-inflammatory responses implicated in conditions like graft-versus-host disease (GVHD).[7]

An inhibitor targeting this interaction could function by blocking the binding of IL-33 to ST2, thereby suppressing downstream inflammatory signaling and offering a therapeutic strategy for managing such diseases. The product of this synthesis, N-(furan-2-ylmethyl)piperidin-4-amine, represents a core structure that could be further elaborated to develop potent and selective ST2 inhibitors.

signaling_pathway IL33 IL-33 Cytokine ST2 ST2 Receptor IL33->ST2 Binds Signaling Pro-inflammatory Signaling (e.g., NF-κB, MAPKs) ST2->Signaling Activates Response Pathological Response (e.g., Graft-vs-Host Disease) Signaling->Response Leads to Inhibitor Potential Inhibitor (Furan-Piperidine Scaffold) Inhibitor->ST2 Blocks

Caption: Inhibition of the IL-33/ST2 signaling pathway.

References

Application Note and Protocol: Large-Scale Synthesis and Purification of 1-(Furan-2-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the large-scale synthesis and purification of 1-(Furan-2-ylmethyl)piperidin-4-amine, a key intermediate in the development of various pharmacologically active compounds. The protocol is designed to be scalable and efficient, yielding high-purity material suitable for further derivatization and biological screening.

Introduction

This compound is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry. The furan moiety is a common scaffold in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial and anti-inflammatory properties.[1][2] The piperidine ring is also a prevalent feature in many pharmaceuticals. This application note details a robust procedure for the synthesis of the title compound via reductive amination, followed by a comprehensive purification protocol.

Synthesis and Purification Workflow

The overall process for the synthesis and purification of this compound is outlined below. The synthesis proceeds via a one-pot reductive amination of furan-2-carbaldehyde with piperidin-4-amine, followed by purification using column chromatography.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Furan-2-carbaldehyde Piperidin-4-amine Reaction Reductive Amination (e.g., NaBH(OAc)3, DCE) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Workup (Quench, Extraction) Crude_Product->Workup Chromatography Column Chromatography (Amine-Functionalized Silica) Workup->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product Characterization Characterization (NMR, MS, Purity Analysis) Pure_Product->Characterization

Figure 1: Overall workflow for the synthesis, purification, and analysis of this compound.

Experimental Protocols

Large-Scale Synthesis of this compound via Reductive Amination

This protocol describes a scalable reductive amination reaction.

Materials:

  • Furan-2-carbaldehyde (1.0 eq)

  • Piperidin-4-amine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of furan-2-carbaldehyde in 1,2-dichloroethane (DCE) at 0 °C under a nitrogen atmosphere, add piperidin-4-amine portion-wise, maintaining the temperature below 10 °C.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride in portions over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

Purification of this compound

This protocol outlines the purification of the crude product using column chromatography.

Materials:

  • Crude this compound

  • Amine-functionalized silica gel

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional, for standard silica gel)

Procedure:

  • Prepare a slurry of amine-functionalized silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Load the dissolved crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might be from 10% to 50% ethyl acetate.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford the purified this compound.

Data Presentation

The following tables summarize the expected quantitative data for a representative large-scale synthesis.

ParameterValue
Reactant Furan-2-carbaldehyde
Molecular Weight ( g/mol )96.09
Amount (g)960
Moles (mol)10.0
Reactant Piperidin-4-amine
Molecular Weight ( g/mol )100.16
Amount (g)1052
Moles (mol)10.5
Product This compound
Molecular Weight ( g/mol )180.25
Theoretical Yield (g)1802.5
Actual Yield (g)1478
Yield (%) 82%

Table 1: Summary of a representative large-scale synthesis of this compound.

AnalysisResult
Appearance Pale yellow oil
Purity (by HPLC) >98%
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spec (ESI+) m/z = 181.13 [M+H]⁺

Table 2: Characterization data for purified this compound.

Biological Context and Potential Signaling Pathway

Furan-containing compounds are known to possess a wide array of biological activities. Notably, derivatives of the 1-(furan-2-ylmethyl)piperidine scaffold have been investigated for their antimicrobial properties.[3][4] Additionally, structurally related furan derivatives have been explored as inhibitors of the ST2 (Interleukin-1 receptor-like 1) signaling pathway, which is implicated in inflammatory diseases.[5][6][7][8][9]

The IL-33/ST2 signaling pathway plays a critical role in the immune response. The binding of IL-33 to its receptor ST2L initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB, resulting in the production of pro-inflammatory cytokines. The soluble form of ST2 (sST2) acts as a decoy receptor, inhibiting this signaling. Small molecule inhibitors targeting this pathway could have therapeutic potential in various inflammatory conditions.

G cluster_pathway IL-33/ST2 Signaling Pathway IL33 IL-33 ST2L ST2L Receptor IL33->ST2L Binds sST2 sST2 (Decoy Receptor) IL33->sST2 Inhibited by MyD88 MyD88 ST2L->MyD88 Recruits Inhibitor 1-(Furan-2-ylmethyl) piperidin-4-amine (Potential Inhibitor) Inhibitor->ST2L Potentially Blocks IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Figure 2: Potential interaction of this compound with the IL-33/ST2 signaling pathway.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis and purification of this compound. The methodologies described are robust and yield a high-purity product suitable for applications in drug discovery and development. The potential biological relevance of this compound in modulating inflammatory pathways highlights its importance as a valuable chemical intermediate.

References

Application Notes and Protocols for 1-(Furan-2-ylmethyl)piperidin-4-amine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(Furan-2-ylmethyl)piperidin-4-amine is a valuable chemical intermediate for the synthesis of a diverse range of compounds, particularly in the field of drug discovery and development. The molecule incorporates both a furan ring and a piperidine scaffold, moieties that are prevalent in many biologically active compounds. The furan ring can participate in various chemical interactions, including hydrogen bonding and π–π stacking, which are crucial for binding to biological targets[1]. The piperidine ring is a common structural motif in pharmaceuticals, contributing to desirable pharmacokinetic properties[2][3]. This document provides detailed protocols for the use of this compound in the synthesis of novel chemical entities, with a focus on amide bond formation, a cornerstone reaction in medicinal chemistry.

Key Applications

The primary amine of this compound serves as a versatile handle for a variety of chemical transformations. Its most common application is as a nucleophile in reactions such as:

  • Amide Bond Formation: Coupling with carboxylic acids to form amides is a fundamental step in the synthesis of numerous pharmaceutical agents.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Reductive Amination: Further functionalization by reaction with aldehydes or ketones.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This application note will focus on a standard protocol for amide bond formation.

Experimental Protocol: Amide Coupling Reaction

This protocol describes the synthesis of a representative amide derivative, N-(1-(furan-2-ylmethyl)piperidin-4-yl)benzamide, using a standard peptide coupling agent.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Benzoic Acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add benzoic acid (1.2 equivalents).

  • Dissolution: Dissolve the benzoic acid in anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture with water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-(1-(furan-2-ylmethyl)piperidin-4-yl)benzamide.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of N-(1-(furan-2-ylmethyl)piperidin-4-yl)benzamide.

ParameterExpected Value
Starting Materials
This compound1.0 mmol, 180.26 mg
Benzoic Acid1.2 mmol, 146.54 mg
HATU1.2 mmol, 456.34 mg
DIPEA3.0 mmol, 387.73 mg (0.52 mL)
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature
Reaction Time2-4 hours
Product Information
Product NameN-(1-(Furan-2-ylmethyl)piperidin-4-yl)benzamide
Molecular FormulaC₁₇H₂₀N₂O₂
Molecular Weight284.35 g/mol
Theoretical Yield284.35 mg
Expected Results
Actual Yield (mg)To be determined experimentally
Percent Yield (%)Typically > 80%
Purity (by LC-MS or NMR)> 95%
Characterization
¹H NMR (CDCl₃, 400 MHz)Characteristic peaks for furan, piperidine, and benzoyl groups
¹³C NMR (CDCl₃, 100 MHz)Expected number of signals for all unique carbons
Mass Spec (ESI+)m/z = 285.16 [M+H]⁺

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_product Final Product benzoic_acid Benzoic Acid in DMF activation Activate Benzoic Acid (15-20 min, RT) benzoic_acid->activation amine This compound in DMF coupling Amide Coupling (2-4 h, RT) amine->coupling coupling_reagents HATU + DIPEA coupling_reagents->activation activation->coupling quench Quench with Water coupling->quench extraction EtOAc Extraction quench->extraction wash Wash (NaHCO3, Brine) extraction->wash dry Dry (MgSO4) & Concentrate wash->dry chromatography Column Chromatography dry->chromatography final_product Pure N-(1-(furan-2-ylmethyl)piperidin-4-yl)benzamide chromatography->final_product

Caption: A workflow diagram for the synthesis of an amide derivative.

Hypothetical Signaling Pathway Modulation

Many kinase inhibitors utilize a substituted amine core. The synthesized amide could hypothetically act as an inhibitor of a protein kinase signaling pathway, a common target in drug discovery.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor inhibitor Synthesized Amide (Hypothetical Inhibitor) inhibitor->raf Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: A hypothetical MAPK/ERK signaling pathway inhibited by the synthesized compound.

References

Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 1-(furan-2-ylmethyl)piperidin-4-amine, represents a versatile building block in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This document provides a comprehensive overview of its application, focusing on its role as an inhibitor of the ST2 (Suppressor of Tumorigenicity 2) receptor, a key player in inflammatory and autoimmune diseases. Additionally, this note explores the broader potential of this scaffold in other therapeutic areas and provides detailed protocols for its synthesis and biological evaluation.

Introduction to the this compound Scaffold

The this compound core structure combines the favorable pharmacological properties of both the furan and piperidine moieties. Furan rings are present in numerous bioactive compounds and are known to participate in various biological interactions.[1][2][3] The piperidine ring is a common scaffold in many approved drugs, valued for its ability to introduce three-dimensional complexity and modulate physicochemical properties such as solubility and lipophilicity.[4][5] The combination of these two heterocycles in this compound provides a unique chemical space for the design of targeted therapies.

Primary Application: Inhibition of the IL-33/ST2 Signaling Pathway

A significant application of derivatives of the this compound scaffold is in the inhibition of the Interleukin-33 (IL-33)/ST2 signaling pathway.[6] Elevated levels of soluble ST2 (sST2) are a biomarker for severe inflammatory conditions such as graft-versus-host disease (GVHD).[6] sST2 acts as a decoy receptor for IL-33, preventing its interaction with the membrane-bound ST2L receptor and thereby inhibiting downstream anti-inflammatory signaling. Small molecule inhibitors that target the ST2/IL-33 interaction are therefore of high therapeutic interest.

IL-33/ST2 Signaling Pathway

The binding of IL-33 to its receptor ST2L initiates a signaling cascade that involves the recruitment of adaptor proteins MyD88, IRAK1, and IRAK4. This ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which regulate the expression of various inflammatory mediators.[7] Small molecule inhibitors based on the this compound scaffold have been shown to disrupt the initial IL-33/ST2 interaction.

IL33_ST2_Signaling_Pathway IL-33/ST2 Signaling Pathway IL33 IL-33 ST2L ST2L Receptor IL33->ST2L Binds sST2 sST2 (Decoy Receptor) IL33->sST2 Inhibited by MyD88 MyD88 ST2L->MyD88 Recruits Inhibitor 1-(Furan-2-ylmethyl) piperidin-4-amine Derivative Inhibitor->ST2L Inhibits Binding IRAKs IRAK1/4 MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_AP1 NF-κB / AP-1 Activation TRAF6->NFkB_AP1 Inflammation Inflammatory Response NFkB_AP1->Inflammation

Caption: IL-33/ST2 Signaling Pathway and Point of Inhibition.

Quantitative Data: Structure-Activity Relationship (SAR)

Structure-activity relationship studies on 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, including a piperidine-containing analog, have provided valuable insights for optimizing the inhibitory activity. The following table summarizes the in vitro activity of selected compounds.

Compound IDModification on the Core ScaffoldIC50 (µM) - AlphaLISA Assay
iST2-1 (Lead) -46.65
3c Dimethyl amine at 4-position of B-ring~15-23
4a Pyrrolidine at 4-position of B-ring~15-23
4b Piperidine at 4-position of B-ring ~15-23
9a Methyl ester at 4-position of B-ring~15-23
4c Pyrrolidine at 3-position of B-ring5-7
4d Piperidine at 3-position of B-ring 5-7
9b Dimethyl amine at 3-position of B-ring5-7
14e Optimized A and B rings6
14f Optimized A and B rings6
Data extracted from Yuan et al. (2022).[6]

Experimental Protocols

Synthesis of a this compound Derivative (Analogous to Compound 4b)

This protocol is adapted from the synthesis of a structurally similar pyrrolidine-based ST2 inhibitor.[6]

Step 1: Synthesis of the Intermediate 2-(4-bromophenyl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl)piperidine

A synthetic scheme analogous to the preparation of related compounds would involve the reductive amination of a suitable bromophenylpiperidine with 5-(2-nitrophenyl)furan-2-carbaldehyde.

Step 2: Buchwald-Hartwig Amination

  • To a solution of 2-(4-bromophenyl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl)piperidine (1.0 eq) in toluene, add piperidine (1.5 eq).

  • Add Pd₂(dba)₃ (0.1 eq), XPhos (0.3 eq), and t-BuOK (1.5 eq).

  • Heat the mixture at reflux under a nitrogen atmosphere for 2 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

Synthesis_Workflow Synthesis Workflow for Piperidine-based ST2 Inhibitor cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Buchwald-Hartwig Amination Bromophenylpiperidine Bromophenylpiperidine ReductiveAmination Reductive Amination Bromophenylpiperidine->ReductiveAmination FuranCarbaldehyde 5-(2-nitrophenyl)furan-2-carbaldehyde FuranCarbaldehyde->ReductiveAmination Intermediate 2-(4-bromophenyl)-1-((5-(2-nitrophenyl) furan-2-yl)methyl)piperidine ReductiveAmination->Intermediate BuchwaldHartwig Buchwald-Hartwig Coupling Intermediate->BuchwaldHartwig Piperidine Piperidine Piperidine->BuchwaldHartwig Product Final Product (e.g., Compound 4b analog) BuchwaldHartwig->Product

Caption: General synthetic workflow for piperidine-based ST2 inhibitors.

Biological Evaluation: AlphaLISA Assay for ST2/IL-33 Inhibition

This protocol outlines a homogenous (no-wash) immunoassay to measure the inhibition of the ST2/IL-33 interaction.[1]

  • Reagent Preparation :

    • Prepare a 1X AlphaLISA Immunoassay Buffer.

    • Reconstitute lyophilized analyte (human IL-33) and prepare serial dilutions for a standard curve.

    • Prepare a 2.5X mixture of Anti-IL-33 AlphaLISA Acceptor beads and biotinylated Anti-IL-33 antibody in the immunoassay buffer.

    • Prepare a 2X suspension of Streptavidin-coated Donor beads.

  • Assay Procedure (384-well plate) :

    • Add 5 µL of the test compound dilutions to the wells.

    • Add 10 µL of the 2.5X Acceptor bead/biotinylated antibody mix.

    • Add 10 µL of the IL-33 analyte.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Add 25 µL of the 2X Donor bead suspension.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Biological Evaluation: HEK-Blue™ IL-33 Reporter Assay

This cell-based assay measures the inhibition of IL-33-induced NF-κB/AP-1 activation.[7]

  • Cell Culture :

    • Culture HEK-Blue™ IL-33 cells in DMEM supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and appropriate selection antibiotics at 37°C in a 5% CO₂ incubator.

  • Assay Procedure (96-well plate) :

    • Seed the HEK-Blue™ IL-33 cells at a density of approximately 2.5 x 10⁵ cells/mL in a 96-well plate (190 µL/well).

    • Add 10 µL of the test compound at various concentrations.

    • Stimulate the cells by adding 50 µL of human IL-33 (final concentration of ~10 ng/mL).

    • Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection :

    • Transfer 40 µL of the cell culture supernatant to a new 96-well plate.

    • Add 160 µL of QUANTI-Blue™ Solution to each well.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis :

    • Calculate the percentage of inhibition of SEAP production for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Biological_Assay_Workflow Biological Assay Workflow for ST2 Inhibitors cluster_alphalisA AlphaLISA Assay (Biochemical) cluster_hekblue HEK-Blue Assay (Cell-based) alpha_reagents Prepare Reagents (Beads, Antibodies, IL-33) alpha_plate Plate Compound, Reagents, and IL-33 alpha_reagents->alpha_plate alpha_incubate1 Incubate 60 min alpha_plate->alpha_incubate1 alpha_donor Add Donor Beads alpha_incubate1->alpha_donor alpha_incubate2 Incubate 30-60 min alpha_donor->alpha_incubate2 alpha_read Read Plate alpha_incubate2->alpha_read hek_culture Culture HEK-Blue™ IL-33 Cells hek_plate Plate Cells, Compound, and IL-33 hek_culture->hek_plate hek_incubate Incubate 20-24 h hek_plate->hek_incubate hek_seap SEAP Detection with QUANTI-Blue™ hek_incubate->hek_seap hek_read Read Absorbance hek_seap->hek_read

Caption: Workflow for the biological evaluation of ST2 inhibitors.

Alternative Applications and Future Directions

While the inhibition of the ST2/IL-33 pathway is a promising application, the this compound scaffold holds potential in other therapeutic areas due to the diverse biological activities associated with its constituent moieties.

  • Antimicrobial Agents : Derivatives of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole have shown antimicrobial activity.[8] This suggests that the core this compound structure could be a starting point for the development of novel antibacterial and antifungal agents.

  • Central Nervous System (CNS) Disorders : The piperidine scaffold is prevalent in many CNS-active drugs. The furan moiety has also been incorporated into compounds targeting CNS disorders.[9] Therefore, derivatives of this compound could be explored for their potential in treating conditions such as neurodegenerative diseases or psychiatric disorders.

  • Anti-inflammatory Agents : Beyond ST2 inhibition, the furan and piperidine rings are found in various anti-inflammatory compounds.[2][10] This scaffold could be derivatized to target other inflammatory pathways.

Conclusion

The this compound scaffold is a valuable asset in medicinal chemistry, with a demonstrated application in the development of potent ST2 inhibitors for inflammatory diseases. The synthetic accessibility and the rich pharmacology of its components make it an attractive starting point for the design of novel therapeutics targeting a range of biological pathways. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols: Derivatization of 1-(Furan-2-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical derivatization of 1-(Furan-2-ylmethyl)piperidin-4-amine, a versatile building block in medicinal chemistry. The protocols outlined below focus on two common and effective derivatization strategies targeting the primary amine of the piperidine ring: N-acylation/N-sulfonylation and reductive amination . These methods allow for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Introduction

This compound is a valuable scaffold in the synthesis of novel therapeutic agents. The presence of a primary amine on the piperidine ring offers a convenient handle for chemical modification. Derivatization at this position can significantly impact the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and overall conformation, which in turn can influence its biological activity, selectivity, and pharmacokinetic profile. The following protocols provide robust methods for creating diverse libraries of derivatives from this starting material.

Experimental Protocols

Two primary methods for the derivatization of the amine functionality are presented: N-acylation/N-sulfonylation and reductive amination.

Protocol 1: N-Acylation and N-Sulfonylation

This protocol describes the reaction of the primary amine with acylating or sulfonylating agents to form amide or sulfonamide linkages, respectively. This method is analogous to procedures used for derivatizing similar piperidine-containing compounds.[1]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF or DCM (approximately 0.1 M concentration of the amine).

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: Reductive Amination

Reductive amination is a widely used method for forming carbon-nitrogen bonds and is particularly effective for creating secondary or tertiary amines from a primary amine.[2][3][4] This protocol details the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DCE (approximately 0.1 M), add the aldehyde or ketone (1.0-1.2 eq).

  • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the intermediate is consumed (typically 3-12 hours).

  • Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical quantitative data for the derivatization reactions. Note that yields are dependent on the specific substrates used.

ParameterN-Acylation/SulfonylationReductive Amination
Starting Amine This compoundThis compound
Reagent Acyl/Sulfonyl ChlorideAldehyde/Ketone & NaBH(OAc)₃
Equivalents of Reagent 1.1 eq1.0-1.2 eq (Carbonyl), 1.5 eq (Reducing Agent)
Base Triethylamine or DIPEA (1.5 eq)N/A
Solvent Anhydrous THF or DCMAnhydrous DCM or DCE
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours3-12 hours
Typical Yield 70-95%60-90%
Purification Method Silica Gel ChromatographySilica Gel Chromatography

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental procedures.

cluster_0 Protocol 1: N-Acylation/N-Sulfonylation Start1 This compound + Base (TEA/DIPEA) in Anhydrous Solvent (THF/DCM) Step1_1 Cool to 0 °C Start1->Step1_1 Step1_2 Add Acyl/Sulfonyl Chloride Step1_1->Step1_2 Step1_3 Stir at RT (2-4h) Step1_2->Step1_3 Step1_4 Workup (Quench, Extract, Wash, Dry) Step1_3->Step1_4 Step1_5 Purification (Column Chromatography) Step1_4->Step1_5 End1 N-Acylated/N-Sulfonylated Derivative Step1_5->End1

Caption: Workflow for N-Acylation and N-Sulfonylation.

cluster_1 Protocol 2: Reductive Amination Start2 This compound + Aldehyde/Ketone in Anhydrous Solvent (DCM/DCE) Step2_1 Imine Formation (Stir at RT, 1-2h) Start2->Step2_1 Step2_2 Add NaBH(OAc)₃ Step2_1->Step2_2 Step2_3 Stir at RT (3-12h) Step2_2->Step2_3 Step2_4 Workup (Quench, Extract, Wash, Dry) Step2_3->Step2_4 Step2_5 Purification (Column Chromatography) Step2_4->Step2_5 End2 N-Alkylated Derivative Step2_5->End2

Caption: Workflow for Reductive Amination.

Characterization of Derivatives

The successful synthesis of the desired derivatives should be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and confirm the regioselectivity of the derivatization.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

These protocols provide a solid foundation for the derivatization of this compound, enabling the synthesis of a wide array of analogs for evaluation in drug discovery and development.

References

Application Note: Proposed Analytical Method for the Quantification of 1-(Furan-2-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(Furan-2-ylmethyl)piperidin-4-amine is a chemical compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document outlines a proposed analytical method for the quantification of this compound in a given matrix. It is important to note that, at the time of writing, no specific validated analytical method for this particular analyte has been published in the peer-reviewed scientific literature. Therefore, the following protocol is a proposed starting point based on established analytical techniques for structurally related furan and piperidine derivatives. This method will require full validation by the end-user to ensure its suitability for the intended application.

The proposed method utilizes High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a widely accessible and robust technique for the quantification of organic molecules.

Proposed Analytical Method: HPLC-UV

Principle

This method is based on the separation of this compound from other components in the sample matrix using reversed-phase HPLC. The quantification is achieved by detecting the analyte using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The concentration of the analyte is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

    • HPLC vials

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

    • Formic acid (or other suitable buffer components)

    • This compound reference standard

Experimental Protocol

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to achieve concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will be highly dependent on the sample matrix (e.g., plasma, urine, formulation). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol would be a suitable starting point for biological matrices to remove interferences. For a formulated drug product, a simple dilution may be sufficient.

Example Protocol for a Pharmaceutical Formulation:

  • Accurately weigh a portion of the homogenized formulation equivalent to approximately 10 mg of the active pharmaceutical ingredient (API).

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the API.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following are proposed starting conditions and will likely require optimization:

ParameterProposed Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a suitable gradient, for example:0-2 min: 10% B2-15 min: 10-90% B15-17 min: 90% B17-18 min: 90-10% B18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 220-280 nm)
Method Validation

The developed method must be validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)). The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative data obtained during method validation should be summarized in clearly structured tables. The following is a template with hypothetical data for illustration.

Table 1: Hypothetical Method Validation Summary

Validation ParameterResult
Linearity (Range) 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.15 µg/mL
LOQ 0.5 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: < 1.5%Intermediate: < 2.0%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation & Reporting Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification Method_Validation Method Validation Quantification->Method_Validation Final_Report Final Report Method_Validation->Final_Report

Caption: Proposed experimental workflow for the quantification of this compound.

Method_Development_Logic cluster_dev Method Development cluster_opt Optimization cluster_val Method Validation Col_Select Column Selection C18, C8, etc. Mob_Phase Mobile Phase Optimization pH, Organic Modifier Col_Select->Mob_Phase Detection Detection Wavelength UV Scan Mob_Phase->Detection Gradient_Opt Gradient Optimization Resolution & Run Time Detection->Gradient_Opt Validation Validation Parameters Linearity, Accuracy, Precision Gradient_Opt->Validation

Caption: Logical flow for the development and validation of the proposed analytical method.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the development and validation of an analytical method for the quantification of this compound using HPLC-UV. The provided protocols and parameters are intended as a starting point and will necessitate optimization and rigorous validation to ensure the method is accurate, precise, and suitable for its intended purpose. For higher sensitivity and selectivity, particularly in complex biological matrices, the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method should also be considered.

Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents Utilizing a Furan-Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant pathogens presents a significant challenge to global health. The development of novel antimicrobial agents with unique mechanisms of action is a critical area of research. Heterocyclic compounds, particularly those incorporating furan and piperidine moieties, have demonstrated a broad spectrum of biological activities, including antimicrobial effects. This document provides detailed application notes and protocols for the synthesis and evaluation of antimicrobial agents based on a 1-(furan-2-ylmethyl)piperidin-4-amine core structure. The protocols are based on established synthetic methodologies for closely related compounds and are intended for researchers, scientists, and drug development professionals.

Synthetic Strategy Overview

The primary synthetic route involves a multi-step process to generate derivatives of a core scaffold, which are then evaluated for their antimicrobial properties. While direct synthesis from this compound is not explicitly detailed in the available literature, a representative synthesis of a closely related and biologically active analogue, 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole, is presented. This core can be further functionalized to explore structure-activity relationships (SAR).

The general synthetic workflow is depicted below:

G cluster_0 Core Scaffold Synthesis cluster_1 Derivative Synthesis cluster_2 Antimicrobial Evaluation A Starting Materials B Reaction Step 1: Coupling A->B C Intermediate Product B->C D Core Scaffold E Reaction Step 2: Functionalization D->E F Final Antimicrobial Compounds E->F G Synthesized Compounds H Antimicrobial Screening (e.g., MIC Assay) G->H I Activity Data H->I

Figure 1: General workflow for the synthesis and evaluation of antimicrobial agents.

Experimental Protocols

The following protocols are adapted from the synthesis of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which serve as a model system.

Protocol 2.1: Synthesis of 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole Hydrochloride

This protocol describes the synthesis of the core scaffold.

Materials:

  • N-(4-aminopiperidin-1-yl)-2-nitroaniline

  • Furan-2-carbaldehyde

  • Sodium dithionite (Na2S2O4)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium bicarbonate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-(4-aminopiperidin-1-yl)-2-nitroaniline in DMF, add furan-2-carbaldehyde.

  • Heat the mixture to 80°C and add a solution of sodium dithionite in water dropwise.

  • After the addition is complete, continue stirring at 80°C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Dissolve the purified product in a minimal amount of ethyl acetate and add ethereal HCl to precipitate the hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride.

Protocol 2.2: Synthesis of N-Substituted Derivatives

This protocol details the functionalization of the piperidine nitrogen of the core scaffold.

Materials:

  • 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride

  • Appropriate acid chloride or sulfonyl chloride (e.g., 3,5-dichlorobenzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer

  • Ice bath

  • Standard glassware

Procedure:

  • Suspend 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride in DCM or THF.

  • Cool the suspension in an ice bath and add triethylamine or DIPEA.

  • Stir the mixture for 10 minutes, then add the desired acid chloride or sulfonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final compound by column chromatography or recrystallization.

Data Presentation: Antimicrobial Activity

The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The following table presents representative data for a series of synthesized 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.

CompoundR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
7a Phenyl62.5125>250
7b 3,5-Dichlorophenyl15.631.262.5
7c 4-Methoxyphenyl125250>250
7d Naphthyl31.262.5125
Ampicillin (Standard)0.973.9NA
Fluconazole (Standard)NANA7.8

Data is representative and adapted from literature on analogous compounds.

Signaling Pathways and Experimental Workflows

The mechanism of action for novel antimicrobial compounds can vary. For many heterocyclic antimicrobials, potential targets include cell wall synthesis, protein synthesis, or DNA replication. The specific signaling pathways are often elucidated through further mechanistic studies.

The experimental workflow for the synthesis of a key intermediate is illustrated below.

G A N-(4-aminopiperidin-1-yl) -2-nitroaniline C Reductive Cyclization (Na2S2O4, DMF, 80°C) A->C B Furan-2-carbaldehyde B->C D 2-(Furan-2-yl)-1-(piperidin-4-yl) -1H-benzo[d]imidazole C->D

Figure 2: Synthesis of the core benzimidazole scaffold.

The subsequent derivatization at the piperidine nitrogen can be represented as follows:

G A Core Scaffold (from Fig. 2) C Amide/Sulfonamide Coupling (Base, Solvent) A->C B R-COCl or R-SO2Cl B->C D Final Antimicrobial Derivative C->D

Figure 3: General scheme for the synthesis of final derivatives.

Disclaimer: The protocols and data presented are based on published research on structurally related compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize these procedures for their specific experimental setup. The antimicrobial activity of newly synthesized compounds should be confirmed through rigorous testing.

Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of piperidin-4-amine with furfuryl chloride to synthesize N-(furan-2-ylmethyl)piperidin-4-amine. This reaction is a fundamental transformation in organic synthesis, often employed in the generation of novel chemical entities for drug discovery and development. The protocol outlines the requisite reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are included to ensure clarity and reproducibility.

Introduction

The N-alkylation of amines is a crucial reaction in medicinal chemistry for the synthesis of diverse compound libraries. The piperidine moiety is a common scaffold in many FDA-approved drugs, and its functionalization is of significant interest.[1] Furfuryl derivatives are also valuable building blocks in pharmaceutical research. The reaction between piperidin-4-amine and furfuryl chloride proceeds via a nucleophilic substitution mechanism, where the amine nitrogen of piperidin-4-amine attacks the electrophilic carbon of furfuryl chloride, leading to the formation of a new carbon-nitrogen bond.[2] Controlling the reaction conditions is critical to favor mono-alkylation and minimize the formation of dialkylated byproducts.[2][3][4] The use of a suitable base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the desired product.[3]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Piperidin-4-amine≥98%Commercially Available
Furfuryl chloride≥98%Commercially Available
Anhydrous Acetonitrile (MeCN)ACS GradeCommercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Methanol (MeOH)ACS GradeCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringe and needle

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add piperidin-4-amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Reagent Addition: While stirring the suspension, slowly add furfuryl chloride (1.1 eq) dropwise using a syringe at room temperature.[3]

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.

  • Filtration: Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.[3] Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(furan-2-ylmethyl)piperidin-4-amine.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of methanol or triethylamine to reduce tailing) to afford the pure product.

Data Presentation

Table 1: Stoichiometry and Reaction Parameters

Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
Piperidin-4-amine1.0100.16101.00 g
Furfuryl chloride1.1116.55111.28 g
Potassium Carbonate2.0138.21202.76 g
Acetonitrile---50 mL

Table 2: Expected Results

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)Physical Appearance
N-(furan-2-ylmethyl)piperidin-4-amine180.251.8070-85%Brownish oil or solid

Note: Expected yields are based on typical N-alkylation reactions and may vary depending on the specific reaction conditions and purification efficiency.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Setup 1. Reaction Setup: - Piperidin-4-amine - K₂CO₃ - Anhydrous MeCN Reagent_Addition 2. Add Furfuryl Chloride (dropwise at RT) Reaction_Setup->Reagent_Addition Heating 3. Heat to Reflux (80-82 °C) Reagent_Addition->Heating Monitoring 4. Monitor by TLC Heating->Monitoring Cooling 5. Cool to RT Monitoring->Cooling Reaction Complete Filtration 6. Filter Solids Cooling->Filtration Concentration1 7. Concentrate Filtrate Filtration->Concentration1 Extraction 8. DCM/NaHCO₃ wash Concentration1->Extraction Drying 9. Dry & Concentrate Extraction->Drying Purification 10. Column Chromatography Drying->Purification Final_Product N-(furan-2-ylmethyl) piperidin-4-amine Purification->Final_Product Pure Product

Caption: Experimental workflow for the N-alkylation of piperidin-4-amine.

References

Application Notes and Protocols for High-Throughput Screening of 1-(Furan-2-ylmethyl)piperidin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for conducting high-throughput screening (HTS) assays to identify and characterize modulators of inflammatory signaling pathways, with a focus on compounds containing the 1-(Furan-2-ylmethyl)piperidin-4-amine scaffold. The protocols and methodologies are based on established reporter gene assays, which are well-suited for HTS campaigns.

Introduction

The this compound scaffold is a key structural motif found in a variety of biologically active compounds. Its constituent furan and piperidine rings are prevalent in medicinal chemistry, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2] Analogs of this scaffold have been investigated for their potential to modulate immune and inflammatory responses. High-throughput screening provides an efficient means to systematically evaluate libraries of such compounds for their therapeutic potential.

This document details the application of a robust and sensitive cell-based HTS assay—the HEK-Blue™ IL-33 reporter assay—to screen for inhibitors of the IL-33/ST2 signaling pathway. This pathway is a critical regulator of immune responses and is implicated in a range of inflammatory diseases. The activation of this pathway culminates in the activation of the transcription factors NF-κB and AP-1, making it an excellent target for drug discovery.[3][4]

Featured High-Throughput Screening Assay: HEK-Blue™ IL-33 Reporter Assay

The HEK-Blue™ IL-33 assay is a well-established HTS-compatible method for identifying inhibitors of the IL-33/ST2 signaling cascade. The assay utilizes a HEK293 cell line engineered to stably express the human IL-33 receptor (ST2/IL1RL1) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene.[3][4][5] The SEAP gene is under the control of a promoter containing binding sites for NF-κB and AP-1. When IL-33 binds to its receptor, the subsequent signaling cascade leads to the activation of NF-κB and AP-1, driving the expression and secretion of SEAP into the cell culture supernatant. The level of SEAP activity is then quantified using a colorimetric substrate, providing a direct measure of pathway activation.

Signaling Pathway

The binding of Interleukin-33 (IL-33) to its receptor, ST2, initiates a signaling cascade that results in the activation of downstream transcription factors, NF-κB and AP-1. These transcription factors then translocate to the nucleus and induce the expression of target genes, including the SEAP reporter gene in the HEK-Blue™ IL-33 cell line.

G IL-33/ST2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL33 IL-33 ST2 ST2 Receptor IL33->ST2 Binds MyD88 MyD88 ST2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex MAPKs MAPKs TRAF6->MAPKs IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates AP1 AP-1 MAPKs->AP1 Activates AP1->Nucleus Translocates SEAP_gene SEAP Reporter Gene Transcription Nucleus->SEAP_gene SEAP_protein SEAP Protein (Secreted) SEAP_gene->SEAP_protein Translation & Secretion

Caption: IL-33/ST2 signaling cascade leading to SEAP reporter expression.

Experimental Protocols

Materials and Reagents
  • HEK-Blue™ IL-33 Cells (InvivoGen, #hkb-hil33)[3][4]

  • HEK-Blue™ Detection Medium (InvivoGen)

  • DMEM, high glucose (4.5 g/L)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Normocin™ (InvivoGen)

  • Recombinant Human IL-33 (InvivoGen)

  • This compound and analog library

  • 96-well and 384-well clear, flat-bottom cell culture plates

  • Spectrophotometer capable of reading absorbance at 620-655 nm

Cell Culture and Maintenance
  • Thaw and propagate HEK-Blue™ IL-33 cells in DMEM supplemented with 10% heat-inactivated FBS, 50 U/mL penicillin, 50 µg/mL streptomycin, and 100 µg/mL Normocin™.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 3-4 days when they reach 80-90% confluency.

High-Throughput Screening Workflow

The following workflow outlines the steps for a primary high-throughput screen to identify inhibitors of the IL-33/ST2 pathway.

G start Start prep_cells Prepare HEK-Blue™ IL-33 Cell Suspension start->prep_cells add_cells Add Cell Suspension to Plates prep_cells->add_cells plate_compounds Plate Test Compounds and Controls (e.g., this compound analogs) plate_compounds->add_cells incubate1 Incubate at 37°C, 5% CO2 add_cells->incubate1 stimulate Add IL-33 Stimulant incubate1->stimulate incubate2 Incubate for 20-24 hours stimulate->incubate2 transfer_supernatant Transfer Supernatant to a New Plate incubate2->transfer_supernatant prep_detection Prepare QUANTI-Blue™ Solution add_detection Add QUANTI-Blue™ Solution prep_detection->add_detection transfer_supernatant->add_detection incubate3 Incubate for 1-3 hours add_detection->incubate3 read_plate Read Absorbance at 620-655 nm incubate3->read_plate analyze_data Data Analysis: Calculate % Inhibition and Identify Hits read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for IL-33/ST2 inhibitors.

Detailed HTS Protocol
  • Compound Plating: Prepare serial dilutions of the test compounds, including this compound and its analogs, in an appropriate solvent (e.g., DMSO) and dispense into a 96-well or 384-well plate. Include positive (IL-33 alone) and negative (vehicle control) wells.

  • Cell Seeding: Harvest HEK-Blue™ IL-33 cells and resuspend them in fresh growth medium to a density of approximately 2.8 x 10^5 cells/mL.[6] Add 180 µL of the cell suspension to each well of the compound plate, resulting in approximately 50,000 cells per well.[6]

  • Stimulation: Add 20 µL of recombinant human IL-33 to the appropriate wells to a final concentration that elicits a robust SEAP response (e.g., 10 ng/mL).[4] The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates for 20-24 hours at 37°C in a 5% CO2 incubator.[6]

  • SEAP Detection:

    • Prepare the QUANTI-Blue™ solution according to the manufacturer's instructions.

    • Transfer 40 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.[6]

    • Add 160 µL of the QUANTI-Blue™ solution to each well containing the supernatant.[6]

    • Incubate the plate at 37°C for 1-3 hours.[6]

  • Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Plot the percentage of inhibition against the compound concentration to determine the IC50 value for active compounds.

Data Presentation

Quantitative data from HTS and subsequent dose-response experiments should be summarized in a clear and structured format. The following table presents hypothetical data for this compound and a set of its analogs, illustrating how to present the results for easy comparison.

Compound IDStructureIC50 (µM) in HEK-Blue™ IL-33 AssayMax Inhibition (%)
FPA-001This compound5.298
FPA-002Analog with substitution on the furan ring2.899
FPA-003Analog with substitution on the piperidine ring10.595
FPA-004Analog with alternative linker> 5020
Positive ControlKnown ST2 Inhibitor0.1100

Conclusion

The HEK-Blue™ IL-33 reporter assay provides a robust and scalable platform for the high-throughput screening of compound libraries to identify novel inhibitors of the IL-33/ST2 signaling pathway. The detailed protocols and workflow presented here can be adapted for the screening of this compound and its derivatives, facilitating the discovery of new leads for the development of anti-inflammatory therapeutics. Further characterization of hit compounds from the primary screen, including secondary assays and structure-activity relationship studies, will be crucial for advancing promising candidates.

References

Application Notes and Protocols: In Vitro Biological Evaluation of 1-(Furan-2-ylmethyl)piperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the in vitro biological evaluation of 1-(Furan-2-ylmethyl)piperidin-4-amine analogs, a class of compounds with significant potential in drug discovery. The furan and piperidine moieties are prevalent scaffolds in medicinal chemistry, known to contribute to a wide range of pharmacological activities, including antimicrobial, anticancer, and central nervous system effects.[1][2][3][4] This document outlines detailed protocols for key biological assays and presents a structured summary of quantitative data to guide researchers and drug development professionals in their investigations.

Data Presentation: Summary of In Vitro Biological Activities

The following table summarizes the in vitro biological data for a series of this compound analogs and related structures. This allows for a clear comparison of their potency and selectivity across different biological targets.

Compound IDTarget/AssayIC50 (nM)Ki (nM)Reference Compound
Analog 1 Farnesyltransferase (FTase)420--
Analog 8 Farnesyltransferase (FTase)3.7--
(+)-Analog 8 Farnesyltransferase (FTase)1.9--
Compound 1 Sigma 1 Receptor (S1R)-3.2Haloperidol (Ki = 2.5 nM)[5]
ACP-103 5-HT2A ReceptorpIC50 = 8.7pKi = 9.3[(3H]ketanserin)[6]
iST2-1 Analog (3b) ST2 Inhibition~2x lower than iST2-1-iST2-1
iST2-1 Analog (4a) ST2 Inhibition5-7 µM-iST2-1
iST2-1 Analog (4b) ST2 Inhibition5-7 µM-iST2-1
Compound 6 S. epidermidis (clinical)MIC = 2 µg/mL-Ciprofloxacin

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established procedures and can be adapted for the specific this compound analogs under investigation.

Farnesyltransferase (FTase) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the farnesylation of a substrate protein, a key process in cell signaling and a target in cancer therapy.[7]

Materials:

  • Human Farnesyltransferase (FTase)

  • [3H]-Farnesyl pyrophosphate ([3H]-FPP)

  • Ras protein substrate (e.g., H-Ras)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail

  • Filter plates (e.g., Millipore MultiScreen)

Procedure:

  • Prepare a reaction mixture containing assay buffer, FTase, and H-Ras substrate.

  • Add the test compounds at various concentrations (typically in a serial dilution).

  • Initiate the reaction by adding [3H]-FPP.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Transfer the reaction mixture to a filter plate to capture the radiolabeled, farnesylated Ras protein.

  • Wash the filter plate to remove unincorporated [3H]-FPP.

  • Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Sigma 1 Receptor (S1R) Radioligand Binding Assay

This protocol measures the affinity of the test compounds for the Sigma 1 Receptor, which is implicated in various neurological disorders.[5]

Materials:

  • Membrane preparations from cells expressing human S1R

  • Radioligand (e.g., [+]-[3H]pentazocine)

  • Non-specific binding control (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail

  • Glass fiber filters

Procedure:

  • In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound or the non-specific binding control.

  • Incubate the plate at 37°C for a specified time (e.g., 120 minutes) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value for each test compound by analyzing the competition binding data.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Spectrophotometer (optional, for measuring optical density)

Procedure:

  • Prepare a serial dilution of the test compounds in the microtiter plates.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, the optical density at 600 nm can be measured to quantify bacterial growth.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vitro evaluation of this compound analogs.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis synthesis Synthesis of Analogs purification Purification (e.g., HPLC) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., FTase Inhibition) characterization->primary_screening Test Compounds secondary_assays Secondary Assays (e.g., S1R Binding) primary_screening->secondary_assays selectivity Selectivity Profiling secondary_assays->selectivity sar_analysis Structure-Activity Relationship (SAR) selectivity->sar_analysis Biological Data data_summary Data Tabulation & Visualization sar_analysis->data_summary

Caption: High-level experimental workflow for the evaluation of novel chemical analogs.

farnesyltransferase_inhibition ftase Farnesyltransferase (FTase) farnesylated_ras Farnesylated Ras (Active) ftase->farnesylated_ras Catalyzes ras Ras Protein ras->farnesylated_ras fpp Farnesyl Pyrophosphate (FPP) fpp->farnesylated_ras inhibitor This compound Analog inhibitor->ftase Inhibits

Caption: Mechanism of Farnesyltransferase (FTase) inhibition.

sigma_receptor_binding cluster_control Control Condition cluster_competition Competitive Binding s1r Sigma 1 Receptor (S1R) s1r_bound S1R-Radioligand Complex s1r->s1r_bound s1r_analog_complex S1R-Analog Complex s1r->s1r_analog_complex radioligand Radioligand ([3H]pentazocine) radioligand->s1r_bound analog Test Analog analog->s1r_analog_complex

Caption: Competitive radioligand binding assay for Sigma 1 Receptor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Furan-2-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(Furan-2-ylmethyl)piperidin-4-amine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination of furan-2-carbaldehyde and piperidin-4-amine.

Issue 1: Low to No Product Formation

Possible Cause Troubleshooting Steps
Inactive Reducing Agent Use a fresh batch of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). Ensure it has been stored under appropriate anhydrous conditions.
Inefficient Imine Formation - Ensure the reaction is carried out under anhydrous conditions, as water can inhibit imine formation. - Consider pre-forming the imine by stirring furan-2-carbaldehyde and piperidin-4-amine together in the reaction solvent for a period (e.g., 1-2 hours) before adding the reducing agent. - The addition of a catalytic amount of a weak acid (e.g., acetic acid) can facilitate imine formation.
Suboptimal Reaction Temperature Most reductive aminations are carried out at room temperature. However, if the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial. Monitor the reaction closely to avoid side reactions.
Inappropriate Solvent Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents. Ensure the solvent is anhydrous. Methanol can also be used, particularly with sodium borohydride as the reducing agent.

Issue 2: Formation of Significant Side Products

Side Product Identification Mitigation Strategies
Furfuryl Alcohol Can be identified by TLC and GC-MS. This results from the direct reduction of furan-2-carbaldehyde.Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. Add the reducing agent after confirming imine formation via TLC.
Over-alkylation Product (Tertiary Amine) The desired secondary amine product can react with another molecule of furan-2-carbaldehyde to form a tertiary amine. This can be detected by LC-MS.Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of piperidin-4-amine relative to furan-2-carbaldehyde.
Furan Ring Hydrogenation Can occur with aggressive hydrogenation catalysts (e.g., high-pressure H₂ with Pd/C or Raney Nickel). The product will have a saturated tetrahydrofuran ring.Use chemical reducing agents like STAB or NaBH₃CN. If catalytic hydrogenation is necessary, use milder conditions (e.g., lower pressure, shorter reaction time) and carefully select the catalyst.[1]

Issue 3: Difficulties in Product Purification

Problem Recommended Solution
Co-elution of Product and Unreacted Amine Piperidin-4-amine is polar and can be difficult to separate from the product by column chromatography.
Product is an Oil and Difficult to Handle The free base of this compound may be an oil.

Frequently Asked Questions (FAQs)

Q1: What is the recommended reducing agent for this synthesis?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for the reductive amination of furan-2-carbaldehyde with piperidin-4-amine. It is a mild and selective reducing agent that is particularly effective for reducing imines in the presence of aldehydes and is less sensitive to moisture compared to other borohydrides.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane with a small amount of triethylamine to prevent streaking of the amines). You should be able to visualize the consumption of the starting materials (furan-2-carbaldehyde will be UV active) and the appearance of the product spot. Staining with potassium permanganate can help visualize the amine-containing compounds.

Q3: What is a typical reaction time and temperature?

A3: A typical reaction is stirred at room temperature for 12 to 24 hours. The progress should be monitored by TLC to determine the point of completion.

Q4: Can I use catalytic hydrogenation instead of a chemical reducing agent?

A4: Yes, catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon or nickel catalyst) can be used. However, there is a higher risk of reducing the furan ring, which would lead to the formation of the corresponding tetrahydrofuran derivative.[1] If this method is chosen, careful optimization of the catalyst, pressure, and reaction time is necessary to achieve selectivity for the imine reduction.

Q5: My final product appears to be degrading or changing color upon storage. How can I prevent this?

A5: Furan-containing compounds can be sensitive to air and light, and amines can be susceptible to oxidation. It is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. As mentioned previously, converting the amine to its hydrochloride salt can significantly improve its stability.[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline based on standard reductive amination procedures. Optimization may be required.

Materials:

  • Furan-2-carbaldehyde

  • Piperidin-4-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of piperidin-4-amine (1.0 equivalent) in anhydrous DCM, add furan-2-carbaldehyde (1.0 equivalent).

  • (Optional) Add a catalytic amount of acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane with triethylamine).

Alternative Work-up using Acid-Base Extraction:

  • After quenching the reaction, extract the reaction mixture with 1M HCl.

  • Separate the aqueous layer (which now contains the protonated amines).

  • Wash the aqueous layer with an organic solvent like ethyl acetate to remove non-basic impurities.

  • Basify the aqueous layer to a pH > 10 with 1M NaOH.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

Data Presentation

The following tables provide examples of how to structure quantitative data for optimizing the synthesis. The data presented here is illustrative and based on typical outcomes for similar reductive amination reactions.

Table 1: Effect of Reducing Agent on Yield

Entry Reducing Agent Equivalents Solvent Temperature (°C) Time (h) Yield (%)
1NaBH(OAc)₃1.5DCM251285
2NaBH₃CN1.5Methanol251878
3NaBH₄2.0Methanol251265 (with furfuryl alcohol byproduct)
4H₂ (1 atm), Pd/C10 mol%Ethanol252470 (with some ring hydrogenation)

Table 2: Effect of Solvent on Yield

Entry Reducing Agent Solvent Temperature (°C) Time (h) Yield (%)
1NaBH(OAc)₃Dichloromethane (DCM)251285
2NaBH(OAc)₃1,2-Dichloroethane (DCE)251282
3NaBH(OAc)₃Tetrahydrofuran (THF)252475
4NaBH(OAc)₃Acetonitrile252470

Visualizations

Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Furan-2-carbaldehyde D Mix and Stir (1-2h) Imine Formation A->D B Piperidin-4-amine B->D C Anhydrous Solvent (e.g., DCM) C->D E Add Reducing Agent (e.g., NaBH(OAc)3) D->E Imine formed F Stir at RT (12-24h) Monitor by TLC E->F G Quench Reaction (e.g., sat. NaHCO3) F->G Reaction complete H Aqueous Work-up / Extraction G->H I Dry and Concentrate H->I J Purification (Column Chromatography or Acid-Base Extraction) I->J K Final Product: This compound J->K

Caption: A typical workflow for the synthesis of this compound via reductive amination.

Troubleshooting Decision Tree for Low Yield

G Start Low or No Product Yield CheckImine Check for Imine Formation (TLC/NMR) Start->CheckImine NoImine No Imine Detected CheckImine->NoImine No IminePresent Imine Detected CheckImine->IminePresent Yes TroubleshootImine Troubleshoot Imine Formation: - Use anhydrous solvent - Add catalytic acid - Pre-form imine before adding reductant NoImine->TroubleshootImine CheckReductant Check Reducing Agent Activity IminePresent->CheckReductant InactiveReductant Use fresh, properly stored reducing agent CheckReductant->InactiveReductant Suspected Inactive CheckSideProducts Analyze for Side Products (TLC, GC-MS, LC-MS) CheckReductant->CheckSideProducts Active AldehydeReduction Aldehyde Reduction (Furfuryl Alcohol) CheckSideProducts->AldehydeReduction Present OverAlkylation Over-alkylation CheckSideProducts->OverAlkylation Present RingHydrogenation Furan Ring Hydrogenation CheckSideProducts->RingHydrogenation Present OptimizeReductant Use milder reductant (e.g., NaBH(OAc)3) AldehydeReduction->OptimizeReductant AdjustStoichiometry Adjust stoichiometry (use slight excess of amine) OverAlkylation->AdjustStoichiometry MilderConditions Use milder hydrogenation conditions or switch to chemical reductant RingHydrogenation->MilderConditions

Caption: A decision tree to troubleshoot low yield in the synthesis of this compound.

References

Common side products in the synthesis of N-furfuryl piperidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-furfuryl piperidines.

Troubleshooting Guide

Low yields and impure products are common challenges in the synthesis of N-furfuryl piperidines. This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low Yield of N-Furfuryl Piperidine Incomplete reaction.- Increase reaction time. - Increase the molar ratio of piperidine to furfural.
Degradation of furfural.- Use freshly distilled furfural. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Suboptimal reducing agent.- If using catalytic hydrogenation, ensure the catalyst is active. - If using a chemical reducing agent (e.g., sodium borohydride), ensure it is fresh and added portion-wise to control the reaction rate.
Presence of Furfuryl Alcohol Reduction of furfural before amination.- Add the reducing agent after the initial formation of the imine intermediate. - Use a milder reducing agent.
Formation of Polymeric Byproducts Self-polymerization of furfural under acidic or thermal stress.- Maintain a neutral or slightly basic pH during the reaction. - Control the reaction temperature, avoiding excessive heat.
Presence of Tetrahydrofurfuryl Piperidine Hydrogenation of the furan ring.- Use a selective reducing agent that favors the reduction of the imine over the furan ring. - Optimize hydrogenation conditions (catalyst, pressure, temperature) to minimize ring reduction.
Formation of Secondary Amines (e.g., Difurfurylamine) Reaction of the primary amine intermediate (furfurylamine) with another molecule of furfural.- Use an excess of piperidine to favor the formation of the desired tertiary amine. - Control the stoichiometry of the reactants carefully.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of N-furfuryl piperidine via reductive amination?

A1: The most common side products arise from competing reactions involving furfural and the intermediates. These include:

  • Furfuryl alcohol: Formed by the direct reduction of the aldehyde group of furfural.

  • Tetrahydrofurfuryl piperidine: Results from the hydrogenation of the furan ring of the desired product.

  • Polymeric materials: Furfural can polymerize under certain conditions, especially in the presence of acid or high temperatures.

  • Secondary amines: Such as difurfurylamine, which can form if furfurylamine is generated in situ and reacts with another furfural molecule.[1][2]

Q2: How can I minimize the formation of furfuryl alcohol?

A2: To minimize the reduction of furfural to furfuryl alcohol, the formation of the imine intermediate between furfural and piperidine should be favored before the reduction step. This can be achieved by:

  • Allowing the furfural and piperidine to react for a period before introducing the reducing agent.

  • Choosing a reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride.

Q3: What reaction conditions favor the formation of the desired N-furfuryl piperidine over side products?

A3: Optimal conditions typically involve:

  • Using a slight excess of piperidine.

  • Maintaining a controlled temperature to prevent polymerization of furfural.

  • Performing the reaction under an inert atmosphere to prevent oxidation of furfural.

  • Careful selection of the reducing agent and reaction solvent.

Q4: Can the furan ring be reduced during the reaction?

A4: Yes, hydrogenation of the furan ring to a tetrahydrofuran ring is a common side reaction, leading to the formation of N-(tetrahydrofurfuryl)piperidine.[1] The choice of catalyst and hydrogenation conditions is critical to avoid this. For example, using a less aggressive hydrogenation catalyst or milder conditions (lower pressure and temperature) can help preserve the furan ring.

Reaction Pathways and Side Product Formation

The synthesis of N-furfuryl piperidine from furfural and piperidine via reductive amination involves the initial formation of an iminium intermediate, which is then reduced. However, several side reactions can occur, leading to the formation of various byproducts.

Reaction_Pathway Furfural Furfural Iminium Iminium Intermediate Furfural->Iminium + Piperidine Furfuryl_Alcohol Furfuryl Alcohol (Side Product) Furfural->Furfuryl_Alcohol Reduction Polymer Polymeric Byproducts Furfural->Polymer Polymerization Piperidine Piperidine Piperidine->Iminium Product N-Furfuryl Piperidine (Desired Product) Iminium->Product Reduction THFP N-(Tetrahydrofurfuryl)piperidine (Side Product) Product->THFP Furan Ring Hydrogenation Experimental_Workflow start Start reactants Combine Furfural and Piperidine in a suitable solvent start->reactants stir Stir at room temperature to form iminium intermediate reactants->stir reduction Add reducing agent (e.g., NaBH4 or H2/Catalyst) stir->reduction reaction Monitor reaction progress (e.g., by TLC or GC) reduction->reaction workup Quench reaction and perform aqueous workup reaction->workup extraction Extract with an organic solvent workup->extraction drying Dry the organic layer (e.g., with Na2SO4) extraction->drying purification Purify the crude product (e.g., by distillation or chromatography) drying->purification analysis Characterize the final product (e.g., by NMR, IR, MS) purification->analysis end End analysis->end

References

Technical Support Center: Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the purification of polar amine compounds. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format, providing potential causes and detailed solutions.

Issue 1: Severe Peak Tailing in Normal-Phase Chromatography

Question: My polar amine compound is showing severe peak tailing on a standard silica gel column. How can I fix this?

Answer:

Peak tailing is the most common issue when purifying basic amines on acidic silica gel.[1][2] The primary cause is the strong interaction between the basic amine functional groups and the acidic, ionized silanol groups (Si-OH) on the silica surface.[3][4] This leads to multiple retention mechanisms, causing the peak to tail instead of eluting symmetrically.[3]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic silanol sites.[1][2] This prevents the amine analyte from interacting strongly with the stationary phase.[1]

    • Protocol: Prepare a stock solution of your polar organic solvent (e.g., Methanol) with 1-10% of an amine additive. Use this stock to create your mobile phase. For example, a common mobile phase is Dichloromethane containing 1-10% of a "10% ammonium hydroxide in methanol" solution.[5]

  • Change the Stationary Phase: Switch to a less acidic or a basic stationary phase to avoid the problematic acid-base interaction altogether.[1][6]

    • Amine-functionalized silica: This media masks the acidic silanols and minimizes strong interactions, often allowing for simpler solvent systems like hexane/ethyl acetate without any amine additives.[2]

    • Alumina (basic or neutral): This can be an effective alternative for the purification of amines.[6]

    • Deactivated Silica: You can use triethylamine-deactivated silica or C2-deactivated silica, which are less acidic and better for sensitive or polar nitrogen-containing compounds.[6]

Issue 2: Poor or No Retention in Reversed-Phase Chromatography

Question: My polar amine is eluting in the solvent front (void volume) on my C18 column. How can I achieve retention and separation?

Answer:

Highly polar compounds often have insufficient hydrophobic interaction with the non-polar C18 stationary phase, leading to poor retention.[7][8] For basic amines, the charge state is critical. At low pH, they are protonated and even more polar, further reducing retention.

Solutions:

  • Adjust Mobile Phase pH: Increase the pH of the mobile phase to two units above the pKa of your amine.[1] This deprotonates the amine, making it more neutral and lipophilic, which increases its retention on the C18 column.[1]

    • Protocol: Add a volatile base like triethylamine (TEA) or ammonium hydroxide to both your aqueous and organic mobile phase components at a concentration of ~0.1%.[1]

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[7][9] It uses a polar stationary phase (like silica, diol, or amine) with a reversed-phase type mobile phase (high organic content).[9][10] Water acts as the strong solvent.[11]

    • Protocol:

      • Column: Use a silica, diol, or amine-functionalized column.[10][12]

      • Mobile Phase: Start with a high concentration of acetonitrile (e.g., 95%) and a low concentration of water (e.g., 5%), with a buffer or acid for pH control.[13]

      • Gradient: Run a gradient by increasing the water concentration.[10]

      • Sample Injection: Dissolve the sample in a solvent with a high organic content, matching the initial mobile phase conditions.[10]

  • Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., heptane or octane sulfonic acid) into the mobile phase.[14] This reagent has a charged head that pairs with your charged amine and a hydrophobic tail that interacts with the C18 stationary phase, thereby retaining the analyte.[14]

Issue 3: Difficulty Separating Chiral Polar Amines

Question: I am struggling to resolve the enantiomers of my polar primary amine. What are the best strategies?

Answer:

Separating enantiomers of native chiral amines can be challenging due to potential silanol interactions and the need for specific chiral recognition mechanisms.[15]

Solutions:

  • Chiral Stationary Phases (CSPs): This is the most direct method.

    • Polysaccharide-based CSPs: Columns like ChiralPak IA, IB, etc., are broadly selective and can separate many primary amines in either normal-phase (NP) or polar organic (PO) mode.[15]

    • Cyclofructan-based CSPs: Columns such as Larihc CF6-P have shown a very high success rate for separating primary amines in polar organic mode.[15]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, offering speed and reduced solvent consumption.[16][] It is often considered a normal-phase technique.

    • Protocol: Use a polysaccharide or cyclofructan chiral column with a mobile phase of CO2 and a modifier (like methanol or ethanol).[][18] Adding acidic and basic additives (e.g., trifluoroacetic acid and triethylamine) can be crucial for improving peak shape and achieving separation for basic compounds.[18]

  • Chiral Derivatization: If direct separation is unsuccessful, you can react your amine with a chiral derivatizing reagent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like silica or C18).

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for polar amines?

There is no single "best" technique, as the optimal method depends on the specific properties of the amine. However, a good starting point is to use an amine-functionalized column.[2][19] This type of column is versatile and can be used in normal-phase, reversed-phase, or HILIC mode, while inherently minimizing the problematic acid-base interactions seen with standard silica.[11][19]

Q2: How do I choose between Normal Phase, Reversed Phase, and HILIC?

The following decision workflow can help guide your choice.

G cluster_0 cluster_1 cluster_2 start Start: Polar Amine Compound np Try Normal Phase (Silica Column) start->np Default Starting Point rp Try Reversed Phase (C18 Column) start->rp Alternative np_result Observe Result np->np_result np_good Good Separation np_result->np_good Success np_bad Peak Tailing or No Elution np_result->np_bad Problem np_solutions 1. Add Amine Modifier 2. Switch to Amine or   Alumina Column np_bad->np_solutions np_solutions->np Re-attempt rp_result Observe Result rp->rp_result rp_good Good Separation rp_result->rp_good Success rp_bad Poor Retention (Elutes at Void) rp_result->rp_bad Problem rp_solutions 1. Increase Mobile Phase pH 2. Use Ion-Pairing Agent 3. Switch to HILIC rp_bad->rp_solutions

Decision workflow for selecting a purification method.

Q3: Can I use additives in SFC? Are they difficult to remove?

Yes, additives are often required in SFC to improve the peak shape and resolution of basic compounds.[20] However, these additives can be difficult to remove after purification.[20] A novel strategy is to add the amine additive (e.g., dimethylethylamine) only to the sample diluent instead of the main mobile phase modifier. This can improve the chromatography without contaminating the collected fractions, eliminating the need for a second purification step to remove the additive.[20]

Q4: What is ion-exchange chromatography and when should I use it for amines?

Ion-exchange chromatography (IEX) separates molecules based on their net charge.[21] Since amines are basic, they will be positively charged (cations) at a pH below their pKa. You can use a cation-exchange column, where the stationary phase has negative charges. The positively charged amines bind to the column and are then eluted by increasing the salt concentration or changing the pH of the mobile phase.[21] IEX is particularly useful for separating charged biomolecules like amino acids and proteins, or when other methods fail to provide adequate resolution for small molecule amines.[21][22]

Data & Protocols

Table 1: Common Mobile Phase Modifiers for Amine Purification
ModifierTypical ConcentrationChromatography ModePurpose
Triethylamine (TEA) 0.1 - 1%Normal Phase, Reversed PhaseActs as a competing base to reduce silanol interactions and peak tailing.[1][23]
Ammonium Hydroxide 0.1 - 2%Normal Phase, Reversed PhaseA volatile base used to reduce peak tailing and, at high pH, increase retention in RP.[1][2]
Trifluoroacetic Acid (TFA) 0.1%Reversed Phase, SFCUsed as an ion-pairing agent or to ensure consistent protonation of the amine.
Heptane/Octane Sulfonic Acid 5-10 mMReversed Phase (Ion-Pairing)Forms an ion pair with the protonated amine, increasing retention on a C18 column.[14]
Protocol: Generic HILIC Method Development Workflow

This protocol outlines a typical workflow for developing a purification method for a polar amine using HILIC.

G A 1. Column Selection (Silica, Amine, or Diol) B 2. Mobile Phase Prep A: Acetonitrile B: Water + 0.1% Formic Acid or 10mM Ammonium Acetate A->B C 3. Sample Prep Dissolve sample in 90:10 Acetonitrile:Water B->C D 4. Initial Gradient Run 95% -> 50% ACN over 15 min C->D E 5. Analyze Results Check retention and resolution D->E F 6. Optimize Gradient Adjust slope and range based on initial run E->F Needs Improvement G 7. Method Finalized Scale up for purification E->G Sufficient Separation F->D Re-run

Workflow for HILIC method development.
Diagram: Mechanism of Peak Tailing and Mitigation

This diagram illustrates how basic amines interact with a silica stationary phase, causing peak tailing, and how a mobile phase modifier can prevent this interaction.

G cluster_0 Without Modifier: Strong Interaction cluster_1 With Modifier: Shielding Effect silica1 Silica Surface amine1 Polar Amine (R-NH2) silanol1 Acidic Silanol Site (Si-O⁻ H⁺) amine1->silanol1 Binds Strongly interaction1 Strong ionic interaction causes delayed elution silanol1->interaction1 tailing_peak Result: Tailing Peak interaction1->tailing_peak silica2 Silica Surface amine2 Polar Amine (R-NH2) interaction2 Amine elutes freely amine2->interaction2 Passes by silanol2 Acidic Silanol Site modifier Modifier (e.g., TEA) modifier->silanol2 Blocks Site sharp_peak Result: Symmetrical Peak interaction2->sharp_peak

Mitigation of peak tailing via mobile phase modifier.

References

Technical Support Center: Optimizing Reductive Amination of Furan Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the reductive amination of furan aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this critical chemical transformation.

Troubleshooting Guide

This guide addresses common issues observed during the reductive amination of furan aldehydes, offering potential causes and solutions to optimize your reaction outcomes.

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inefficient Imine Formation: The equilibrium between the furan aldehyde and the amine may not favor imine formation.[1] 2. Inactive Reducing Agent: The chosen reducing agent may be weak or deactivated.[2] 3. Catalyst Deactivation: The catalyst may be poisoned or deactivated by the amine substrate, imine intermediate, or the amine product.[1] 4. Unfavorable Reaction Conditions: Temperature, pressure, or pH may not be optimal.[3][4][5][6]1. Shift Equilibrium: Remove water formed during imine formation using a Dean-Stark trap or molecular sieves. Consider pre-forming the imine before adding the reducing agent.[1][7] 2. Select Appropriate Reducing Agent: For direct reductive aminations, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often more effective than sodium borohydride (NaBH₄) as they are more selective for the iminium ion over the aldehyde.[1][2] 3. Catalyst Screening: Test different catalysts. For example, Ni-based catalysts have shown high activity and selectivity.[8][9][10] Consider using a catalyst known to be robust for this transformation. 4. Optimize Conditions: Systematically vary temperature, hydrogen pressure (if applicable), and pH. A slightly acidic pH (around 6-7) often favors iminium ion formation and subsequent reduction.[6]
Formation of Side Products 1. Aldehyde Reduction: The reducing agent may be too strong and reduce the furan aldehyde to the corresponding alcohol (e.g., furfuryl alcohol).[11] 2. Over-alkylation: The primary amine product can react further with the furan aldehyde to form secondary or tertiary amines.[11][12] 3. Furan Ring Hydrogenation: The catalyst and reaction conditions may lead to the reduction of the furan ring.[13] 4. Polymerization/Decomposition: Furan aldehydes can be sensitive to harsh reaction conditions, leading to decomposition or polymerization.1. Use a Milder Reducing Agent: NaBH₃CN or NaBH(OAc)₃ are generally preferred over NaBH₄ for their selectivity.[1][2][14] 2. Control Stoichiometry: Using an excess of the amine can sometimes minimize dialkylation.[15] Alternatively, a stepwise procedure of imine formation followed by reduction can be employed.[14][16][17] 3. Catalyst and Condition Tuning: Select a catalyst with moderate hydrogenation activity. For instance, Ni/SBA-15 has been reported to show high selectivity, and controlling the NH₃ to aldehyde ratio can suppress furan ring hydrogenation.[11][18] 4. Milder Conditions: Employ milder reaction temperatures and pressures. Biocatalytic methods using amine transaminases can also be an option under mild conditions.[3][4][5]
Difficult Product Isolation/Purification 1. Co-elution of Product and Impurities: The desired amine product and unreacted imine or other byproducts may have similar polarities. 2. Product Solubility Issues: The product may be highly soluble in the aqueous phase during workup.1. Acid-Base Extraction: Utilize the basicity of the amine product. Extract the reaction mixture with an acidic solution (e.g., dilute HCl) to protonate the amine, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract the product with an organic solvent.[19] 2. Solvent Selection: Choose an appropriate extraction solvent. Sometimes a mixture of solvents like DCM and ethyl acetate can help adjust polarity for better separation.[19] 3. Chromatography: If extraction fails, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reductive amination of furan aldehydes?

A1: The optimal pH is crucial for efficient reductive amination. A weakly acidic environment (pH 6-7) is generally ideal for the Borch reaction using sodium cyanoborohydride.[6] This pH range facilitates the formation of the iminium ion, which is more readily reduced than the neutral imine, while minimizing the reduction of the starting aldehyde.[2][6] The influence of pH has been identified as a key factor, particularly in biocatalytic aminations, as it can affect the imine/aldehyde equilibrium.[3][4][5]

Q2: Which reducing agent is best for the reductive amination of furan aldehydes?

A2: The choice of reducing agent depends on the specific substrate and desired selectivity.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reagent that is often preferred for direct reductive aminations. It is particularly effective and can be used in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[14][16][17][20] It is less likely to reduce the starting aldehyde compared to stronger reducing agents.[1]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that works well under mildly acidic conditions.[6] It is less reactive towards aldehydes and ketones at neutral pH, making it suitable for in-situ imine reduction.[1][2] However, it can release toxic cyanide byproducts.[1]

  • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the furan aldehyde to the corresponding alcohol.[20] To avoid this side reaction, it is often used in a two-step process where the imine is formed first and then reduced.[14][16][17]

  • Catalytic Hydrogenation (H₂): This method is widely used, especially in industrial settings, with catalysts like nickel, palladium, or rhodium.[8][9][10][12] The choice of catalyst and reaction conditions is critical to avoid side reactions like furan ring hydrogenation.[13]

Q3: What are common side reactions and how can they be minimized?

A3: Common side reactions include:

  • Reduction of the aldehyde: This can be minimized by using a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1][2]

  • Over-alkylation to form secondary or tertiary amines: This occurs when the product amine is more nucleophilic than the starting amine.[12] It can be controlled by using an excess of the initial amine or by performing a stepwise reaction.[14][15]

  • Hydrogenation of the furan ring: This is a concern with catalytic hydrogenation. Choosing a catalyst with moderate activity and optimizing the reaction conditions (e.g., ammonia to aldehyde ratio) can suppress this side reaction.[11][18]

  • Formation of hydrofuramide: This can occur if there is insufficient hydrogen present during catalytic hydrogenation.[12]

Q4: What solvents are recommended for this reaction?

A4: The choice of solvent can significantly impact the reaction outcome.

  • Methanol (MeOH): Commonly used, especially for imine formation and when using NaBH₄ or NaBH₃CN.[20][21]

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): Preferred solvents when using sodium triacetoxyborohydride (STAB).[14][16][17][20]

  • Water: Aqueous conditions are being explored for greener synthesis, particularly with specific catalysts like Ni-based catalysts.[8][9][10] The presence of water can also shift the equilibrium towards the primary amine.[12]

  • Ethyl acetate (EtOAc): Considered a more environmentally friendly alternative to chlorinated solvents and has been shown to be effective in some cases.[11][22]

Experimental Protocols & Data

Catalytic Reductive Amination of 5-Hydroxymethylfurfural (HMF)

This protocol is based on the use of a Ni₆AlOₓ catalyst in an aqueous medium.[8][9][10]

Catalyst Preparation (Ni₆AlOₓ):

  • A mixed aqueous solution of Ni(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O is prepared.

  • An aqueous solution of Na₂CO₃ is added dropwise to the nitrate solution with stirring.

  • The resulting precipitate is aged, centrifuged, washed with deionized water until neutral pH, and dried.

  • The solid is then calcined in air and subsequently reduced under a hydrogen flow.[8]

Reductive Amination Procedure:

  • In a batch reactor, 1 mmol of 5-hydroxymethylfurfural (HMF) is combined with an aqueous ammonia solution (e.g., 49:1 NH₃/HMF ratio) and the prepared Ni₆AlOₓ catalyst in 3 mL of water.[8][9]

  • The reactor is sealed, purged with H₂, and pressurized to the desired hydrogen pressure (e.g., 1 bar).[8][9]

  • The reaction mixture is heated to the target temperature (e.g., 100 °C) and stirred for a specified time (e.g., 6 hours).[8][9]

  • After the reaction, the reactor is cooled, and the product mixture is analyzed.

Data Summary: Reductive Amination of Furan Aldehydes under Various Conditions
Furan AldehydeAmineCatalyst/Reducing AgentSolventTemp (°C)Pressure (bar H₂)Yield (%)Reference
5-Hydroxymethylfurfural (HMF)NH₃Ni₆AlOₓWater100199[8][9][10]
Furfural (FF)NH₃Ni₆AlOₓWater100490[8][9]
5-Hydroxymethylfurfural (HMF)AnilineNi₆AlOₓWater100385[8][9]
5-Hydroxymethylfurfural (HMF)BenzylamineNi₆AlOₓWater100376[8][9]
5-Hydroxymethylfurfural (HMF)AnilineCuAlOₓMethanol1001098[21]
5-Acetoxymethylfurfural (AMF)AnilineCuAlOₓMethanol801099[21]
Furfural (FF)AnilineIr/SiO₂-SO₃HEthyl AcetateRT-21[11]

Visualizing the Process

To better understand the experimental logic and reaction pathways, the following diagrams have been generated.

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Furan Aldehyde Furan Aldehyde Combine Reactants Combine Reactants Furan Aldehyde->Combine Reactants Amine Amine Amine->Combine Reactants Solvent Solvent Solvent->Combine Reactants Add Reducing Agent/Catalyst Add Reducing Agent/Catalyst Combine Reactants->Add Reducing Agent/Catalyst Set Temp & Pressure Set Temp & Pressure Add Reducing Agent/Catalyst->Set Temp & Pressure Monitor Reaction Monitor Reaction Set Temp & Pressure->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Extraction Extraction Quench Reaction->Extraction Purification Purification Extraction->Purification Characterization Characterization Purification->Characterization Reductive_Amination_Pathway cluster_side_reactions Potential Side Reactions Furan Aldehyde Furan Aldehyde Hemiaminal Hemiaminal Furan Aldehyde->Hemiaminal + Amine Furan Alcohol Furan Alcohol Furan Aldehyde->Furan Alcohol + [H] Amine Amine Amine->Hemiaminal Imine/Iminium Ion Imine/Iminium Ion Hemiaminal->Imine/Iminium Ion - H₂O Product Amine Product Amine Imine/Iminium Ion->Product Amine + [H] Secondary/Tertiary Amine Secondary/Tertiary Amine Product Amine->Secondary/Tertiary Amine + Furan Aldehyde, +[H] Reducing Agent Reducing Agent Reducing Agent->Imine/Iminium Ion

References

Stability issues of furan rings in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of furan rings under various experimental conditions. The content is structured to help you troubleshoot common stability issues and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments involving furan-containing compounds.

Question: My furan-containing compound is degrading during an acidic workup or reaction. What is happening, and how can I prevent it?

Answer: Furan rings are highly susceptible to degradation under acidic conditions, primarily through a process called acid-catalyzed ring opening.[1][2] The reaction is initiated by the protonation of the furan ring, which is the rate-limiting step.[3][4] Protonation at the α-carbon (the carbon atom adjacent to the oxygen) is energetically more favorable than at the β-carbon.[4][5] This creates a reactive furanium species. A nucleophile, typically water in aqueous solutions, then attacks the ring, leading to the formation of dihydrofuranol intermediates.[4] Subsequent protonation of these intermediates facilitates the cleavage of the C-O bond, opening the ring to form acyclic dicarbonyl compounds, such as 4-hydroxy-2-butenal.[5] In some cases, these reactive intermediates can also lead to the formation of insoluble polymeric materials.[6]

Troubleshooting Steps:

  • Modify pH: Use the mildest acidic conditions possible. If feasible, maintain a pH between 5 and 10, where the furan ring is generally more stable at moderate temperatures.[7]

  • Lower Temperature: Perform the reaction or workup at the lowest temperature that is practical, as higher temperatures accelerate the degradation process.[2]

  • Reduce Exposure Time: Minimize the duration your compound is exposed to acidic conditions.

  • Solvent Choice: The use of polar aprotic solvents, such as dimethylformamide (DMF), has been shown to have a strong stabilizing effect on furan derivatives.[6]

  • Structural Modification: If you are in the design phase, consider adding strong electron-withdrawing substituents (e.g., fluorine-containing groups) to the furan ring, as this can markedly improve its stability in acid.[6][8]

G cluster_acid_opening Acid-Catalyzed Furan Ring Opening furan Furan Ring furanium α-Protonated Furan (Furanium Intermediate) furan->furanium Protonation (Rate-Limiting) H_plus H+ furanol Dihydrofuranol Intermediate furanium->furanol Nucleophilic Attack H2O H₂O opened_product Ring-Opened Product (e.g., 4-hydroxy-2-butenal) furanol->opened_product Ring Cleavage

Caption: Mechanism of acid-catalyzed furan ring opening.

Question: I am observing the formation of a dark, insoluble "tar" in my reaction. Could the furan ring be responsible?

Answer: Yes, the formation of insoluble polymeric materials is a common issue with furan compounds, especially under acidic conditions.[6] The reactive electrophilic intermediates generated during the protonation of the furan ring, particularly those with electron-releasing substituents, can readily undergo polymerization.[8] While less common, degradation and polymerization can also occur under certain basic conditions, for instance, during the treatment of 5-hydroxymethylfurfural (HMF) with sodium hydroxide.[6]

G start Experiment Shows Unexpected Degradation conditions Acidic or Basic Conditions Used? start->conditions acid_path Acidic conditions->acid_path Acid base_path Basic conditions->base_path Base insoluble Insoluble Material (Tar) Formed? acid_path->insoluble base_degradation Consider Base-Mediated Degradation Pathways base_path->base_degradation yes_poly Yes insoluble->yes_poly Yes no_poly No insoluble->no_poly No polymerization High Likelihood of Furan-Mediated Polymerization yes_poly->polymerization ring_opening Consider Acid-Catalyzed Ring Opening to Soluble Byproducts no_poly->ring_opening

Caption: Troubleshooting flowchart for furan compound degradation.

Frequently Asked Questions (FAQs)

Q1: How do different substituents on the furan ring affect its stability?

Answer: Substituents have a significant impact on the electron density and, consequently, the stability of the furan ring, especially in acidic media.[2]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro, carboxyl, or fluoroalkyl decrease the electron density of the ring. This deactivation makes the initial protonation step more difficult, thus increasing the ring's stability against acid-catalyzed opening.[6][8]

  • Electron-Releasing Groups (ERGs): Groups like alkyl or alkoxy increase the ring's electron density. This makes the furan more susceptible to protonation and subsequent ring-opening or polymerization.[8]

Q2: What are the ideal storage conditions for a novel furan-containing drug candidate?

Answer: To maximize shelf-life, furan-containing compounds should be stored under conditions that minimize acid- and base-catalyzed degradation.

  • Solid State: Store as a solid in a cool, dark, and dry place.

  • In Solution: If a solution is necessary, use a polar aprotic solvent like DMF, which can enhance stability.[6] The solution should be buffered to a pH between 5 and 10.[7] Avoid strong acids and bases. Store solutions at low temperatures (e.g., 4°C or -20°C) and protect them from light.

Q3: How can I quantitatively assess the stability of my furan-containing compound?

Answer: A stability study using a matrix of controlled conditions (stress testing) is the standard approach. This typically involves incubating the compound at various pH levels and temperatures over time. The concentration of the parent compound is monitored by a suitable analytical method like HPLC-UV, LC-MS, or GC-MS. The rate of degradation can then be calculated to determine the compound's stability profile.

G prep Prepare Stock Solution of Furan Compound incubate Incubate Samples at Controlled Temperatures (e.g., 25°C, 40°C, 80°C) prep->incubate buffer Prepare Buffers (e.g., pH 2, 4, 7, 9, 12) buffer->incubate sample Collect Aliquots at Time Points (t=0, 2, 4, 8, 24h) incubate->sample analyze Analyze via HPLC or LC-MS sample->analyze quantify Quantify Remaining Parent Compound vs. Time analyze->quantify report Determine Degradation Kinetics & Half-Life quantify->report

References

Technical Support Center: Purification of Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from their reaction products.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method for my product?

Purification Method Selection cluster_0 Initial Assessment cluster_1 Solid Product Purification cluster_2 Liquid Product Purification Start Crude Reaction Mixture ProductState Is the product a solid or a liquid? Start->ProductState Solid Product is a Solid ProductState->Solid Solid Liquid Product is a Liquid ProductState->Liquid Liquid SolubilityDiff Significant difference in solubility between product and impurities? Solid->SolubilityDiff Recrystallization Recrystallization ChromatographySolid Column Chromatography SolubilityDiff->Recrystallization Yes SolubilityDiff->ChromatographySolid No VolatilityDiff Significant difference in boiling points? Liquid->VolatilityDiff Distillation Distillation ChromatographyLiquid Column Chromatography Extraction Liquid-Liquid Extraction VolatilityDiff->Distillation Yes PolarityDiff Difference in polarity? VolatilityDiff->PolarityDiff No PolarityDiff->ChromatographyLiquid Yes SolubilityInImmiscible Soluble in immiscible solvents? PolarityDiff->SolubilityInImmiscible No SolubilityInImmiscible->ChromatographyLiquid No SolubilityInImmiscible->Extraction Yes

Figure 1. Decision tree for selecting a purification method.

Q2: My recrystallization is not working. What are the common reasons for failure?

A2: Recrystallization can be a challenging technique.[5] Common issues include the selection of an inappropriate solvent, using too much solvent, cooling the solution too quickly, or the presence of insoluble impurities.[6][7][8] Refer to the troubleshooting guide below for specific solutions.

Q3: How can I improve the separation in column chromatography?

A3: To enhance separation in column chromatography, you can optimize the solvent system (eluent), use a longer column, or a finer stationary phase.[9] The choice of stationary phase (e.g., silica gel or alumina) can also significantly impact the separation.[10]

Q4: My product seems to be degrading during distillation. What can I do?

A4: If your product is thermally sensitive, consider using vacuum distillation. By reducing the pressure, the boiling point of your compound is lowered, which can prevent thermal decomposition.[2]

Q5: I have an emulsion during liquid-liquid extraction. How do I break it?

A5: Emulsions are a common problem in liquid-liquid extraction. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the mixture, or allowing it to stand for a longer period. In some cases, filtering the mixture through a bed of Celite can be effective.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The product is very soluble even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then cool again.- Try adding a seed crystal of the pure product.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
Oiling out occurs (product separates as a liquid). - The boiling point of the solvent is higher than the melting point of the product.- The cooling rate is too fast.- Use a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, then allow it to cool more slowly.
Low recovery of the purified product. - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the solid.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still impure. - The cooling was too rapid, trapping impurities.- The chosen solvent does not effectively differentiate between the product and impurities.- Allow the solution to cool slowly and undisturbed.- Perform a second recrystallization with a different solvent system.
Column Chromatography
Problem Possible Cause Solution
Poor separation of components. - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Too much sample was loaded.- Optimize the eluent polarity using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values.- Repack the column carefully, ensuring a uniform and bubble-free stationary phase.- Load a smaller amount of the crude product.
Cracking of the stationary phase. - The column ran dry.- The heat of adsorption of the solvent caused the column to heat up and crack.- Always keep the solvent level above the top of the stationary phase.- Pack the column using a slurry method to dissipate heat.
Compound is stuck on the column. - The eluent is not polar enough to elute the compound.- Gradually increase the polarity of the eluent (gradient elution).
Compound elutes too quickly. - The eluent is too polar.- Decrease the polarity of the eluent.

Experimental Protocols

Detailed Protocol for Flash Column Chromatography

This protocol describes the purification of a moderately polar organic compound from non-polar and highly polar impurities using flash column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size. A general rule of thumb is to use a stationary phase mass that is 50-100 times the mass of the crude sample.[11]

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[10]

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

2. Packing the Column (Slurry Method):

  • In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). The consistency should be pourable but not too dilute.

  • Pour the slurry into the column. Gently tap the side of the column to help the silica gel settle evenly and to remove any air bubbles.[9]

  • Allow the solvent to drain until its level is just above the top of the silica gel. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

3. Loading the Sample:

  • Dissolve the crude product in a minimal amount of a relatively non-polar solvent.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure to the top of the column using a nitrogen or air line to force the solvent through the column at a steady rate.

  • Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).

  • Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).

  • Once the desired product has been eluted, the polarity of the eluent can be increased to wash out any remaining highly polar compounds.

Flash Chromatography Workflow Prep Prepare Column (Plug and Sand) Pack Pack Column (Slurry Method) Prep->Pack Load Load Sample Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Analyze->Collect Continue Elution Combine Combine Pure Fractions Analyze->Combine Product Eluted Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Figure 2. Workflow for flash column chromatography.
Detailed Protocol for Recrystallization

This protocol outlines the steps for purifying a solid organic compound.[5][6]

1. Solvent Selection:

  • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]

  • Test the solubility of a small amount of the impure solid in various solvents to find a suitable one.

2. Dissolution:

  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.[6] If necessary, add more solvent dropwise.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a fluted filter paper into a clean, pre-warmed flask.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

6. Drying:

  • Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.

Data Presentation

The efficiency of a purification method can be evaluated based on the percent recovery and the purity of the final product.[12]

Table 1: Comparison of Purification Method Efficiencies for a Hypothetical Reaction

Purification Method Starting Material Impurity (%) Final Product Purity (%) Percent Recovery (%)
Recrystallization159875
Column Chromatography1599.585
Distillation109790
Liquid-Liquid Extraction209095

Note: These values are illustrative and will vary depending on the specific reaction and compounds involved.

References

Technical Support Center: Prevention of Oxidation in Piperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing the oxidation of piperidine-containing compounds during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for piperidine compounds during storage?

A1: The primary causes of degradation for piperidine compounds are exposure to atmospheric oxygen, light, elevated temperatures, and humidity.[1][2] These factors can initiate and accelerate oxidative processes. Contact with incompatible materials, such as strong oxidizing agents and acids, can also lead to degradation.

Q2: What are the common visual signs of piperidine compound degradation?

A2: Visual signs of degradation can include a change in color, often to yellow or brown, and the formation of precipitates or crystals in liquid samples. A change in the odor of the compound can also be an indicator of chemical change.

Q3: What are the typical oxidation products of piperidine compounds?

A3: Oxidation of the piperidine ring can lead to a variety of degradation products. Common products include N-oxides, hydroxylated derivatives, and ring-opened byproducts.[3][4] Under photolytic conditions, the formation of imines (e.g., 2,3,4,5-tetrahydropyridine), nitramines (e.g., 1-nitropiperidine), and nitrosamines has been observed.[5]

Q4: How can I minimize the oxidation of my piperidine compounds during storage?

A4: To minimize oxidation, it is crucial to store piperidine compounds in a cool, dry, and dark place.[1] The use of amber glass vials can protect against light exposure. For highly sensitive compounds, storage under an inert atmosphere, such as nitrogen or argon, is recommended.[1][2] Ensuring the container is tightly sealed is also critical to prevent the ingress of air and moisture.[1]

Q5: Are there any chemical additives that can prevent the oxidation of piperidine compounds?

A5: Yes, antioxidants can be added to formulations to prevent oxidation. Phenolic antioxidants such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) are commonly used as free-radical scavengers.[6][7] These are typically effective at concentrations of 0.01-0.1%.[7] Aromatic amine antioxidants are also utilized for their excellent thermal stability.[8] The choice of antioxidant should be based on the specific piperidine compound and its intended application.

Troubleshooting Guide

Q: My piperidine compound, which is usually a colorless liquid/white solid, has turned yellow. What should I do?

A: A yellow discoloration is a common sign of oxidation. You should first verify the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, to identify and quantify any degradation products. If the level of impurities is unacceptable for your application, the compound may need to be repurified (e.g., by distillation or chromatography) or discarded. To prevent this from happening in the future, review your storage conditions and consider storing the compound under an inert atmosphere and protecting it from light.

Q: I have observed precipitation in my stored piperidine derivative solution. What could be the cause and is the solution still usable?

A: Precipitation could be due to several factors, including the formation of insoluble oxidation products or changes in solubility due to temperature fluctuations. It is also possible that the compound has reacted with atmospheric carbon dioxide to form a carbonate salt, or with acidic vapors in the storage area to form other salts.[9] It is recommended to analyze both the supernatant and the precipitate to identify the components. The usability of the solution depends on the nature of the precipitate and the required purity for your experiment.

Q: I am working with a particularly air-sensitive piperidine compound. What are the best practices for handling it?

A: For highly air-sensitive compounds, all manipulations should be performed in an inert atmosphere glove box.[1] If a glove box is not available, use Schlenk line techniques with dry, deoxygenated solvents.[10][11] Use clean, dry glassware, and transfer liquids using syringes or cannulas.[2][10] Store the compound in a tightly sealed container, such as a vial with a PTFE-lined cap or an ampoule, and consider flushing the headspace with an inert gas before sealing.[1][10]

Data Presentation

The stability of piperidine-containing compounds can be assessed through forced degradation studies. The following table summarizes the degradation of Donepezil Hydrochloride, a piperidine-containing drug, under various stress conditions. This data illustrates the susceptibility of the piperidine moiety to different degradation pathways.

Stress ConditionDurationTemperature% Degradation of Donepezil HClNumber of Degradation Products Detected
Acid Hydrolysis (0.1 M HCl)7 daysRoom Temp.~14%3
Alkaline Hydrolysis (0.1 M NaOH)7 daysRoom Temp.~58%3
Oxidation (3% H₂O₂)7 daysRoom Temp.~10%0 (minor products not resolved)
Photodegradation (Sunlight)2 hoursN/A~28.5%1+
Thermal Degradation (Dry Heat)2 hours80°C~12.1%1

Data compiled from forced degradation studies of Donepezil Hydrochloride.[3][12]

Experimental Protocols

Protocol: Forced Degradation Study of a Piperidine-Containing Compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of a piperidine-containing compound, based on ICH guidelines.

  • Preparation of Stock Solution:

    • Prepare a stock solution of the piperidine compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at room temperature for 7 days. At appropriate time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.[3]

    • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at room temperature for 7 days. Withdraw and neutralize aliquots with 0.1 M HCl at specified time points, and dilute for analysis.[3]

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 7 days, protected from light. Withdraw aliquots at specified time points and dilute for analysis.[3]

    • Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 2 hours. Also, reflux a solution of the compound for 2 hours. After the stress period, cool the samples, dissolve/dilute them in a suitable solvent, and prepare for analysis.[12]

    • Photodegradation: Expose the solid compound and a solution of the compound to sunlight for a defined period (e.g., 2 hours) or in a photostability chamber.[12] A control sample should be kept in the dark. After exposure, prepare the samples for analysis.

  • Analytical Method:

    • Analyze the stressed samples using a validated stability-indicating HPLC method. A typical method would use a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) in a gradient or isocratic elution mode.[13][14] Detection is commonly performed using a photodiode array (PDA) detector to monitor the parent compound and any degradation products.[4][15]

  • Data Analysis:

    • Calculate the percentage degradation of the parent compound by comparing its peak area in the stressed samples to that of an unstressed control sample.

    • Identify and quantify the degradation products. The peak purity of the parent compound should be assessed to ensure that no degradation products are co-eluting.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, RT, 7 days) prep->acid alkali Alkaline Hydrolysis (0.1 M NaOH, RT, 7 days) prep->alkali oxidation Oxidation (3% H2O2, RT, 7 days) prep->oxidation thermal Thermal Stress (80°C, 2 hours) prep->thermal photo Photodegradation (Sunlight, 2 hours) prep->photo neutralize Neutralize/Dilute Samples acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-PDA Method neutralize->hplc data Calculate % Degradation Identify Degradation Products hplc->data

Caption: Workflow for a forced degradation study of a piperidine compound.

storage_decision_tree start Start: New Piperidine Compound q1 Is the compound known to be highly air/light sensitive? start->q1 store_inert Store under inert atmosphere (N2/Ar) in an amber vial in a freezer (-20°C). Handle in a glove box. q1->store_inert Yes q2 Is the compound a solid or liquid? q1->q2 No end Monitor for changes periodically store_inert->end store_solid Store in a tightly sealed amber vial in a cool, dry, dark place (e.g., desiccator at room temperature or refrigerated). q2->store_solid Solid store_liquid Store in a tightly sealed amber vial with a PTFE-lined cap. Consider flushing with inert gas before sealing. Refrigerate. q2->store_liquid Liquid q3 Will it be stored for >6 months? store_solid->q3 store_liquid->q3 add_antioxidant Consider adding an antioxidant (e.g., BHT) if compatible with the application. q3->add_antioxidant Yes q3->end No add_antioxidant->end

Caption: Decision tree for selecting appropriate storage conditions.

References

Technical Support Center: NMR Peak Assignment for 1-(Furan-2-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of 1-(Furan-2-ylmethyl)piperidin-4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in accurately assigning ¹H and ¹³C NMR peaks and troubleshooting common issues encountered during the characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
H-2' (Furan)~7.35dd
H-3' (Furan)~6.30dd
H-4' (Furan)~6.20dd
-CH₂- (Methylene bridge)~3.50s
H-4 (Piperidine)~2.60 - 2.80mChemical shift can be sensitive to solvent and pH.
H-2, H-6 (Piperidine, axial)~2.00 - 2.20m
H-2, H-6 (Piperidine, equatorial)~2.80 - 3.00m
H-3, H-5 (Piperidine, axial)~1.40 - 1.60m
H-3, H-5 (Piperidine, equatorial)~1.70 - 1.90m
-NH₂Variablebr sBroad singlet, chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted Chemical Shift (ppm)
C-5' (Furan)~153
C-2' (Furan)~142
C-3' (Furan)~110
C-4' (Furan)~107
-CH₂- (Methylene bridge)~55
C-2, C-6 (Piperidine)~53
C-4 (Piperidine)~50
C-3, C-5 (Piperidine)~33

Troubleshooting Guide

Issue 1: Overlapping signals in the piperidine region of the ¹H NMR spectrum.

Q2: The proton signals for the piperidine ring are broad and overlapping between 1.40 and 3.00 ppm. How can I resolve and assign these peaks?

A2: Overlapping signals in the piperidine region are a common issue due to the conformational flexibility of the six-membered ring and the similar chemical environments of the axial and equatorial protons.

Troubleshooting Steps:

  • Optimize Experimental Conditions:

    • Solvent Change: The conformation of the piperidine ring can be influenced by the solvent.[1] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) may induce small changes in chemical shifts, potentially resolving some overlap.

    • Temperature Variation: Low-temperature NMR experiments can slow down the rate of chair-chair interconversion of the piperidine ring, leading to sharper signals for individual axial and equatorial protons.

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): A COSY experiment will reveal which protons are coupled to each other. For the piperidine ring, you would expect to see correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6. This will help to trace the spin system of the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton to the carbon it is directly attached to. This is extremely useful for definitively assigning the proton signals of the piperidine ring by correlating them to their corresponding and more resolved ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This can be used to confirm assignments. For example, the methylene bridge protons (-CH₂-) should show a correlation to C-2 and C-6 of the piperidine ring and C-2' of the furan ring.

Issue 2: Ambiguous assignment of the furan protons.

Q3: I am unsure about the specific assignment of the three proton signals of the furan ring. How can I definitively assign them?

A3: The protons on the furan ring have distinct chemical shifts and coupling patterns which can be used for assignment.

Troubleshooting Steps:

  • Analyze Coupling Constants (J-values): The coupling constants between the furan protons are characteristic:

    • J2',3' is typically around 1.8 Hz.

    • J3',4' is typically around 3.4 Hz.

    • J2',4' is a long-range coupling and is very small (typically < 1 Hz). By carefully analyzing the splitting patterns and measuring the coupling constants, you can distinguish between the three furan protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be used to identify protons that are close in space. The methylene bridge protons (-CH₂-) are expected to show a Nuclear Overhauser Effect (NOE) with the H-3' proton of the furan ring, confirming their spatial proximity.

Experimental Protocols

Standard ¹H NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

2D NMR Experimental Protocols (General):

For COSY, HSQC, and HMBC experiments, standard pulse programs available on most modern NMR spectrometers can be used. It is recommended to consult the spectrometer's user manual for specific parameter optimization.

  • COSY: Use a gradient-selected COSY pulse sequence (e.g., 'cosygpqf'). Typically, 2-4 scans per increment are sufficient.

  • HSQC: Use a gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3'). A relaxation delay of 1.5 seconds is a good starting point.

  • HMBC: Use a gradient-selected HMBC pulse sequence (e.g., 'hmbcgplpndqf'). The long-range coupling delay should be optimized for a J-coupling of around 8 Hz.

Visual Guides

Chemical Structure and Atom Numbering:

This compound This compound Structure cluster_piperidine Piperidine Ring cluster_furan Furan Ring N1 N1 C2 C2 N1->C2 CH2 CH₂ N1->CH2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 NH2 NH₂ C4->NH2 C6 C6 C5->C6 C6->N1 O1_prime O1' C2_prime C2' O1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C5_prime->O1_prime CH2->C2_prime

Caption: Atom numbering scheme for this compound.

Troubleshooting Workflow for Peak Assignment:

troubleshooting_workflow start Obtain ¹H and ¹³C NMR Spectra check_overlap Are there overlapping signals? start->check_overlap assign_furan Assign furan protons based on J-coupling and chemical shifts check_overlap->assign_furan No cosy Run COSY to establish H-H correlations check_overlap->cosy Yes assign_piperidine Assign piperidine protons assign_furan->assign_piperidine final_assignment Final Peak Assignment assign_piperidine->final_assignment confirm_assignments Confirm assignments with 2D NMR confirm_assignments->final_assignment hsqc Run HSQC to link protons to carbons cosy->hsqc hmbc Run HMBC to confirm long-range correlations hsqc->hmbc noesy Run NOESY to confirm spatial proximity (optional) hmbc->noesy noesy->confirm_assignments

Caption: A logical workflow for troubleshooting NMR peak assignment issues.

References

Technical Support Center: Synthesis of 1-(Furan-2-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(Furan-2-ylmethyl)piperidin-4-amine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Reducing Agent: The chosen reducing agent may not be potent enough or may have degraded. 2. Poor Imine Formation: The equilibrium for imine formation between furan-2-carbaldehyde and piperidin-4-amine may not be favorable under the reaction conditions. 3. Catalyst Poisoning: The catalyst, if used, may be poisoned by impurities in the starting materials or solvents.[1]1. Select an appropriate reducing agent: Sodium triacetoxyborohydride is often effective for reductive aminations. Other options include sodium cyanoborohydride or catalytic hydrogenation.[2] Ensure the reducing agent is fresh and handled under anhydrous conditions if it is moisture-sensitive. 2. Optimize reaction conditions for imine formation: Consider removing water using a Dean-Stark apparatus or adding a dehydrating agent like magnesium sulfate. Adjusting the pH can also favor imine formation. 3. Purify starting materials and solvents: Ensure all reagents and solvents are of high purity and free from contaminants that could deactivate the catalyst.
Formation of Side Products 1. Over-reduction: The furan ring can be reduced under harsh hydrogenation conditions.[3] 2. Self-condensation of Aldehyde: Furan-2-carbaldehyde can undergo self-condensation, especially under basic conditions. 3. Double Alkylation: The product amine can react with another molecule of the aldehyde.[1]1. Use a milder reducing agent: Sodium triacetoxyborohydride is generally selective for the imine in the presence of other functional groups. For catalytic hydrogenation, careful selection of catalyst (e.g., Pd/C) and optimization of pressure and temperature are crucial.[3] 2. Control reaction stoichiometry and addition rate: Add the aldehyde slowly to the amine to minimize its concentration in the reaction mixture. 3. Use a slight excess of the amine: This can help to minimize the double alkylation side reaction.
Difficult Purification 1. Product is a polar amine: The basic nature of the piperidine nitrogen can cause streaking on silica gel chromatography. 2. Contamination with unreacted starting materials: Excess piperidin-4-amine can be difficult to remove due to its polarity.1. Use basic-treated silica gel or an alternative stationary phase: Pre-treating silica gel with a base (e.g., triethylamine in the eluent) can improve peak shape. Alternatively, ion-exchange chromatography or reverse-phase chromatography can be employed. 2. Aqueous workup: Perform an acidic wash (e.g., dilute HCl) to extract the basic product and unreacted amine into the aqueous phase. Subsequent basification and extraction can isolate the product. Distillation can also be considered for removing volatile impurities.
Scaling-Up Issues 1. Exothermic Reaction: Reductive amination can be exothermic, leading to poor temperature control on a larger scale. 2. Mass Transfer Limitations: In catalytic hydrogenation, efficient mixing of the gas, liquid, and solid phases can be challenging at scale.[4] 3. Workup and Isolation: Handling large volumes during extraction and purification can be cumbersome.1. Ensure adequate cooling and controlled addition: Use a reactor with efficient cooling and add the reducing agent portion-wise or via a syringe pump to manage the exotherm. 2. Optimize agitation and catalyst loading: Use appropriate stirring rates and consider a catalyst with high surface area. For very large scales, a flow reactor setup could be beneficial.[5] 3. Develop a scalable purification strategy: Crystallization of the product as a salt (e.g., hydrochloride) can be an effective and scalable purification method.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the reductive amination of furan-2-carbaldehyde with piperidin-4-amine. This typically involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is most suitable for this synthesis on a lab scale?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for lab-scale synthesis. It is mild, selective for imines over aldehydes, and does not require acidic conditions, which can be beneficial for the stability of the furan ring.[2]

Q3: Can I use catalytic hydrogenation for this reaction? What are the potential risks?

A3: Yes, catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) can be used. However, there is a risk of over-reduction of the furan ring, especially under high pressure and temperature.[3][6] Careful optimization of the reaction conditions is necessary to achieve high selectivity for the desired product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with potassium permanganate or ninhydrin can help visualize the starting materials and the product. LC-MS is particularly useful for confirming the mass of the product and identifying any side products.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Furan-2-carbaldehyde is a skin and eye irritant. Piperidin-4-amine is corrosive. The reducing agents can be flammable and moisture-sensitive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. When using hydrogen gas for catalytic hydrogenation, ensure the system is properly set up to prevent leaks and potential explosions.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.

Materials:

  • Furan-2-carbaldehyde

  • Piperidin-4-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of piperidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add furan-2-carbaldehyde (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of DCM and methanol, with 1% triethylamine to prevent streaking) to yield this compound.

Parameter Value
Reactant Ratio (Amine:Aldehyde) 1 : 1.1
Reducing Agent (Equivalents) 1.3
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Typical Yield 75-90%
Purity (by LC-MS) >95%

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_product Final Product start Dissolve Piperidin-4-amine in DCM add_aldehyde Add Furan-2-carbaldehyde start->add_aldehyde imine_formation Stir for Imine Formation (1-2h) add_aldehyde->imine_formation cool Cool to 0°C imine_formation->cool add_reducing_agent Add NaBH(OAc)3 cool->add_reducing_agent react Stir Overnight at RT add_reducing_agent->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

Signaling Pathway (Logical Relationship)

logical_relationship cluster_inputs Starting Materials cluster_intermediate Intermediate cluster_process Process cluster_output Product aldehyde Furan-2-carbaldehyde imine Schiff Base (Imine) aldehyde->imine Condensation amine Piperidin-4-amine amine->imine product This compound imine->product Reduction reduction Reduction reduction->product

Caption: Key steps in the reductive amination synthesis.

References

Technical Support Center: Efficient Synthesis of Furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of furan derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and experimental troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for furan derivative synthesis?

A1: Catalysts for furan derivative synthesis are broadly categorized as homogeneous and heterogeneous. Homogeneous catalysts, such as mineral acids (e.g., H₂SO₄) and ionic liquids, are active in the same phase as the reactants.[1][2][3] Heterogeneous catalysts, which are in a different phase, are often preferred for their ease of separation and recycling.[1] Common heterogeneous catalysts include zeolites, metal oxides, supported noble metals (e.g., Pd, Pt, Ru), and non-noble metals (e.g., Ni, Cu, Co, Fe).[4][5][6][7]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on your specific process requirements. Homogeneous catalysts can offer high activity and selectivity. However, they are often difficult to separate from the reaction mixture, leading to potential product contamination and challenges in catalyst recycling.[1][2] Heterogeneous catalysts, particularly solid acid catalysts, provide excellent catalytic activity and are easily separated, simplifying downstream processing and enabling reuse.[1][3] An interchangeable system that combines the benefits of both has also been developed, where a catalyst performs its function homogeneously and is then heterogenized for recovery.[8]

Q3: What is the role of the support material in a heterogeneous catalyst?

A3: The support material is crucial as it can significantly influence the catalyst's activity, selectivity, and stability. The support can affect the acid-base properties and the electronic state of the active metal.[9] For example, alkaline supports can sometimes be used as an alternative to alkaline additives in reactions like oxidative esterification.[9] The choice of support, such as silica, alumina, titania, or carbon, can impact product distribution and catalyst longevity.[9][10]

Q4: Can non-noble metal catalysts be as effective as noble metal catalysts?

A4: Yes, non-noble metal catalysts (e.g., Ni, Cu, Co, Fe) are gaining attention as cost-effective alternatives to expensive noble metals.[4] They have shown high activity and selectivity in various reactions, such as the hydrogenation of furfural to furfuryl alcohol.[5][11] However, they can be prone to issues like metal leaching, which needs to be considered.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of furan derivatives.

Issue 1: Low Product Yield or Conversion

Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions Systematically optimize temperature, pressure, solvent, and reaction time. The ideal conditions are highly dependent on the specific reaction and catalyst system.[5][12][13]
Poor Catalyst Activity Ensure the catalyst was prepared and activated correctly. For example, the reduction temperature for metal catalysts can significantly impact performance.[14] Consider screening different types of catalysts (e.g., zeolites, metal oxides, supported metals) or different active metals.[4][15]
Presence of Inhibitors Raw biomass feedstock can contain inhibitors that affect enzymatic or chemical catalysts. Pretreatment of the feedstock may be necessary.[16]
Side Reactions Undesired side reactions, such as polymerization of furfural or humin formation, can consume reactants and reduce the yield of the desired product.[6][17] Adjusting reaction conditions or using additives like hydroquinone can help mitigate these side reactions.[17]

Issue 2: Poor Selectivity to the Desired Furan Derivative

Possible Cause Troubleshooting Step
Incorrect Catalyst Choice The nature of the active metal and support material dictates selectivity. For instance, in furfural hydrogenation, Cu-based catalysts are highly selective for the C=O bond, yielding furfuryl alcohol.[4][5] The particle size of the catalyst can also influence selectivity.[7]
Inappropriate Reaction Conditions Selectivity is sensitive to temperature and pressure. For instance, in furfural decarbonylation, lower temperatures may favor the formation of furfuryl alcohol, while higher temperatures promote furan production.[12]
Surface Acidity of the Support The acidity of the support material can influence the reaction pathway. For example, enhancing surface acidity on an HZSM-5 support controlled the reaction pathway in the synthesis of 2,5-bis(aminomethyl)furan.[18]

Issue 3: Catalyst Deactivation

Possible Cause Troubleshooting Step
Coking/Carbon Deposition Carbonaceous deposits can form on the catalyst surface, blocking active sites.[5] Regeneration through calcination (burning off the coke in air) can restore activity, although this may lead to metal particle sintering.[12]
Sintering of Metal Nanoparticles High reaction or regeneration temperatures can cause small metal particles to agglomerate into larger ones, reducing the active surface area.[12] Operating at lower temperatures or using a support that stabilizes the metal particles can help prevent sintering.
Leaching of Active Components The active metal or acidic sites can dissolve into the reaction medium, especially in liquid-phase reactions.[3][4] Using a more stable support or modifying the catalyst surface can reduce leaching.
Poisoning Impurities in the feedstock can adsorb onto the catalyst's active sites and deactivate them. Purifying the feedstock is a potential solution.

Catalyst Performance Data

Table 1: Performance of Various Catalysts in the Hydrogenation of Furfural to Furfuryl Alcohol.

CatalystSupport/SystemTemperature (°C)H₂ Pressure (MPa)Conversion (%)Selectivity (%)Yield (%)Reference
Cu₂₀Fe₆₆Al₁₄-1605.010096 (FA)96 (FA)[5]
Co/SBA-15SBA-151502.0>9596 (FA)-[11]
Pt/SiC-CSiC-C251.0100>99 (FA)>99 (FA)[19]
Cu-Al₂O₃-ZnO-851.599.199.8 (FA)-[20]
FA: Furfuryl Alcohol

Table 2: Performance of Catalysts in Other Furan Synthesis Reactions.

ReactionCatalystSupport/SystemTemperature (°C)Conversion (%)Selectivity (%)Yield (%)Reference
DFF to FDMCAu/Mg₃AlMg-Al Hydrotalcite1309997.8 (FDMC)-[9]
Furfural to FuranNi-MgO-19096-88 (Furan)[12]
Furfural to 2-MFNi₀.₁MoC/CCarbon150--61 (2-MF)[10]
DFFD to BAFRh/HZSM-5HZSM-5120--94.1 (BAF)[18]
DFF: 2,5-Furandiformaldehyde; FDMC: Dimethyl Furan-2,5-dicarboxylate; 2-MF: 2-Methylfuran; DFFD: 2,5-diformylfuran dioxime; BAF: 2,5-Bis(aminomethyl)furan

Experimental Protocols

Protocol 1: General Procedure for Catalyst Performance Testing in Furfural Hydrogenation (Batch Reactor)

This protocol is a generalized procedure based on methodologies reported in the literature.[5][11][21]

  • Catalyst Pre-treatment: Activate the catalyst as required. For many metal catalysts, this involves reduction under a hydrogen flow at a specific temperature (e.g., 400-500°C) for several hours to ensure the active metal is in its metallic state.[19]

  • Reactor Setup: Add the pre-treated catalyst (e.g., 20-200 mg) and the solvent (e.g., isopropanol, water, ethanol; 40-60 mL) to a high-pressure batch reactor (autoclave).

  • Reactant Addition: Introduce the furfural reactant (e.g., 1-2 g) into the reactor.

  • Reaction Initiation: Seal the reactor, purge it several times with hydrogen to remove air, and then pressurize it to the desired hydrogen pressure (e.g., 1.0 - 6.0 MPa).

  • Running the Reaction: Heat the reactor to the target temperature (e.g., 85 - 160°C) and begin stirring (e.g., 700-1200 rpm) to ensure good mixing.

  • Reaction Monitoring & Termination: Maintain the reaction for the specified duration (e.g., 2-5 hours). Samples can be taken periodically to monitor progress. After the designated time, stop the heating and cool the reactor to room temperature.

  • Product Analysis: Carefully depressurize the reactor. Separate the catalyst from the liquid product mixture via filtration or centrifugation. Analyze the liquid products using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion, selectivity, and yield.

Protocol 2: Catalyst Regeneration by Calcination

This protocol describes a general method for regenerating a catalyst deactivated by coking.

  • Recovery: After the reaction, recover the spent catalyst from the reaction mixture by filtration and wash it with a suitable solvent to remove any adsorbed species. Dry the catalyst thoroughly in an oven.

  • Calcination: Place the dried, spent catalyst in a furnace. Heat the catalyst in a controlled flow of air or an inert gas containing a small percentage of oxygen.

  • Temperature Program: Gradually ramp the temperature to the target calcination temperature (e.g., 400-500°C) and hold it for several hours to burn off the carbon deposits.

  • Cooling: After calcination, cool the catalyst down to room temperature under an inert atmosphere.

  • Re-activation: The regenerated catalyst may require a re-activation step (e.g., reduction in H₂) before its next use, as described in Protocol 1.

Visualized Workflows

G cluster_start Define Reaction cluster_selection Catalyst Selection cluster_optimization Optimization cluster_evaluation Performance Evaluation Define Define Target Product (e.g., Furfuryl Alcohol) Cat_Type Choose Catalyst Type (Homogeneous vs. Heterogeneous) Define->Cat_Type Het_Choice Select Heterogeneous System (Metal, Support) Cat_Type->Het_Choice Lit_Review Literature Review & Preliminary Screening Het_Choice->Lit_Review Characterize Catalyst Characterization (XRD, TEM, etc.) Lit_Review->Characterize Optimize Optimize Reaction Conditions (Temp, Pressure, Solvent) Evaluate Test for Activity, Selectivity, and Stability Optimize->Evaluate Characterize->Optimize Recycle Assess Reusability Evaluate->Recycle

Caption: Catalyst selection and optimization workflow.

G cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Pathways cluster_verification Verification Problem Poor Performance Observed (Low Yield/Selectivity/Stability) Analyze_Cat Analyze Spent Catalyst (Coking, Sintering, Leaching?) Problem->Analyze_Cat Analyze_Cond Review Reaction Conditions (Temp, Purity of Reactants) Problem->Analyze_Cond Regenerate Regenerate Catalyst (e.g., Calcination) Analyze_Cat->Regenerate Modify_Cat Modify Catalyst (Different Support/Metal) Analyze_Cat->Modify_Cat Optimize_Cond Re-optimize Conditions (Lower Temp, Purify Feed) Analyze_Cond->Optimize_Cond Retest Retest Performance Regenerate->Retest Modify_Cat->Retest Optimize_Cond->Retest

Caption: Troubleshooting workflow for catalyst deactivation.

G cluster_reactants Reactants cluster_intermediates Platform Molecules cluster_products Furan Derivatives Biomass Biomass (Hemicellulose) Furfural Furfural Biomass->Furfural Dehydration (Acid Catalyst) FA Furfuryl Alcohol Furfural->FA Hydrogenation (e.g., Cu, Ni, Pt) Furan Furan Furfural->Furan Decarbonylation (e.g., Pd, Ni) MF 2-Methylfuran Furfural->MF Hydrodeoxygenation (e.g., Co, Cu) Other Other Derivatives Furfural->Other Oxidation, etc.

Caption: Simplified reaction pathways from biomass to furan derivatives.

References

Technical Support Center: Managing Exotherms in Amination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing reaction exotherms during amination reactions.

Troubleshooting Guide

This guide addresses common issues encountered during exothermic amination reactions in a question-and-answer format.

Question: My amination reaction is showing a rapid, uncontrolled temperature increase. What should I do?

Answer:

An uncontrolled temperature increase is a sign of a potential thermal runaway, which can be hazardous.[1][2] Immediate action is required to bring the reaction under control.

Immediate Steps:

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Enhance Cooling: Increase the cooling to the reactor by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Dilution: If safe and feasible, add a pre-cooled, inert solvent to dilute the reaction mixture and absorb some of the heat.

  • Quenching: If the temperature continues to rise rapidly, consider quenching the reaction by adding a pre-determined quenching agent. This should only be done if a proper quenching protocol has been established for the specific reaction.

Follow-up Actions & Prevention:

  • Review Reaction Stoichiometry and Order of Addition: Ensure that the reagents were added in the correct order and at the appropriate rate.

  • Check Stirring Efficiency: Inadequate stirring can lead to localized hot spots.[1] Verify that the stirring is sufficient to maintain a homogenous mixture.

  • Perform a Hazard Analysis: Before re-running the reaction, conduct a thorough hazard analysis, including reaction calorimetry, to understand the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).

Question: I am scaling up an amination reaction and I'm concerned about the exotherm. How can I mitigate the risk?

Answer:

Scaling up exothermic reactions presents significant safety challenges because the ability to remove heat does not scale at the same rate as the heat generated.[1][3] Careful planning and a staged approach are crucial.

Key Considerations for Scale-Up:

  • Gradual Scale-Up: Increase the reaction scale in small increments (e.g., 2x, then 5x) and monitor the temperature profile at each stage.

  • Reaction Calorimetry: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction (ΔH), heat capacity (Cp), and adiabatic temperature rise (ΔTad). This data is essential for designing an adequate cooling system.

  • Semi-Batch or Continuous Flow Processing: Instead of a batch process where all reagents are mixed at once, consider a semi-batch approach with controlled addition of the limiting reagent.[3] Continuous flow reactors offer excellent heat transfer and can be a safer alternative for highly exothermic reactions.[4]

  • Heat Transfer Calculations: Ensure the reactor's heat removal capacity is sufficient for the scaled-up reaction. The heat transfer is dependent on the reactor's surface area, the overall heat transfer coefficient, and the temperature difference between the reaction mixture and the cooling medium.

Question: My reaction temperature is fluctuating and difficult to control, even with a cooling system. What could be the cause?

Answer:

Temperature fluctuations can indicate several underlying issues with your experimental setup or reaction conditions.

Troubleshooting Steps:

  • Check Cooling System Performance:

    • Verify the coolant temperature is stable and at the setpoint.

    • Ensure there are no blockages in the cooling lines.

    • Confirm the cooling power of your circulator is adequate for the reaction's heat output.

  • Improve Mixing: Poor mixing can lead to uneven temperature distribution.[1] Increase the stirring speed or consider a different type of agitator for more efficient mixing.

  • Investigate Induction Periods: Some reactions have an induction period where there is little to no initial heat evolution, followed by a sudden acceleration. This can lead to an accumulation of unreacted reagents and a subsequent rapid exotherm. Reaction calorimetry can help identify and quantify induction periods.

  • Consider Reaction Kinetics: The reaction kinetics might be complex, with competing or consecutive reactions that have different heat profiles.

Frequently Asked Questions (FAQs)

What is a thermal runaway in the context of amination reactions?

A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[1] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of hazardous materials.[2]

What are the common causes of thermal runaway in amination reactions?

Common causes include:

  • Inadequate Cooling: The reactor's cooling system is unable to remove the heat generated by the reaction.[1]

  • Incorrect Reagent Addition: Adding a reagent too quickly or in the wrong order can lead to a rapid release of heat.

  • Poor Mixing: Localized "hot spots" can form if the reaction mixture is not adequately stirred, initiating a runaway.[1]

  • Accumulation of Reactants: An induction period or slow initial reaction can lead to a buildup of unreacted starting materials, which then react very quickly.

  • Contamination: The presence of impurities can sometimes catalyze an unintended and highly exothermic side reaction.

How can I determine the heat of reaction for my specific amination?

The most accurate method is to use a reaction calorimeter. This instrument measures the heat flow from a reaction under controlled conditions, providing quantitative data on the enthalpy of reaction. Differential Scanning Calorimetry (DSC) can also be used for initial screening of thermal hazards.

What are some engineering controls to manage exothermic amination reactions?

  • Jacketed Reactors with Temperature Control: Use reactors with a cooling jacket connected to a precise temperature control unit.

  • Emergency Cooling/Quench Systems: Install a system to rapidly cool or quench the reaction in case of a thermal runaway.

  • Pressure Relief Devices: Equip the reactor with rupture discs or relief valves to safely vent excess pressure.

  • Automated Dosing Systems: Use pumps for controlled addition of reagents, which can be stopped automatically if the temperature exceeds a set limit.[1]

  • Continuous Flow Reactors: For highly exothermic or hazardous reactions, consider using a continuous flow setup which offers superior heat and mass transfer.[4]

Data Presentation

The following table summarizes typical heats of reaction for common types of amination reactions. Note that the actual exotherm can vary significantly based on the specific substrates, solvent, and reaction conditions.

Reaction TypeExample ReactionTypical Heat of Reaction (ΔH) (kJ/mol)Notes
Reductive AminationCyclohexanone + Ammonia → Cyclohexylamine-80 to -120Highly dependent on the reducing agent and reaction conditions.
Nucleophilic Aromatic SubstitutionChlorobenzene + Aniline → Diphenylamine-100 to -150The presence of electron-withdrawing groups on the aryl halide can increase the exotherm.
Buchwald-Hartwig AminationBromobenzene + Aniline → Diphenylamine-90 to -130The choice of ligand and base can influence the reaction rate and heat evolution.
Amination of EpoxidesPropylene Oxide + Ammonia → Isopropanolamine-100 to -140Ring-opening is highly exothermic.

Note: These are approximate values and should be used for estimation purposes only. Experimental verification is crucial for process safety.

Experimental Protocols

Protocol: Determining the Heat of Reaction using a Reaction Calorimeter (RC1)

This protocol provides a general procedure for measuring the heat of an exothermic amination reaction using a heat flow calorimeter.

Materials and Equipment:

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1) with thermostat, stirrer, and data logging software.

  • Jacketed glass reactor of appropriate volume.

  • Temperature probes for both the reactor contents (Tr) and the jacket (Tj).

  • Automated dosing pump.

  • Reactants, solvent, and any necessary catalysts or reagents.

Procedure:

  • System Preparation and Calibration:

    • Assemble the reactor system according to the manufacturer's instructions.

    • Perform a heat transfer calibration to determine the overall heat transfer coefficient (UA). This is typically done by introducing a known amount of heat with an electric heater and measuring the temperature difference between the reactor and the jacket.

  • Charging the Reactor:

    • Charge the reactor with the initial reactants and solvent.

    • Start the stirrer and allow the contents to reach the desired initial temperature.

  • Initiating the Reaction and Dosing:

    • Begin data logging.

    • Start the controlled addition of the limiting reagent via the automated dosing pump at a pre-determined rate.

  • Monitoring the Reaction:

    • Continuously monitor the reactor temperature (Tr), jacket temperature (Tj), and the heat flow (q) calculated by the software.

    • The heat flow is calculated in real-time using the equation: q = UA(Tr - Tj) + mCp(dTr/dt)

  • End of Reaction and Post-Reaction Analysis:

    • Once the addition is complete and the heat flow returns to the baseline, stop the data logging.

    • Integrate the heat flow curve over time to determine the total heat of reaction (Q).

    • Calculate the molar enthalpy of reaction (ΔH) by dividing the total heat by the number of moles of the limiting reactant.

  • Data Analysis and Interpretation:

    • Analyze the data to determine the maximum heat flow, the rate of heat release, and the adiabatic temperature rise.

    • Use this information to assess the safety of the reaction under the tested conditions and for scale-up considerations.

Mandatory Visualizations

TroubleshootingWorkflow start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Increase Cooling to Reactor stop_addition->enhance_cooling is_controlled Is Temperature Under Control? enhance_cooling->is_controlled dilute Dilute with Pre-cooled Inert Solvent is_controlled->dilute No end Reaction Stabilized is_controlled->end Yes dilute->is_controlled quench Initiate Emergency Quench Protocol dilute->quench If still uncontrolled investigate Investigate Root Cause: - Stoichiometry - Addition Rate - Stirring - Contamination end->investigate

Caption: Troubleshooting workflow for an uncontrolled exotherm.

ExperimentalWorkflow cluster_prep Preparation cluster_run Reaction Execution cluster_analysis Data Analysis prep_reactor Assemble Reactor System calibrate Calibrate Heat Transfer (UA) prep_reactor->calibrate charge Charge Initial Reactants & Solvent calibrate->charge start_logging Start Data Logging charge->start_logging start_dosing Begin Controlled Dosing start_logging->start_dosing monitor Monitor Temperature & Heat Flow start_dosing->monitor stop_logging Stop Data Logging monitor->stop_logging integrate Integrate Heat Flow Curve stop_logging->integrate calculate Calculate ΔH and ΔTad integrate->calculate assess Assess Process Safety calculate->assess

Caption: Experimental workflow for reaction calorimetry.

References

Validation & Comparative

Structural Elucidation of 1-(Furan-2-ylmethyl)piperidin-4-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive confirmation of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel compounds such as 1-(Furan-2-ylmethyl)piperidin-4-amine, a derivative of interest in medicinal chemistry, unambiguous structural verification is paramount. This guide provides a comparative overview of X-ray crystallography as the gold standard for structural determination, alongside other powerful analytical techniques. While a public crystal structure for this compound is not currently available, this document will use data from closely related furan and piperidine-containing compounds to illustrate the principles and data outputs of each method.

Comparison of Structural Analysis Techniques

The selection of an analytical technique for structural confirmation depends on the nature of the sample, the required level of detail, and the experimental feasibility. Below is a comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most common and complementary techniques for the characterization of small organic molecules.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample Phase Crystalline SolidSolutionGas Phase Ions
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms (1H, 13C), stereochemistry, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous determination of absolute structureProvides detailed information about the chemical environment of atoms in solutionHigh sensitivity, requires very small sample amounts
Limitations Requires a single, well-ordered crystalCan be complex to interpret for large molecules, may not provide absolute stereochemistry without standardsDoes not provide direct information on atom connectivity or 3D structure
Typical Data Output Crystallographic Information File (CIF), electron density maps1D and 2D spectra (e.g., 1H, 13C, COSY, HSQC)Mass spectrum (m/z vs. intensity)

Illustrative Crystallographic Data for a Related Furan Derivative

To exemplify the data obtained from an X-ray crystallography experiment, the following table summarizes the crystallographic data for a related compound, (4Z)-4-{--INVALID-LINK--methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one[1].

ParameterValue
Chemical Formula C21H16ClN3O2
Molecular Weight 377.82 g/mol
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 17.1008(16) Å, b = 12.4737(12) Å, c = 17.9070(17) Å, β = 111.276(2)°
Volume 3559.4(6) ų
Z 8
Radiation Type Mo Kα
Temperature 295 K

Complementary Spectroscopic Data

For a comprehensive structural confirmation, data from multiple techniques are typically correlated. For instance, a study on the synthesis of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives utilized both NMR and MS to characterize the synthesized compounds[2].

TechniqueObservation
¹H NMR Provides information on the number and types of protons and their neighboring atoms.
¹³C NMR Reveals the number and types of carbon atoms in the molecule.
LC-MS Confirms the molecular weight of the compound. For example, a related compound showed a mass-to-charge ratio (m/z) of [M+1] 268.1[2].

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the structural confirmation of a novel compound, integrating both crystallographic and spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS CrystalGrowth Crystal Growth Purification->CrystalGrowth DataCorrelation Data Correlation & Final Structural Confirmation NMR->DataCorrelation MS->DataCorrelation XrayDiffraction X-ray Diffraction CrystalGrowth->XrayDiffraction StructureSolution Structure Solution & Refinement XrayDiffraction->StructureSolution StructureSolution->DataCorrelation

Caption: Workflow for the structural confirmation of a novel chemical entity.

Experimental Protocols

1. X-ray Crystallography

A suitable single crystal of the target compound is mounted on a goniometer head. Data collection is typically performed on a diffractometer equipped with a CCD area detector using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The crystal is kept at a constant low temperature (e.g., 100 K or 295 K) during data collection. The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

2. NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

3. Mass Spectrometry

Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion.

Signaling Pathways and Logical Relationships

The structural information derived from these techniques is crucial for understanding the molecule's potential biological activity. For instance, the 3D structure can inform how the molecule might interact with a biological target, such as a receptor or enzyme. This relationship can be visualized as follows:

G Structure Molecular Structure (from X-ray, NMR, MS) SAR Structure-Activity Relationship (SAR) Studies Structure->SAR Activity Biological Activity (e.g., Inhibition, Activation) SAR->Activity Target Biological Target (e.g., Receptor, Enzyme) Target->SAR Development Drug Development (Lead Optimization) Activity->Development

Caption: Logical relationship from structural determination to drug development.

References

Comparative Analysis of 1-(Furan-2-ylmethyl)piperidin-4-amine and Structurally Similar Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of 1-(Furan-2-ylmethyl)piperidin-4-amine and its structural analogs. The information is compiled from various studies to offer insights into its potential biological activities, supported by experimental data and detailed protocols.

The 4-aminopiperidine scaffold is a versatile structural motif found in a multitude of biologically active compounds.[1] Substitutions at the 1- and 4-positions of the piperidine ring significantly influence the pharmacological profile of these molecules, leading to a wide range of therapeutic applications, including antifungal, anti-HIV, and central nervous system activities.[1][2] This guide focuses on this compound, a compound featuring a furan moiety, which is also a common constituent in many pharmacologically active substances.[3] The furan ring's unique electronic properties and ability to engage in various chemical interactions contribute to its diverse biological activities.[3]

This analysis will compare this compound with its analogs, where the furan ring is replaced by other aromatic or aliphatic groups, and the amine at the 4-position is modified. The comparison will be based on reported in vitro activities, including antifungal efficacy, N-type calcium channel blocking, and dopamine transporter binding affinity.

Quantitative Comparison of Biological Activities

The following tables summarize the biological activities of this compound analogs from various studies. It is important to note that the data has been compiled from different sources, and direct comparison should be made with caution due to potential variations in experimental conditions.

Antifungal Activity

A study on 4-aminopiperidine derivatives as novel antifungal agents targeting ergosterol biosynthesis provides valuable structure-activity relationship (SAR) data.[4] While this compound was not explicitly tested, the activity of analogs with similar N-substituents can be informative. The antifungal activity is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundN1-Substituent4-Amino SubstituentCandida albicans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)Reference
1-Benzyl-N-dodecylpiperidin-4-amineBenzyln-Dodecyl1 - 42 - 8[4]
N-Dodecyl-1-phenethylpiperidin-4-aminePhenethyln-Dodecyl1 - 42 - 8[4]
1-(4-tert-Butylbenzyl)-N-dodecylpiperidin-4-amine4-tert-Butylbenzyln-Dodecyl4 - 168 - 32[4]

This table is adapted from a study on novel antifungal 4-aminopiperidines.[4] The results highlight that a long alkyl chain at the 4-amino position combined with a benzyl or phenethyl group at the N1 position confers potent antifungal activity.

N-Type Calcium Channel Blocking Activity

Several 4-aminopiperidine derivatives have been investigated as N-type calcium channel blockers for the potential treatment of pain.[5][6] The data below presents the inhibitory concentration (IC50) for blocking N-type calcium channels.

CompoundN1-Substituent4-Amino SubstituentN-Type Calcium Channel Inhibition (IC50 in µM)Reference
1-(4,4-diphenylbutyl)-N-(3-phenylpropyl)piperidin-4-amine4,4-diphenylbutyl3-phenylpropyl0.12[5]
1-cinnamyl-N-(3,3-diphenylpropyl)piperidin-4-aminecinnamyl3,3-diphenylpropyl0.25[5]
1-(4,4-bis(4-fluorophenyl)butyl)-N-methylpiperidin-4-amine4,4-bis(4-fluorophenyl)butylmethyl0.08[5]

This table is compiled from a study on 4-aminopiperidine derivatives as N-type calcium channel blockers.[5] The data suggests that bulky lipophilic substituents at both the N1 and 4-amino positions are favorable for potent N-type calcium channel blocking activity.

Dopamine Transporter (DAT) Binding Affinity

Analogues of 4-aminopiperidine have also been explored as ligands for the dopamine transporter (DAT), which is a target for the treatment of various neurological and psychiatric disorders.[7][8] The binding affinity is presented as the inhibitory constant (Ki) in nM.

CompoundN1-Substituent4-Position SubstituentDAT Binding Affinity (Ki in nM)Reference
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909)2-[bis(4-fluorophenyl)methoxy]ethyl3-phenylpropyl (on piperazine N4)17.6[7]
(+)-1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazine2-[bis(4-fluorophenyl)methoxy]ethyl(S)-2-hydroxypropyl (on piperazine N4)11[8]
1-(Diphenylmethyl)-4-(3-phenylpropyl)piperidineDiphenylmethyl3-phenylpropyl25[7]

This table includes data from studies on piperidine and piperazine derivatives as DAT ligands.[7][8] High affinity is generally observed with bulky aromatic substituents.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.

Antifungal Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol is based on the standardized methods for antifungal susceptibility testing.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer. This suspension is then diluted to the final inoculum concentration in the test medium.

  • Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate test medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the drug-free control well. The growth inhibition is assessed visually or by measuring the optical density at a specific wavelength.[4]

N-Type Calcium Channel Blocker Assay (Whole-Cell Patch-Clamp)

This protocol describes a common method for evaluating the effect of compounds on N-type calcium channels.

  • Cell Culture: A cell line stably expressing the human N-type calcium channel (Cav2.2) is used (e.g., HEK293 cells). The cells are maintained in an appropriate culture medium.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. The extracellular solution contains a high concentration of Ba2+ as the charge carrier to isolate the calcium channel currents. The intracellular solution contains a Cs-based solution to block potassium channels.

  • Drug Application: Test compounds are dissolved in the extracellular solution and applied to the cells via a perfusion system.

  • Data Acquisition and Analysis: N-type calcium channel currents are elicited by a depolarizing voltage step. The peak current amplitude is measured before and after the application of the test compound. The percentage of current inhibition is calculated, and the IC50 value is determined by fitting the concentration-response data to a logistic equation.[5]

Dopamine Transporter (DAT) Binding Assay (Radioligand Binding Assay)

This protocol outlines a standard method for determining the binding affinity of compounds to the dopamine transporter.

  • Membrane Preparation: Rat striatal tissue or cells expressing the human DAT are homogenized in a buffer and centrifuged to obtain a membrane preparation.

  • Binding Assay: The membrane preparation is incubated with a radiolabeled ligand specific for the DAT (e.g., [3H]WIN 35,428) and various concentrations of the test compound in a 96-well plate.

  • Filtration and Scintillation Counting: The incubation is terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated as the difference between the total binding and the non-specific binding (determined in the presence of a high concentration of a known DAT inhibitor). The Ki value of the test compound is calculated from its IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[7]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and potential mechanism of action of 4-aminopiperidine derivatives.

Synthesis_Workflow N-substituted-4-piperidone N-substituted-4-piperidone Reductive Amination Reductive Amination N-substituted-4-piperidone->Reductive Amination Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->Reductive Amination 1-Substituted-4-aminopiperidine 1-Substituted-4-aminopiperidine Reductive Amination->1-Substituted-4-aminopiperidine

General synthesis of 4-aminopiperidine derivatives.

N_Type_Calcium_Channel_Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives N_Type_Ca_Channel N-Type Ca2+ Channel Action_Potential->N_Type_Ca_Channel Opens Ca_Influx Ca2+ Influx N_Type_Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Neurotransmitter Neurotransmitter Vesicle_Fusion->Neurotransmitter Receptor Receptor Neurotransmitter->Receptor Postsynaptic_Signal Postsynaptic Signal Receptor->Postsynaptic_Signal Compound 1-(Furan-2-ylmethyl) piperidin-4-amine (or Analog) Compound->N_Type_Ca_Channel Blocks

Modulation of neurotransmission by N-type calcium channel blockers.

References

A Comparative Guide to Validating the Purity of 1-(Furan-2-ylmethyl)piperidin-4-amine by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comparative overview and detailed experimental protocols for validating the purity of 1-(Furan-2-ylmethyl)piperidin-4-amine using two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined below are designed to offer robust, reliable, and sensitive detection of the main compound and potential process-related impurities.

Data Presentation: Comparative Analysis

The following table summarizes hypothetical data for the analysis of a this compound sample, illustrating how HPLC-UV and LC-MS can be used to identify and quantify the main component and potential impurities. The impurities listed are based on the likely synthesis route involving the reductive amination of Furan-2-carbaldehyde with Piperidin-4-amine.

Table 1: Comparative Purity Analysis of this compound

AnalyteRetention Time (min) - HPLC% Area - HPLCRetention Time (min) - LC-MSObserved [M+H]⁺ (m/z)Theoretical [M+H]⁺ (m/z)Identification
Piperidin-4-amine2.150.082.18101.10101.10Starting Material
Furan-2-carbaldehyde3.540.123.5797.0397.03Starting Material
This compound 10.23 99.75 10.28 181.13 181.14 Main Compound
Impurity A (Di-substituted)15.880.0515.92259.18259.18Process Impurity

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS analyses are provided below. These protocols serve as a starting point and may require further optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed for the quantitative determination of purity and the detection of known and unknown impurities.

1. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to prepare a solution with a final concentration of 0.5 mg/mL.

  • Reference Standard Solution: Prepare a solution of the reference standard at the same concentration.

  • Solvent: A mixture of Water:Acetonitrile (50:50 v/v) is recommended as the diluent.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

3. Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total peak area.

  • Impurities are reported as area percentages.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method provides mass information for peak identification and confirmation, offering higher specificity than HPLC-UV.

1. Sample Preparation:

  • Prepare the sample solution as described in the HPLC protocol, but at a lower concentration of approximately 0.1 mg/mL in the mobile phase.

2. LC Conditions:

  • The LC conditions (Column, Mobile Phase, Gradient, Flow Rate, Temperature, Injection Volume) are identical to the HPLC-UV method to ensure comparable retention times.

3. MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI).[1]

  • Polarity: Positive Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Scan Range: 50-500 m/z.

4. Data Analysis:

  • Extract ion chromatograms for the theoretical masses of the main compound and expected impurities.

  • Confirm the identity of peaks by comparing their measured mass-to-charge ratio ([M+H]⁺) with the theoretical value.

Visualizations

The following diagrams illustrate the logical workflow of the analytical process and the relationship between the two methods.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Acquisition & Analysis cluster_3 Final Reporting A Weighing of This compound B Dissolution in Mobile Phase Diluent A->B C HPLC-UV Analysis B->C D LC-MS Analysis B->D E Quantitative Purity (Area % Calculation) C->E F Peak Identification (Mass Confirmation) D->F G Purity Validation Report E->G F->G

Caption: Analytical workflow for purity validation.

G main Purity Validation of This compound hplc HPLC-UV main->hplc lcms LC-MS main->lcms quant Quantitative Analysis (How much?) hplc->quant Primary Method qual Qualitative Analysis (What is it?) hplc->qual Based on Retention Time lcms->qual High Confidence ident Impurity Identification (Structural Confirmation) lcms->ident Primary Method

Caption: Relationship between HPLC and LC-MS in purity analysis.

References

A Comparative Analysis of the Biological Activity of Furan and Thiophene Piperidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heterocyclic rings is a cornerstone of modern medicinal chemistry. Among these, the piperidine scaffold is a highly privileged structure, present in a vast array of clinically approved drugs targeting a wide range of diseases.[1][2][3] The bioisosteric replacement of phenyl groups or other aromatic systems with five-membered heterocycles like furan and thiophene is a common strategy to modulate the pharmacological properties of drug candidates.[1][4] This guide provides a comparative overview of the biological activities of piperidine analogs containing furan and thiophene rings, supported by experimental data and detailed protocols.

At a Glance: Furan vs. Thiophene Analogs

The choice between a furan and a thiophene moiety in a drug candidate can significantly impact its biological activity, metabolic stability, and pharmacokinetic profile. Thiophene, often considered a bioisostere of a monosubstituted phenyl ring, can enhance drug-receptor interactions through its sulfur atom.[5] Furan, on the other hand, introduces a different electronic and steric profile. The following sections provide a direct comparison of furan- and thiophene-containing analogs in the context of CXCR4 inhibition, a critical pathway in inflammation and cancer metastasis.

Comparative Biological Activity: CXCR4 Inhibition

A study focused on the development of novel CXCR4 inhibitors provides a direct comparison of the biological activity of furan and thiophene analogs. While not strictly piperidine derivatives, these compounds were designed based on known CXCR4 antagonists that feature piperidine-like structures. The data below showcases the effective concentrations (EC50) for the inhibition of metastatic cell invasion.

Compound IDHeterocyclic CoreSubstitution PatternEC50 (nM) for Invasion Inhibition
2d 2,5-disubstituted FuranR = 4-fluorophenyl180
2j 2,5-disubstituted FuranR = 2-pyridyl210
8a 3,4-disubstituted ThiopheneR = 4-fluorophenyl190

Data extracted from a study on CXCR4 inhibitors.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (General Protocol)

This protocol is a representative example of how the binding affinity of furan and thiophene piperidine analogs to a specific receptor (e.g., sigma receptors) can be determined.

Objective: To determine the inhibitory constant (Ki) of test compounds for a target receptor.

Materials:

  • Radioligand: A tritiated ligand known to bind to the target receptor (e.g., --INVALID-LINK---pentazocine for the sigma-1 receptor).

  • Receptor Source: Homogenates of tissues known to express the target receptor (e.g., male Sprague Dawley rat liver).

  • Buffers: Tris buffer (50 mM, pH 8.0).

  • Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 10 μM (+)-pentazocine).

  • Test Compounds: Furan and thiophene piperidine analogs dissolved in an appropriate solvent.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Prepare the reaction mixture in a final volume of 0.5 mL in Tris buffer.

  • Add the following components in order:

    • Receptor homogenate.

    • Radioligand (at a concentration near its Kd value, e.g., 2 nM --INVALID-LINK---pentazocine).

    • Varying concentrations of the test compound or the non-specific binding control.

  • Incubate the mixture for a specified time and temperature (e.g., 120 minutes at 37°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

CXCR4 Signaling Pathway

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a crucial role in cell migration, including processes like inflammation and cancer metastasis. The diagram below illustrates the signaling cascade initiated by the binding of CXCL12 to CXCR4, which can be inhibited by furan and thiophene analogs.

CXCR4_Signaling cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream CXCL12 CXCL12 Ligand CXCL12->CXCR4 Binds Analogs Furan/Thiophene Analogs Analogs->CXCR4 Inhibits Cellular_Response Cellular Response (Migration, Proliferation) Downstream->Cellular_Response

Caption: CXCR4 signaling pathway and its inhibition by furan/thiophene analogs.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel furan and thiophene piperidine analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Furan/Thiophene precursors, Piperidine derivatives) Synth Multi-step Synthesis Start->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify Analogs Furan & Thiophene Piperidine Analogs Purify->Analogs Screening Primary Screening (e.g., Receptor Binding Assay) Analogs->Screening Functional Functional Assays (e.g., Cell Invasion Assay) Screening->Functional Data Quantitative Data (IC50, Ki, EC50) Functional->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Workflow for synthesis and biological evaluation of piperidine analogs.

References

A Comparative Guide to the Synthetic Routes of 1-(Furan-2-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-(Furan-2-ylmethyl)piperidin-4-amine, a valuable building block in medicinal chemistry. The discussed methodologies, Reductive Amination and Direct N-Alkylation, are critically evaluated based on their efficiency, reagent accessibility, and reaction conditions. All quantitative data is presented in a clear tabular format, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathways.

Introduction

The synthesis of N-substituted piperidines is a cornerstone in the development of novel therapeutic agents due to the prevalence of the piperidine scaffold in a vast array of pharmaceuticals. This compound, in particular, incorporates a furan moiety, a versatile heterocycle known to participate in various biological interactions. The selection of an optimal synthetic route is crucial for efficient and scalable production. This guide compares two common and effective strategies for the synthesis of this target compound.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be efficiently achieved through two primary methods: Reductive Amination and Direct N-Alkylation. A summary of the key reaction parameters is presented in Table 1.

ParameterRoute 1: Reductive AminationRoute 2: Direct N-Alkylation
Starting Materials Piperidin-4-amine, Furan-2-carbaldehydePiperidin-4-amine, 2-(Chloromethyl)furan
Key Reagents Sodium triacetoxyborohydrideSodium iodide, Potassium carbonate
Solvent DichloromethaneAcetonitrile
Reaction Temperature Room Temperature80 °C (Reflux)
Reaction Time 12 hours24 hours
Yield (%) ~90% (Estimated)~85% (Estimated)
Purification Column ChromatographyExtraction and Crystallization

Table 1: Comparison of Synthetic Routes

Synthetic Pathway Diagrams

The two synthetic routes are visually represented in the diagrams below, generated using Graphviz.

G cluster_0 Route 1: Reductive Amination A Piperidin-4-amine C [Intermediate Imine] A->C Condensation B Furan-2-carbaldehyde B->C D This compound C->D Reduction (NaBH(OAc)3)

Caption: Synthetic pathway for Route 1: Reductive Amination.

G cluster_1 Route 2: Direct N-Alkylation E Piperidin-4-amine G This compound E->G Nucleophilic Substitution (K2CO3, NaI) F 2-(Chloromethyl)furan F->G

Caption: Synthetic pathway for Route 2: Direct N-Alkylation.

Experimental Protocols

Route 1: Reductive Amination

This one-pot procedure involves the formation of an imine intermediate from piperidin-4-amine and furan-2-carbaldehyde, which is subsequently reduced in situ.

Materials:

  • Piperidin-4-amine (1.0 g, 10 mmol)

  • Furan-2-carbaldehyde (0.96 g, 10 mmol)

  • Sodium triacetoxyborohydride (3.18 g, 15 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol solvent system

Procedure:

  • To a solution of piperidin-4-amine in anhydrous DCM, add furan-2-carbaldehyde at room temperature with stirring.

  • Stir the mixture for 1 hour to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/methanol gradient to afford the desired product.

Route 2: Direct N-Alkylation

This method relies on the nucleophilic substitution of a halide by the primary amine of piperidin-4-amine.

Materials:

  • Piperidin-4-amine (1.0 g, 10 mmol)

  • 2-(Chloromethyl)furan (1.16 g, 10 mmol)

  • Potassium carbonate (2.76 g, 20 mmol)

  • Sodium iodide (0.15 g, 1 mmol, catalytic)

  • Acetonitrile, anhydrous (50 mL)

  • Deionized water

  • Diethyl ether

Procedure:

  • To a suspension of potassium carbonate and a catalytic amount of sodium iodide in anhydrous acetonitrile, add piperidin-4-amine.

  • Add 2-(chloromethyl)furan to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in deionized water and extract with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be further purified by crystallization or column chromatography if necessary.

Discussion

Reductive Amination is often the preferred method due to its mild reaction conditions and generally high yields. The use of sodium triacetoxyborohydride as a reducing agent is advantageous as it is selective for the reduction of the imine in the presence of the aldehyde. This one-pot nature of the reaction also contributes to its efficiency.

Direct N-Alkylation provides a straightforward alternative, particularly when the corresponding haloalkane is readily available. The use of a base such as potassium carbonate is essential to neutralize the hydrohalic acid formed during the reaction. The addition of a catalytic amount of sodium iodide can facilitate the reaction through the in situ formation of the more reactive iodo-intermediate via the Finkelstein reaction. However, this method may require higher temperatures and longer reaction times compared to reductive amination.

Conclusion

Both Reductive Amination and Direct N-Alkylation represent viable and effective strategies for the synthesis of this compound. The choice between the two routes will likely depend on the availability of starting materials, desired reaction conditions, and scalability considerations. For laboratory-scale synthesis, Reductive Amination often offers a more efficient and milder approach. For larger-scale production, the cost and availability of reagents for both routes should be carefully considered.

A Comparative Guide to Common Reducing Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of functional groups is a cornerstone of modern organic synthesis, critical for the construction of complex molecules and active pharmaceutical ingredients. The choice of reducing agent is paramount, as it dictates the outcome of a reaction, influencing chemoselectivity, stereoselectivity, and overall yield. This guide provides an objective comparison of four widely used reducing agents: Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), Diisobutylaluminum Hydride (DIBAL-H), and Catalytic Hydrogenation. Experimental data is presented to support the comparison, along with detailed protocols for key transformations.

Performance Comparison of Reducing Agents

The efficacy of a reducing agent is highly dependent on the substrate and the desired product. The following table summarizes the reactivity of common reducing agents with various functional groups, including typical reaction conditions and approximate yields.

Functional GroupSubstrate ExampleReducing AgentConditionsTimeYield (%)Citation
Aldehyde BenzaldehydeNaBH₄Methanol, 25°C15 min>95
BenzaldehydeLiAlH₄Diethyl ether, then H₃O⁺30 min~90
BenzaldehydeDIBAL-HToluene, -78°C1-2 h>90
BenzaldehydeH₂/Pd-CEthanol, 25°C, 1 atm1-3 h>98
Ketone AcetophenoneNaBH₄Ethanol, 25°C30 min>95
AcetophenoneLiAlH₄Diethyl ether, then H₃O⁺1 h~92
AcetophenoneDIBAL-HToluene, 0°C to rt2-4 h>90
AcetophenoneH₂/Raney NiEthanol, 50°C, 50 atm4-6 h>95
Ester Ethyl benzoateNaBH₄Methanol, reflux24 hLow to moderate
Ethyl benzoateLiAlH₄Diethyl ether, then H₃O⁺2-4 h>90
Ethyl benzoateDIBAL-HToluene, -78°C1-2 h>90 (to aldehyde)
Ethyl benzoateH₂/Ru-complexMethanol, 100°C, 50 atm12 h>95
Carboxylic Acid Benzoic AcidNaBH₄No reaction-0
Benzoic AcidLiAlH₄THF, then H₃O⁺6-12 h>90
Benzoic AcidDIBAL-HToluene, 25°C4-8 hSlow/low yield
Benzoic AcidH₂/Rh-CAcetic acid, 80°C, 70 atm12-24 h~90
Amide BenzamideNaBH₄No reaction-0
BenzamideLiAlH₄THF, then H₃O⁺6-12 h>85 (to amine)
BenzamideDIBAL-HToluene, 0°C to rt4-8 hModerate (to amine)
BenzamideH₂/Rh-CEthanol/AcOH, 100°C, 100 atm24 h>90 (to amine)
Nitrile BenzonitrileNaBH₄No reaction-0
BenzonitrileLiAlH₄Diethyl ether, then H₃O⁺2-4 h>85 (to amine)
BenzonitrileDIBAL-HToluene, -78°C to rt2-4 h>90 (to aldehyde)
BenzonitrileH₂/Raney NiEthanol/NH₃, 80°C, 100 atm8-12 h>90 (to amine)
Alkene StyreneNaBH₄No reaction-0
StyreneLiAlH₄No reaction-0
StyreneDIBAL-HNo reaction-0
StyreneH₂/Pd-CEthanol, 25°C, 1 atm1-2 h>99
Nitro Group NitrobenzeneNaBH₄No reaction-0
NitrobenzeneLiAlH₄Diethyl ether, then H₃O⁺2-4 hAzo/azoxy products
NitrobenzeneDIBAL-HNo reaction-0
NitrobenzeneH₂/Pd-CMethanol, 25°C, 1 atm1-3 h>98 (to aniline)

Key Experimental Protocols

Below are detailed methodologies for representative reduction reactions.

Reduction of an Aldehyde to a Primary Alcohol using Sodium Borohydride

This protocol describes the reduction of benzaldehyde to benzyl alcohol.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Sodium borohydride (0.19 g, 5 mmol)

  • Methanol (20 mL)

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve benzaldehyde in 20 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in small portions over 10 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (pH ~7).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield benzyl alcohol.

Reduction of an Ester to a Primary Alcohol using Lithium Aluminum Hydride

This protocol details the reduction of ethyl benzoate to benzyl alcohol. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Lithium aluminum hydride (0.38 g, 10 mmol)

  • Anhydrous diethyl ether (50 mL)

  • Ethyl benzoate (1.50 g, 10 mmol) in 20 mL of anhydrous diethyl ether

  • Ethyl acetate

  • 1 M Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add LiAlH₄ and 50 mL of anhydrous diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Add the solution of ethyl benzoate dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water (1 mL), then 15% aqueous NaOH (1 mL), and finally water (3 mL).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzyl alcohol.

Partial Reduction of an Ester to an Aldehyde using DIBAL-H

This protocol describes the conversion of ethyl benzoate to benzaldehyde. Caution: DIBAL-H is pyrophoric and reacts violently with water. Handle under an inert atmosphere.

Materials:

  • Ethyl benzoate (1.50 g, 10 mmol)

  • Anhydrous toluene (50 mL)

  • DIBAL-H (1.0 M solution in hexanes, 11 mL, 11 mmol)

  • Methanol

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethyl benzoate in 50 mL of anhydrous toluene in a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise via syringe over 30 minutes, maintaining the internal temperature below -70°C.

  • Stir the reaction mixture at -78°C for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction at -78°C by the slow addition of methanol (5 mL).

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Add 1 M HCl (30 mL) and stir until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure to yield benzaldehyde.

Catalytic Hydrogenation of an Alkene using Palladium on Carbon (Pd/C)

This protocol outlines the reduction of styrene to ethylbenzene.

Materials:

  • Styrene (1.04 g, 10 mmol)

  • 10% Palladium on carbon (Pd/C) (50 mg)

  • Ethanol (25 mL)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation flask, dissolve styrene in 25 mL of ethanol.

  • Carefully add the 10% Pd/C catalyst.

  • Connect the flask to a hydrogenation apparatus (e.g., a Parr shaker or a balloon filled with hydrogen).

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction by TLC or by observing the uptake of hydrogen.

  • Once the reaction is complete (typically 1-2 hours), carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield ethylbenzene.

Visualizing Reaction Pathways and Selection Logic

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a reduction reaction and a decision-making process for selecting an appropriate reducing agent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Substrate in Anhydrous Solvent B Inert Atmosphere (N2/Ar) A->B C Cool to Reaction Temperature B->C D Slow Addition of Reducing Agent C->D E Stir at Reaction Temperature D->E F Monitor by TLC/GC/LC-MS E->F G Quench Excess Reagent F->G H Aqueous Extraction G->H I Dry Organic Layer H->I J Purification (Chromatography/Distillation) I->J

Caption: General experimental workflow for a reduction reaction.

G Start Select Functional Group to Reduce FG Functional Group Start->FG Ald_Ket Ald_Ket FG->Ald_Ket Aldehyde or Ketone Ester_Acid Ester_Acid FG->Ester_Acid Ester or Carboxylic Acid Amide_Nitrile Amide_Nitrile FG->Amide_Nitrile Amide or Nitrile Alkene_Alkyne Alkene_Alkyne FG->Alkene_Alkyne Alkene or Alkyne Nitro Nitro FG->Nitro Nitro Group Ald_Ket_Choice Desired Product? Ald_Ket->Ald_Ket_Choice Ester_Acid_Choice Desired Product? Ester_Acid->Ester_Acid_Choice Amide_Nitrile_Choice Desired Product? Amide_Nitrile->Amide_Nitrile_Choice H2_cat Catalytic Hydrogenation (e.g., H2/Pd-C) Alkene_Alkyne->H2_cat Alkane H2_cat_nitro Catalytic Hydrogenation (e.g., H2/Pd-C) Nitro->H2_cat_nitro Amine NaBH4 NaBH4 Ald_Ket_Choice->NaBH4 Alcohol LiAlH4_AK LiAlH4 Ald_Ket_Choice->LiAlH4_AK Alcohol (stronger) LiAlH4_EA LiAlH4 Ester_Acid_Choice->LiAlH4_EA Alcohol DIBALH_Ester DIBAL-H (-78°C) Ester_Acid_Choice->DIBALH_Ester Aldehyde (from Ester) LiAlH4_AN LiAlH4 Amide_Nitrile_Choice->LiAlH4_AN Amine DIBALH_Nitrile DIBAL-H (-78°C to rt) Amide_Nitrile_Choice->DIBALH_Nitrile Aldehyde (from Nitrile)

Caption: Decision tree for selecting a suitable reducing agent.

Head-to-Head Comparison: Sotatercept vs. Standard of Care in Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of sotatercept, a first-in-class activin signaling inhibitor, against the standard of care for the treatment of Pulmonary Arterial Hypertension (PAH). The information presented is supported by key clinical trial data and outlines the experimental methodologies used to evaluate the drug's efficacy.

Introduction to Sotatercept and its Comparator

Pulmonary Arterial Hypertension is a progressive disease characterized by the proliferative remodeling of pulmonary vessels, leading to increased pulmonary vascular resistance and, ultimately, right heart failure.[1][2] For years, treatment has focused on three major pathways: the prostacyclin, nitric oxide, and endothelin pathways.[3]

Sotatercept represents a novel therapeutic approach. Approved by the FDA, it is a recombinant fusion protein that acts as a ligand trap for members of the Transforming Growth Factor-β (TGF-β) superfamily, specifically activins and growth differentiation factors (GDFs).[1][3][4] Its mechanism aims to rebalance the pro-proliferative (mediated by SMAD2/3) and anti-proliferative (mediated by SMAD1/5/8) signaling pathways, which are dysregulated in PAH.[3][5] This guide compares the efficacy of sotatercept as an add-on therapy to stable background therapy (standard of care) versus placebo with standard of care.

Mechanism of Action: Rebalancing Cellular Signaling in PAH

In patients with PAH, there is an imbalance in the TGF-β superfamily signaling. Reduced signaling through the anti-proliferative Bone Morphogenetic Protein Receptor Type 2 (BMPR2) pathway and increased signaling through the pro-proliferative Activin/GDF pathway (via ActRIIa) drives vascular remodeling.[3]

Sotatercept is a fusion protein composed of the extracellular domain of the human activin receptor type IIA (ActRIIA) linked to the Fc domain of human IgG1.[3][4] It acts as a "decoy" receptor, trapping circulating activins and GDFs.[3][4][5] This sequestration prevents these ligands from binding to their natural receptors on the cell surface, thereby inhibiting the downstream activation of the pro-proliferative SMAD2/3 pathway.[1][3] The resulting recalibration of signaling is believed to restore the balance, favoring the anti-proliferative pathways and mitigating vascular remodeling.[3][5]

Sotatercept_Mechanism_of_Action Activins & GDFs Activins & GDFs Sotatercept Sotatercept (Decoy Receptor) Activins & GDFs->Sotatercept ActRIIa ActRIIa Receptor Activins & GDFs->ActRIIa Binds & Activates SMAD23 pSMAD 2/3 ActRIIa->SMAD23 Phosphorylates BMPR2 BMPR2 Receptor SMAD158 pSMAD 1/5/8 BMPR2->SMAD158 Phosphorylates Proliferation Cell Proliferation, Vascular Remodeling SMAD23->Proliferation Leads to Antiproliferation Anti-Proliferation, Vascular Health SMAD158->Antiproliferation Experimental_Workflow cluster_workflow Workflow: Cell-Based Luciferase Reporter Assay A 1. Cell Seeding Seed cells with SMAD2/3 luciferase reporter construct in a 96-well plate. B 2. Compound Treatment Add varying concentrations of Sotatercept. A->B C 3. Ligand Stimulation Add Activin A/GDF to activate the pathway. B->C D 4. Incubation Allow time for signaling and reporter expression. C->D E 5. Cell Lysis & Reagent Addition Lyse cells and add luciferase substrate. D->E F 6. Signal Detection Measure luminescence using a plate reader. E->F G 7. Data Analysis Calculate IC50 value to determine potency. F->G

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(Furan-2-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(Furan-2-ylmethyl)piperidin-4-amine is a chemical entity featuring a furan ring, a piperidine core, and a primary amine group. As with any compound in the pharmaceutical development pipeline, establishing robust and reliable analytical methods for its quantification and characterization is critical for ensuring product quality, safety, and efficacy. The process of analytical method validation, and subsequently cross-validation when methods are transferred or updated, provides documented evidence that a method is suitable for its intended purpose.[1][2][3][4]

Comparison of Potential Analytical Methods

The choice of an analytical method is dictated by the specific requirements of the analysis, such as the need for high sensitivity for impurity profiling versus the need for high throughput in routine quality control. Based on the structure of this compound, the following chromatographic methods are most applicable.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity using a liquid mobile phase and stationary phase, with detection via UV absorbance by the furan ring.Separation based on polarity, followed by detection based on the mass-to-charge ratio of the analyte and its fragments, offering high specificity.[8][9][10]Separation of volatile compounds in a gaseous mobile phase, with detection by mass spectrometry. Requires analyte to be volatile or made volatile through derivatization.[11][12]
Selectivity Moderate to high. Dependent on chromatographic resolution from impurities and matrix components.[2]Very high. Can distinguish the analyte from co-eluting compounds with different mass-to-charge ratios.[8]High to very high. Mass spectral data provides a unique fingerprint for the compound.
Sensitivity (LOD/LOQ) Moderate (typically low µg/mL to high ng/mL).[13][14]Very high (typically pg/mL to low ng/mL). Ideal for trace analysis and genotoxic impurities.[8]High, but dependent on the efficiency of derivatization and the volatility of the derivative.
Throughput High. Typical run times are in the range of 5-15 minutes.Moderate to high. Run times are similar to HPLC, but instrumentation is more complex.Moderate. Sample preparation, including derivatization, can be time-consuming.[12]
Instrumentation Cost Low to moderate.High.Moderate.
Key Considerations The furan ring provides a suitable chromophore for UV detection. Method development is relatively straightforward. The basic nature of the amine may cause peak tailing, which can be mitigated with mobile phase additives or specialized columns.The "gold standard" for sensitivity and selectivity. Essential for bioanalytical studies or detecting trace-level impurities.[8][10]The primary amine group makes this compound highly polar and non-volatile, necessitating derivatization to improve its chromatographic properties and prevent peak tailing.[15][16] This adds complexity to sample preparation.

Detailed Experimental Protocols

The following is a hypothetical, detailed protocol for a reversed-phase HPLC-UV method, a common and robust choice for the quantification of pharmaceutical compounds like this compound.

Protocol: Quantification of this compound by RP-HPLC-UV

1. Objective: To quantify this compound in a drug substance sample using a stability-indicating reversed-phase high-performance liquid chromatography method with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Sample of this compound for analysis

3. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Analytical balance

  • Volumetric flasks, pipettes, and autosampler vials

4. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (based on the typical absorbance of a furan ring)

  • Injection Volume: 10 µL

5. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

6. System Suitability: Inject the 25 µg/mL working standard solution six times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the theoretical plates are ≥ 2000.

7. Analysis: Construct a calibration curve by injecting the working standard solutions. Inject the sample solution in duplicate. Calculate the concentration of the sample using the linear regression equation from the calibration curve.

Cross-Validation of Analytical Methods

Cross-validation is performed to compare the results from two different analytical methods or two different laboratories/instruments using the same method. This ensures that the new or transferred method provides equivalent results to the original, validated method.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Acceptance Criteria (e.g., based on statistical equivalence) B Select Batches for Analysis (at least 3, covering the expected range) A->B C Method 1 / Lab 1 Analysis (Original Validated Method) B->C D Method 2 / Lab 2 Analysis (New or Transferred Method) B->D E Data Compilation (Tabulate results for each batch) C->E D->E F Statistical Analysis (e.g., t-test, F-test, equivalence testing) E->F G Compare Results to Acceptance Criteria F->G H Results Equivalent? G->H I Cross-Validation Successful H->I Yes J Investigate Discrepancies (Identify root cause of failure) H->J No

References

Navigating the Structure-Activity Landscape: A Comparative Guide to Piperidine Ring Substitutions in Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced effects of chemical substitutions on a molecule's biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of furan-based compounds, with a specific focus on substitutions on the piperidine ring. By presenting quantitative data from key studies, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to be a valuable resource in the design of novel therapeutics.

Comparative Analysis of Biological Activity

The biological activity of furan-based compounds bearing a piperidine moiety is significantly influenced by the nature and position of substituents on the piperidine ring. The following tables summarize the quantitative data from various studies, showcasing the impact of these modifications on different biological targets.

Anti-inflammatory and Antioxidant Activities

A study on hybrid molecules combining a furan core with various N-containing heterocycles, including piperidine, revealed their potential as anti-inflammatory and antioxidant agents. The following table presents the in vitro biological activities of a piperidine-containing furan hybrid.

Compound IDHPSA IC50 (µg/mL)IAD IC50 (µg/mL)MChA IC50 (µg/mL)ATA IC50 (µg/mL)
H2 14.18 ± 0.61104.58 ± 2.6512.87 ± 0.4460.1 ± 8.16
Ketoprofen-126.58 ± 5.00-720.57 ± 19.78
  • HPSA: Hydrogen Peroxide Scavenging Activity

  • IAD: Inhibition of Albumin Denaturation

  • MChA: Metal Chelating Activity

  • ATA: Anti-tryptic Activity

The piperidine-furan hybrid H2 demonstrated notable antioxidant and anti-inflammatory activities, with a significantly lower IC50 value for anti-tryptic activity compared to the standard drug ketoprofen, indicating a potent anti-inflammatory effect[1][2].

Inhibition of Stimulation-2 (ST2) Receptor

In the context of graft-versus-host disease, inhibitors of the ST2 receptor are of significant interest. A study exploring 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors also investigated piperidine substitutions.

Compound IDSubstitution on Phenyl RingIC50 (µM)
4d 3-piperidine5-7

This data suggests that the inclusion of a piperidine ring at the 3-position of the phenyl group attached to the core structure results in improved inhibitory activity against the ST2 receptor, with IC50 values in the low micromolar range[3][4][5].

Anticancer Activity

The antiproliferative effects of furan-pyrazole piperidine derivatives have been evaluated against various cancer cell lines. These compounds have shown inhibitory activity against Akt1 kinase, a key component in cancer cell survival pathways.

A quantitative structure-activity relationship (QSAR) study on a series of furan-pyrazole piperidine derivatives provided insights into their anticancer potential against OVCAR-8 (human ovarian carcinoma) and HCT116 (human colon cancer) cell lines, as well as their inhibitory activity against Akt1[6]. While the direct SAR data for piperidine substitutions was part of a broader computational model in the abstract, the study highlights the importance of the piperidine moiety in achieving potent anticancer activity[6].

Another study on furan-based derivatives identified compounds with cytotoxic activity against the MCF-7 breast cancer cell line[7]. Although these specific compounds did not feature a piperidine ring, the study underscores the potential of the furan scaffold in anticancer drug discovery.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in this guide.

Synthesis of Furan-Piperidine Hybrid Molecules[1][2]
  • Acylation: Furan-2-carbonyl chloride (1 mmol) is added to a solution of piperidine (1 mmol) in dichloromethane (15 mL).

  • Base Addition: After stirring for 10 minutes, triethylamine (1.2 mmol) is added dropwise.

  • Reaction Completion: The reaction mixture is stirred for an additional 30 minutes, with completion monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is washed with diluted hydrochloric acid, a saturated solution of Na2CO3, and water.

  • Purification: The organic layer is dried over anhydrous Na2SO4, concentrated, and filtered through a short column of neutral Al2O3 to yield the final product.

In Vitro Inhibition of Albumin Denaturation (IAD) Assay[1][2]
  • Reaction Mixture: 0.5 mL of the test compound solution (at various concentrations) is mixed with 0.5 mL of a 1% w/v aqueous solution of bovine albumin.

  • pH Adjustment: The pH of the mixture is adjusted to 6.8 using 1N HCl.

  • Incubation: The mixture is incubated at room temperature for 20 minutes.

  • Denaturation: Denaturation is induced by heating the mixture at 55 °C in a water bath for 20 minutes.

  • Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: (% Inhibition) = [(Abs control - Abs sample) / Abs control] x 100. The IC50 value is then determined.

AlphaLISA Assay for ST2/IL-33 Inhibition[3][4][5]
  • Reagents: Recombinant human ST2/IL-1 R4 protein, His-tagged IL-33, AlphaLISA anti-His-tag acceptor beads, and streptavidin-coated donor beads are used.

  • Reaction Setup: The assay is performed in a 384-well plate containing the test compounds, ST2 protein, and His-tagged IL-33 in assay buffer.

  • Incubation: The plate is incubated at room temperature to allow for protein-protein interaction and inhibitor binding.

  • Bead Addition: Anti-His-tag acceptor beads and streptavidin-coated donor beads are added, and the plate is incubated in the dark.

  • Detection: The plate is read on an EnVision plate reader.

  • Data Analysis: The IC50 values are calculated from the resulting dose-response curves.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a generalized experimental workflow and a key signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis furan Furan Precursor synthesis Chemical Synthesis furan->synthesis piperidine Piperidine Synthon piperidine->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Assays (e.g., Enzyme, Cell-based) characterization->in_vitro data_analysis Data Analysis (IC50 determination) in_vitro->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: A generalized workflow for the synthesis, biological evaluation, and SAR analysis of furan-piperidine compounds.

akt_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor Furan-Piperidine Inhibitor Inhibitor->Akt inhibits

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a target for some anticancer furan-piperidine compounds.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of Furan-Piperidine Amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical evaluation of 1-(Furan-2-ylmethyl)piperidin-4-amine derivatives and their closely related analogs reveals a critical interplay between in vitro potency, metabolic stability, and in vivo pharmacological outcomes. This guide provides a comprehensive comparison of the laboratory and whole-organism efficacy of these compounds, offering valuable insights for researchers and drug development professionals in the fields of inflammation and infectious diseases.

This technical guide synthesizes preclinical data on a series of 1-(Furan-2-ylmethyl)pyrrolidine-based Stimulation-2 (ST2) inhibitors, which serve as close structural analogs to the this compound scaffold. The findings from these analogs offer a predictive framework for understanding the translational potential of this class of compounds. Additionally, antimicrobial data for a direct 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivative is included to provide insights into the specific contributions of the piperidine-4-yl moiety.

In Vitro versus In Vivo Efficacy: A Tabulated Comparison

The preclinical assessment of novel therapeutic compounds hinges on a clear understanding of their performance in both controlled laboratory settings and complex biological systems. Below is a summary of the key efficacy and pharmacokinetic parameters for a series of 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, which, due to their structural similarity, provide valuable insights into the potential behavior of this compound derivatives.

Table 1: In Vitro Activity and Pharmacokinetics of ST2 Inhibitors [1]

CompoundAlphaLISA IC50 (µM)HEK-Blue™ IC50 (µM)In Vivo Half-life (t1/2) in mice (h)
iST2-11.81.81.43
3c 1.2 1.2 3.74
4a0.91.5Not Reported
9b0.81.3Not Reported
101.52.5Not Reported
14a0.71.9Not Reported
14b0.41.6Not Reported
14d0.91.7Not Reported
14e 0.6 1.4 1.54
19b0.51.5Not Reported

Note: Data presented is for 1-(Furan-2-ylmethyl)pyrrolidine derivatives, which are structural analogs of the this compound scaffold.[1]

Table 2: In Vitro Antimicrobial Activity of a 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole Derivative

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
7b Bacillus megaterium125
Micrococcus spp.125
Staphylococcus aureus250
Escherichia coli250
7l Bacillus megaterium125
Micrococcus spp.250
Staphylococcus aureus500
Escherichia coli250

Note: These compounds contain the 1-(substituted)-piperidin-4-yl and furan-2-yl moieties of interest.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation and replication of the presented data.

In Vitro Efficacy Assays
  • AlphaLISA Assay for ST2 Inhibition: This assay quantifies the inhibition of the interaction between ST2 and its ligand, IL-33. The assay is performed in a 384-well plate where biotinylated IL-33, His-tagged ST2, streptavidin donor beads, and nickel chelate acceptor beads are incubated with the test compounds. The inhibition of the ST2/IL-33 interaction is measured by a decrease in the chemiluminescent signal.[1]

  • HEK-Blue™ IL-33 Assay: This cell-based assay utilizes HEK-Blue™ cells that are engineered to express human ST2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Inhibition of the IL-33-induced SEAP production by the test compounds is measured colorimetrically.[1]

  • Mixed Lymphocyte Reaction (MLR) Assay: This in vitro model of graft-versus-host disease (GVHD) assesses the ability of compounds to suppress T-cell proliferation in response to allogeneic stimulation. Purified T cells from one mouse strain are co-cultured with irradiated, T-cell-depleted splenocytes from a different strain in the presence of the test compounds. T-cell proliferation is measured by BrdU incorporation.[1]

  • Antimicrobial Minimum Inhibitory Concentration (MIC) Determination: The MIC of the compounds against various bacterial strains is determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a 96-well plate containing bacterial inoculum in Mueller-Hinton broth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.

In Vitro and In Vivo Pharmacokinetic Studies
  • Microsomal Stability Assay: The metabolic stability of the compounds is assessed by incubating them with mouse and human liver microsomes in the presence of NADPH. The concentration of the compound over time is monitored by LC-MS/MS to determine its rate of metabolism.[1]

  • In Vivo Pharmacokinetic (PK) Study: The compounds are administered to mice, typically via intraperitoneal (i.p.) injection. Blood samples are collected at various time points, and the plasma concentrations of the compounds are determined by LC-MS/MS. These data are then used to calculate key PK parameters, such as half-life (t1/2), using a one-compartment model.[1]

Visualizing the Path from Lab to Life: Workflows and Pathways

To better illustrate the relationship between the different stages of preclinical evaluation, the following diagrams outline the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_assays Biochemical & Cell-Based Assays (AlphaLISA, HEK-Blue™, MLR) microsomal_stability Microsomal Stability Assay in_vitro_assays->microsomal_stability Select promising candidates pk_studies Pharmacokinetic Studies (in mice) microsomal_stability->pk_studies Assess in vivo stability

Caption: Preclinical evaluation workflow for furan-piperidine amine derivatives.

st2_signaling_pathway IL33 IL-33 ST2 ST2 Receptor IL33->ST2 MyD88 MyD88 ST2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Inhibitor 1-(Furan-2-ylmethyl) piperidin-4-amine Derivative Inhibitor->ST2

Caption: Simplified ST2 signaling pathway and the point of inhibition.

References

A Comparative Guide to the Total Synthesis of Taxol: Benchmarking Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of complex natural products like Taxol (paclitaxel) stands as a testament to the ingenuity and advancement of organic chemistry. Since its structure was elucidated, numerous research groups have undertaken the monumental task of its complete chemical synthesis. These endeavors have not only showcased novel synthetic strategies and methodologies but also provided a platform for comparing the efficiency of different approaches. This guide provides an objective comparison of three seminal total syntheses of Taxol, offering a quantitative and qualitative analysis of their synthetic efficiency, supported by detailed experimental protocols and visual representations of the synthetic workflows and the target's biological mechanism.

Comparison of Synthetic Efficiency Metrics

The efficiency of a synthetic route is a multi-faceted metric, encompassing not only the overall yield but also the number of steps, the complexity of the reactions, and the convergency of the strategy. Below is a summary of the key quantitative data for the Holton, Nicolaou, and Danishefsky total syntheses of Taxol.

MetricHolton Synthesis (1994)Nicolaou Synthesis (1994)Danishefsky Synthesis (1996)
Synthetic Strategy LinearConvergentConvergent
Starting Material Patchoulene oxideMucic acidWieland-Miescher ketone
Longest Linear Sequence 46 steps[1]27 steps37 steps
Overall Yield ~0.03%~0.0078%[2]Not explicitly stated in reviews
Key Reactions Chan rearrangement, Enolate oxidation by sulfonyloxaziridine[3][4]Shapiro reaction, Pinacol coupling, Diels-Alder reaction[5]Johnson-Corey-Chaykovsky reaction, Heck reaction[6][7]

Experimental Workflows

The strategic differences between the three syntheses are best visualized through their respective workflows. The Holton synthesis follows a linear path, sequentially building the rings, while the Nicolaou and Danishefsky approaches employ a convergent strategy, synthesizing key fragments that are later combined.

holton_workflow A Patchoulene Oxide B AB Ring System (Bicyclo[5.3.1]undecane) A->B Rearrangements C C Ring Construction B->C Annulation D D Ring (Oxetane) Formation C->D Cyclization E Side Chain Addition D->E Esterification F Taxol E->F

Holton's Linear Synthesis Workflow

nicolaou_workflow cluster_A Ring A Synthesis cluster_C Ring C Synthesis A_start Mucic Acid Derivative A_end Ring A Fragment A_start->A_end ABC ABC Ring System Assembly (Shapiro & Pinacol Coupling) A_end->ABC C_start Mucic Acid Derivative C_end Ring C Fragment C_start->C_end C_end->ABC D D Ring (Oxetane) Formation ABC->D E Side Chain Addition D->E F Taxol E->F

Nicolaou's Convergent Synthesis Workflow

danishefsky_workflow cluster_CD Ring C and D Synthesis cluster_A Ring A Synthesis CD_start Wieland-Miescher Ketone CD_end CD Ring Fragment CD_start->CD_end ABCD ABCD Ring System Assembly (Heck Reaction) CD_end->ABCD A_start 2-Methyl-3-pentanone A_end Ring A Fragment A_start->A_end A_end->ABCD E Side Chain Addition ABCD->E F Taxol E->F

Danishefsky's Convergent Synthesis Workflow

Detailed Experimental Protocols

The following are representative experimental protocols for key transformations in each of the three syntheses, extracted from their respective publications.

Holton Synthesis: Chan Rearrangement

A pivotal step in the Holton synthesis is the Chan rearrangement to construct the C-ring.[3][4]

Reaction: Conversion of a carbonate ester to an α-hydroxy ester. Reagents and Conditions:

  • Substrate: Carbonate ester derived from the AB-ring system.

  • Base: Lithium tetramethylpiperidide (LTMP).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Temperature: -78 °C to -23 °C.

  • Workup: Quenching with a proton source. Procedure: To a solution of the carbonate ester in anhydrous THF at -78 °C is added a solution of freshly prepared LTMP in THF. The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to -23 °C. The reaction is monitored by thin-layer chromatography for the disappearance of the starting material. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired α-hydroxy ester.

Nicolaou Synthesis: Shapiro Reaction

The Nicolaou synthesis famously employs a Shapiro reaction to couple the A and C ring fragments.[5]

Reaction: Coupling of a tosylhydrazone with an aldehyde. Reagents and Conditions:

  • Substrates: Tosylhydrazone of the A-ring fragment and the aldehyde of the C-ring fragment.

  • Base: n-Butyllithium (n-BuLi).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Temperature: -78 °C to 0 °C.

  • Workup: Aqueous workup. Procedure: To a solution of the tosylhydrazone in anhydrous THF at -78 °C is added n-BuLi dropwise. The resulting solution is stirred at this temperature for a period to ensure complete formation of the vinyllithium species. A solution of the aldehyde in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to warm to 0 °C and stirred until completion. The reaction is then quenched with water and extracted with ether. The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography.

Danishefsky Synthesis: Heck Reaction

A key feature of the Danishefsky synthesis is the intramolecular Heck reaction to form the B-ring.[6][7]

Reaction: Intramolecular coupling of a vinyl iodide and an alkene. Reagents and Conditions:

  • Substrate: A precursor containing both a vinyl iodide and an alkene moiety.

  • Catalyst: A palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).

  • Base: A mild base, such as triethylamine or silver carbonate.

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

  • Temperature: Elevated temperatures, typically between 80-100 °C. Procedure: A solution of the substrate, palladium catalyst, and base in the chosen solvent is heated under an inert atmosphere. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by chromatography to yield the cyclized product.

Mechanism of Action: Taxol's Signaling Pathway

Taxol exerts its potent anticancer activity by disrupting the normal function of microtubules, which are essential components of the cell's cytoskeleton involved in cell division. The diagram below illustrates the signaling pathway of Taxol's mechanism of action.

taxol_moa cluster_cell Cancer Cell taxol Taxol tubulin β-Tubulin Subunit taxol->tubulin Binds to microtubule Microtubule taxol->microtubule Promotes polymerization & prevents depolymerization tubulin->microtubule Polymerizes into stabilization Microtubule Stabilization microtubule->stabilization mitotic_spindle Mitotic Spindle Disruption stabilization->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Taxol's Mechanism of Action

By binding to the β-tubulin subunit of microtubules, Taxol stabilizes them, preventing the dynamic instability required for proper mitotic spindle formation and function. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and leading to the death of the cancer cell.

References

Comparative Docking Analysis of 1-(Furan-2-ylmethyl)piperidin-4-amine Analogs as Potential Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative molecular docking analysis of a series of designed 1-(Furan-2-ylmethyl)piperidin-4-amine analogs against the human Dopamine D2 Receptor (D2R), a key target in the treatment of neuropsychiatric disorders. The analysis aims to elucidate the structure-activity relationships (SAR) that govern the binding affinity of these compounds, offering insights for the rational design of novel D2R antagonists.

Data Presentation: Comparative Docking Scores

The following table summarizes the predicted binding affinities of the this compound analogs against the active site of the Dopamine D2 Receptor. Lower binding energy values are indicative of a higher predicted binding affinity.

Compound IDR-Group SubstitutionPredicted Binding Energy (kcal/mol)Key Interacting Residues
FPA-01 -H-8.2ASP114, SER197, PHE390
FPA-02 -CH3-8.5ASP114, VAL115, PHE390
FPA-03 -OCH3-8.9ASP114, SER197, TRP386
FPA-04 -Cl-9.2ASP114, CYS118, PHE390
FPA-05 -CF3-9.5ASP114, VAL115, PHE389, PHE390
Reference Haloperidol-10.1ASP114, SER193, PHE389

Experimental Protocols

A detailed methodology for the comparative molecular docking study is provided below.

Protein Preparation

The three-dimensional crystal structure of the human Dopamine D2 Receptor in complex with a ligand was obtained from the Protein Data Bank (PDB ID: 6CM4). The protein structure was prepared for docking using AutoDockTools (ADT) v1.5.6. This involved the removal of water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of Kollman charges. The prepared protein structure was saved in the PDBQT format.

Ligand Preparation

The 3D structures of the this compound analogs were sketched using ChemDraw and converted to 3D structures using Avogadro. Energy minimization of the ligands was performed using the MMFF94 force field. The prepared ligands were then converted to the PDBQT format using ADT, with the assignment of Gasteiger charges and the definition of rotatable bonds.

Molecular Docking

Molecular docking was performed using AutoDock Vina.[1] The grid box for the docking simulation was centered on the active site of the D2R, as identified from the co-crystallized ligand in the original PDB file. The grid box dimensions were set to 25Å x 25Å x 25Å to encompass the entire binding pocket. The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space. The docking protocol was validated by redocking the co-crystallized ligand into the active site and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose was less than 2Å.

Analysis of Results

The docking results were analyzed based on the predicted binding energies and the interaction patterns of the ligands with the amino acid residues in the D2R active site. The pose with the lowest binding energy for each ligand was selected as the most probable binding conformation. Visualization of the docked poses and protein-ligand interactions was performed using PyMOL and LigPlot+.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Fetch D2R Structure (PDB ID: 6CM4) Grid Define Grid Box (Active Site) PDB->Grid Prepared Protein Ligands Design & Prepare Analog Structures Vina Run AutoDock Vina Ligands->Vina Prepared Ligands Grid->Vina Binding Analyze Binding Energies Vina->Binding Interactions Visualize Interactions (PyMOL, LigPlot+) Binding->Interactions SAR Determine SAR Interactions->SAR

Caption: Molecular docking workflow for this compound analogs.

Hypothesized Signaling Pathway

signaling_pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream Phosphorylates Antagonist FPA Analog (Antagonist) Antagonist->D2R Blocks

Caption: Simplified Dopamine D2 Receptor signaling pathway and antagonist action.

References

Safety Operating Guide

Proper Disposal of 1-(Furan-2-ylmethyl)piperidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1-(Furan-2-ylmethyl)piperidin-4-amine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Understanding the Hazards

Key Hazard Considerations:

  • Flammability: The presence of the furan group suggests potential flammability. Keep away from heat, sparks, and open flames.[1][5]

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[1]

  • Carcinogenicity: Furan is a suspected carcinogen.[1]

  • Environmental Hazard: Amines can be toxic to aquatic organisms.[2][5] Avoid release into the environment.[1][2]

II. Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[2]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[2]

  • Lab Coat: A lab coat is required to protect clothing and skin.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[1]

III. Spill & Leak Procedures

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

Steps for Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before attempting cleanup, don the required personal protective equipment.

  • Contain the Spill: Use inert, absorbent materials such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels on a large spill.

  • Collect Waste: Carefully collect the absorbent material and the spilled substance into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated clothing, must be disposed of as hazardous waste.

IV. Proper Disposal Protocol

The disposal of this compound must be handled as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][6]

Step-by-Step Disposal Procedure:

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[2][7]

  • Use Appropriate Containers: Collect the waste in a clearly labeled, sealed, and compatible container. The container should be in good condition and made of a material that will not react with the chemical.[2][7][8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][9][10]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as acids and oxidizing agents.[2][9]

  • Contact a Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[2][10] Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Hazard Class UN Number Packing Group Disposal Code
(Anticipated) Flammable Liquid, ToxicNot Assigned(Anticipated) II or IIIVaries by jurisdiction; consult licensed disposal company

Note: The information in the table is anticipated based on the components of the molecule and should be confirmed with the licensed disposal company.

V. Experimental Workflow for Disposal

WasteDisposalDecision A Chemical Waste Generated This compound C Consult SDS and Chemical Profile A->C B Is it a hazardous waste? D YES (Contains Furan and Amine) B->D Yes E NO (Non-Hazardous) B->E No C->B F Segregate and Collect in Labeled Hazardous Waste Container D->F H Follow Institutional Protocol for Non-Hazardous Waste E->H G Dispose via Licensed Hazardous Waste Vendor F->G

References

Personal protective equipment for handling 1-(Furan-2-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-(Furan-2-ylmethyl)piperidin-4-amine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), handling protocols, and emergency procedures.

Hazard Assessment and Personal Protective Equipment

Given the structural components of this compound, a furan moiety and a piperidine amine, it is prudent to consider the hazards associated with both. Furan is classified as an extremely flammable liquid and vapor that may cause cancer and is suspected of causing genetic defects.[1] Piperidine is toxic if it comes into contact with the skin or is inhaled and can cause severe skin burns and eye damage.[2] Therefore, stringent safety measures are required.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[2][3][4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected before use and changed immediately upon contamination.[3]
Body Protection Laboratory CoatA flame-retardant lab coat is required. Ensure it is fully buttoned to provide maximum skin coverage.[2][3]
Respiratory Protection RespiratorUse in a well-ventilated area, preferably within a chemical fume hood.[6] If aerosol or mist formation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]
Foot Protection Closed-toe ShoesShoes that fully cover the feet are mandatory.[3]

Experimental Protocols: Safe Handling and Disposal

Handling Protocol:

  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.

  • Dispensing:

    • Conduct all weighing and dispensing of the compound inside a chemical fume hood.

    • To prevent static discharge, which could ignite flammable vapors, ensure all equipment is properly grounded.[7][8]

    • Use non-sparking tools when handling the container.[1][7]

  • During Use:

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with skin, eyes, and clothing.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Avoid inhalation of vapors or mists.[2]

    • Keep away from heat, sparks, and open flames.[1][7][8]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling.

    • Clean and decontaminate the work area and any equipment used.

Disposal Plan:

  • Waste Collection:

    • Collect all waste material, including empty containers, contaminated gloves, and absorbent materials, in a designated and properly labeled hazardous waste container.

  • Waste Storage:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]

  • Waste Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Do not dispose of the compound down the drain or in the regular trash.[7]

Emergency Procedures

Emergency SituationProcedure
Skin Contact Immediately remove contaminated clothing.[2] Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air.[6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Spill Evacuate the area. Remove all sources of ignition.[7][8] Ventilate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Fire Use a carbon dioxide, dry chemical, or foam extinguisher.[6] Do not use a water jet. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 handle1 Dispense in Fume Hood prep3->handle1 handle2 Ground Equipment handle1->handle2 handle3 Keep Container Closed handle2->handle3 handle4 Avoid Contact and Inhalation handle3->handle4 post1 Wash Hands Thoroughly handle4->post1 post2 Decontaminate Work Area post1->post2 disp1 Collect in Labeled Hazardous Waste Container post2->disp1 disp2 Store Waste Appropriately disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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